Methoxyvone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
7-methoxy-5-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-8-13(19-2)9-16-17(11)14(18)10-15(20-16)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETSDIPTVSZMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methoxyvone: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the publicly available information regarding 5-methyl-7-methoxy-isoflavone (Methoxyvone). It is intended for informational purposes for a scientific audience and does not constitute an endorsement or validation of the claims made about this compound. The scientific evidence supporting the purported anabolic and performance-enhancing effects of this compound in humans is limited and contested.
Executive Summary
5-methyl-7-methoxy-isoflavone, a synthetic isoflavone commonly marketed as this compound, has been positioned in the dietary supplement market as a non-steroidal anabolic agent. Proponents claim it enhances lean muscle mass, promotes protein synthesis, and reduces cortisol levels without the androgenic side effects of traditional anabolic steroids. However, a thorough review of the scientific literature reveals a significant disconnect between marketing claims and robust clinical evidence. While some preliminary and unpublished studies have suggested potential benefits, rigorous, peer-reviewed research has largely failed to substantiate these claims. This technical guide provides a comprehensive overview of the proposed mechanisms of action for this compound, drawing on the limited direct research and comparative analysis with structurally related isoflavones like ipriflavone. We will delve into the putative signaling pathways, present the available quantitative data, and outline the experimental methodologies cited in the literature.
Proposed Mechanisms of Action
The purported anabolic effects of this compound are attributed to several potential, though not definitively proven, mechanisms of action. These are largely based on its chemical structure as an isoflavone and preliminary in vitro and animal studies.
Protein Synthesis and Anabolism
A primary claim is that this compound directly stimulates protein synthesis and promotes a net anabolic state in muscle tissue. This is said to be achieved through increased nitrogen retention.[1] The underlying molecular pathway for this proposed action has not been elucidated in peer-reviewed literature. It is hypothesized to function independently of androgen receptors, thus avoiding steroidal side effects.
Cortisol Regulation
This compound is suggested to possess anti-catabolic properties by reducing circulating cortisol levels.[1][2] High cortisol levels are associated with muscle protein breakdown. By potentially inhibiting cortisol, this compound could shift the physiological balance towards anabolism. The precise mechanism of this purported cortisol-lowering effect remains undefined.
Aromatase Inhibition
Another proposed mechanism is the inhibition of the aromatase enzyme.[3][4] Aromatase is responsible for the conversion of testosterone to estrogen. By inhibiting this enzyme, this compound could theoretically increase testosterone levels, leading to enhanced anabolic activity.
Nuclear Factor-kappa B (NF-κB) Inhibition
This compound has been identified as an inhibitor of NF-κB.[3][4] The NF-κB signaling pathway is a key regulator of inflammation and has been implicated in muscle catabolism under certain conditions. Inhibition of NF-κB could therefore contribute to a more favorable environment for muscle growth and repair.
Comparison with Ipriflavone: Bone Metabolism
This compound is a chemical derivative of ipriflavone, a synthetic isoflavone studied for its effects on bone metabolism.[5][6] Ipriflavone is known to inhibit bone resorption by acting on osteoclasts and may promote the activity of bone-forming osteoblasts.[7][8] While this compound is primarily marketed for muscle growth, its structural similarity to ipriflavone suggests a potential, though unexplored, role in bone metabolism. Ipriflavone's mechanisms include modulating the RANKL signaling pathway and potentially interacting with estrogen receptors in bone tissue.[7]
Quantitative Data Summary
The available quantitative data for this compound's efficacy is sparse and largely derived from studies with methodological limitations.
| Study Type | Subject(s) | Dosage | Duration | Key Findings | Source |
| Placebo-controlled trial (unpublished abstract) | 14 resistance-trained men | 800 mg/day | 8 weeks | No significant effect on body weight, BMI, bone mineral content, or isokinetic peak force. A 1.3 kg increase in fat-free mass (determined by DEXA) was observed in the this compound group compared to a 0.1 kg change in the placebo group, leading to a significant reduction in body fat percentage. | [9][10] |
| Placebo-controlled trial | Resistance-trained males | Not specified | Not specified | Failed to show any benefits from supplementation. | [5] |
| Placebo-controlled trial | Athletes | 800 mg/day | 8 weeks | Significantly greater increase in muscle mass compared to placebo. (Note: This study was published in a journal supplement, not a peer-reviewed article). | [5] |
| In vitro study | HCT116 colon cancer cells | 10-40 μM | 7 days | Inhibited colony formation by 55.3% at a concentration of 40 μM. | [3] |
Experimental Protocols
Detailed experimental protocols for this compound research are not widely available in the peer-reviewed literature. The following represents a generalized methodology based on the available study descriptions.
Human Clinical Trial for Athletic Performance (Generalized)
-
Objective: To evaluate the effect of this compound supplementation on body composition, strength, and hormonal profiles in resistance-trained individuals.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy, resistance-trained males, often college-aged.
-
Intervention: Participants are randomly assigned to receive either this compound (e.g., 800 mg/day) or a placebo for a specified duration (e.g., 8 weeks).
-
Concomitant Activities: All participants engage in a standardized resistance training program for the duration of the study.
-
Outcome Measures:
-
Body Composition: Assessed using methods such as dual-energy X-ray absorptiometry (DEXA) to measure lean body mass, fat mass, and bone mineral density.
-
Strength and Performance: Evaluated through one-repetition maximum (1-RM) testing on exercises like the bench press and squat, and potentially isokinetic dynamometry.
-
Hormonal Analysis: Blood samples are collected at baseline and at the end of the study to measure levels of testosterone, cortisol, and other relevant hormones.
-
Dietary Monitoring: Participants may be required to maintain dietary logs to ensure consistent nutritional intake.
-
-
Statistical Analysis: Data from the this compound and placebo groups are compared using appropriate statistical tests (e.g., t-tests, ANOVA) to determine any significant differences.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed, though not definitively proven, mechanisms of action and a typical experimental workflow for studying this compound.
Caption: Proposed mechanisms of this compound action.
Caption: Generalized experimental workflow.
Conclusion and Future Directions
The assertion that this compound is an effective anabolic agent in humans is not well-supported by rigorous, peer-reviewed scientific evidence. The proposed mechanisms of action, including aromatase inhibition, NF-κB inhibition, and cortisol reduction, are largely theoretical and lack in vivo human data for confirmation. While it is structurally related to ipriflavone, which has known effects on bone metabolism, the anabolic effects of this compound on muscle tissue remain unproven. Future research should focus on well-controlled clinical trials with detailed molecular analysis to elucidate whether this compound has any true physiological effects and, if so, to define its mechanism of action. Until such research is conducted, the scientific community should view claims of its efficacy with considerable skepticism.
References
- 1. gigasnutrition.com [gigasnutrition.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Methyl-7-methoxyisoflavone - MedChem Express [bioscience.co.uk]
- 5. Methoxyisoflavone as a dietary supplement | Research Starters | EBSCO Research [ebsco.com]
- 6. Ipriflavone: pharmacological properties and usefulness in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ipriflavone? [synapse.patsnap.com]
- 8. What is Ipriflavone used for? [synapse.patsnap.com]
- 9. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methoxyvone: A Technical Guide to 5-Methyl-7-methoxyisoflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyvone, chemically known as 5-Methyl-7-methoxyisoflavone, is a synthetic isoflavone that has garnered attention for its purported anabolic and anti-catabolic properties. Marketed primarily as a bodybuilding supplement, it is claimed to enhance protein synthesis, promote lean muscle mass, and aid in recovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and reported biological activities of this compound. It includes detailed experimental protocols for key assays and visual representations of its proposed signaling pathways to facilitate further research and development.
Chemical Identity and Physicochemical Properties
This compound is a derivative of isoflavone with a methyl group at the C5 position and a methoxy group at the C7 position of the chromen-4-one core.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Common Name | This compound |
| Systematic IUPAC Name | 7-Methoxy-5-methyl-3-phenyl-4H-1-benzopyran-4-one |
| Synonyms | 5-Methyl-7-methoxyisoflavone, Methoxyisoflavone |
| CAS Number | 82517-12-2[1][2][3][4] |
| Molecular Formula | C₁₇H₁₄O₃[1][2][3][4] |
| Molecular Weight | 266.29 g/mol [1][2][5] |
| SMILES | CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)OC |
| InChI | InChI=1S/C17H14O3/c1-11-8-13(19-2)9-15-16(11)17(18)14(10-20-15)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | White to off-white solid/crystalline powder.[1][6][7] | ChemicalBook, ChemicalBook |
| Melting Point | 116-120 °C[1][6][7] | ChemicalBook, ChemicalBook |
| Boiling Point | 349.5 °C (estimated)[1] | ChemicalBook |
| Solubility | Soluble in DMSO.[4] Slightly soluble in Chloroform and Methanol (sonication may be required).[1] Insoluble in water.[6] | Cayman Chemical, ChemicalBook, ChemicalBook |
| Storage | Store at -20°C for long-term stability (≥ 4 years).[4] Can be stored under inert gas (nitrogen or argon) at 2-8°C.[1] | Cayman Chemical, ChemicalBook |
Biological Activities and Mechanism of Action
This compound is primarily recognized for its alleged benefits in sports nutrition, although clinical evidence remains limited and contested.[3] The proposed mechanisms of action center around its anabolic and anti-catabolic effects. Additionally, it has demonstrated potential as an anti-cancer agent in preclinical studies.
Anabolic and Anti-catabolic Effects
This compound is purported to promote muscle growth and prevent muscle breakdown through several mechanisms:
-
Enhanced Protein Synthesis: It is believed to support protein synthesis, a fundamental process for muscle repair and hypertrophy.[8]
-
Cortisol Reduction: this compound may help lower levels of cortisol, a catabolic hormone that can impede muscle growth and recovery.[8][9]
-
Increased Nutrient Retention: Some reports suggest it increases the retention of nitrogen, potassium, calcium, and phosphorous, creating a favorable anabolic environment.[6]
However, a study on resistance-trained males did not find significant effects on training adaptations, strength, or muscle mass.[10]
Aromatase Inhibition
This compound is reported to inhibit the enzyme aromatase, which is responsible for the conversion of androgens to estrogens.[2][11] This activity could theoretically contribute to a more favorable hormonal environment for muscle growth.
Anti-inflammatory and Anti-cancer Activity
-
NF-κB Inhibition: this compound has been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][11] The NF-κB pathway is a key regulator of inflammation and is often dysregulated in cancer.
-
Inhibition of Cancer Cell Proliferation: this compound has been shown to inhibit the clonogenic survival of HCT116 human colon cancer cells at concentrations of 10, 20, and 40 µM.[4]
Signaling Pathways and Workflows
To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Synthesis of 5-Methyl-7-methoxyisoflavone
The synthesis of 5-Methyl-7-methoxyisoflavone can be achieved through various organic synthesis routes. A general approach involves the reaction of a substituted deoxybenzoin with a suitable cyclizing agent. A patented method describes the preparation of different crystalline forms from a methanol solvate.[12]
Preparation of Crystal Form A:
-
Dissolve a sample of 5-Methyl-7-methoxyisoflavone in methanol at room temperature (15-25 °C) until fully dissolved.
-
Maintain the temperature at 45 °C and remove the solvent via vacuum filtration or rotary evaporation to dryness.
-
The resulting solid is then dried to yield crystal form A of 5-Methyl-7-methoxyisoflavone.[12]
Clonogenic Survival Assay with HCT116 Cells
This assay determines the long-term proliferative capacity of cells after exposure to a cytotoxic agent.
Materials:
-
HCT116 human colorectal carcinoma cell line
-
McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixative solution (100% methanol)
-
Staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed HCT116 cells into 6-well plates at a density of 200-1000 cells per well. The exact number should be optimized to yield 50-150 colonies in the control wells.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Aspirate the medium from the wells and replace it with the medium containing different concentrations of this compound (e.g., 0, 10, 20, 40 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Colony Formation: Return the plates to the incubator and allow them to incubate for 10-14 days, or until visible colonies are formed.
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of 100% methanol to each well and incubating for 10-15 minutes.
-
Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well. Incubate at room temperature for 15-30 minutes.
-
-
Washing and Drying: Gently wash the plates with tap water to remove excess stain and allow them to air dry completely.
-
Colony Counting: Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): PE = (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF): SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Conclusion
This compound (5-Methyl-7-methoxyisoflavone) is a synthetic isoflavone with purported anabolic, anti-catabolic, and anti-inflammatory properties. While it is a popular ingredient in sports nutrition supplements, robust clinical evidence supporting its efficacy in humans is lacking. Preclinical studies suggest potential mechanisms of action including aromatase inhibition, NF-κB pathway inhibition, and induction of cancer cell death. The provided technical information, including detailed protocols and pathway diagrams, serves as a resource for researchers and professionals in the fields of drug discovery and development to further investigate the therapeutic potential of this compound. Further rigorous scientific investigation is necessary to validate the claimed biological effects and to elucidate the precise molecular mechanisms of this compound.
References
- 1. 5-Methyl-7-methoxyisoflavone price,buy 5-Methyl-7-methoxyisoflavone - chemicalbook [chemicalbook.com]
- 2. 5-Methyl-7-methoxyisoflavone - MedChem Express [bioscience.co.uk]
- 3. 5-Methyl-7-methoxyisoflavone - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. 5-Methyl-7-methoxyisoflavone | C17H14O3 | CID 2734290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is 5-methyl-7-methoxyisoflavone?_Chemicalbook [chemicalbook.com]
- 7. 5-Methyl-7-methoxyisoflavone with CAS 82517-12-2 - Chemical Supplier Unilong [unilongindustry.com]
- 8. nbinno.com [nbinno.com]
- 9. gigasnutrition.com [gigasnutrition.com]
- 10. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CN101591324B - Three crystal forms of 5-methyl-7-methoxyisoflavone, its preparation method, its pharmaceutical composition and application - Google Patents [patents.google.com]
5-Methyl-7-Methoxyisoflavone: A Scientific Whitepaper on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-7-methoxyisoflavone, a synthetic isoflavone, has been marketed as a dietary supplement with purported anabolic and anti-catabolic properties. This technical guide provides an in-depth review of the available scientific literature concerning its biological activity. While claims of increased muscle mass, reduced body fat, and hormonal modulation are prevalent in marketing materials, a critical evaluation of peer-reviewed evidence reveals a significant disparity. This document summarizes the existing in vitro and in vivo data, details relevant experimental methodologies, and visualizes key metabolic and signaling pathways. The findings indicate a lack of robust clinical evidence to support the ergogenic claims, with the most rigorous human trial showing no significant effects on body composition or hormonal status. However, preclinical data on related compounds suggest potential mechanisms of action, including aromatase inhibition, modulation of the NF-κB pathway, and influence on cortisol production, which warrant further investigation.
Introduction
5-Methyl-7-methoxyisoflavone is a synthetic derivative of the isoflavone class of phytoestrogens. Structurally, it features a methyl group at the C5 position and a methoxy group at the C7 position of the isoflavone backbone.[1] Marketed primarily to the bodybuilding and athletic communities, it is often purported to be a non-steroidal anabolic agent that promotes muscle growth, enhances recovery, and reduces cortisol levels without the side effects associated with anabolic steroids.[2][3] These claims are largely based on a 1979 patent that described anabolic effects of isoflavone derivatives in livestock, and on extrapolations from the known biological activities of other flavonoids.[4] This whitepaper aims to critically assess these claims by examining the available scientific evidence.
In Vitro Biological Activity
Direct in vitro studies on 5-methyl-7-methoxyisoflavone are limited. However, research on structurally related compounds provides insights into its potential biological activities.
Anticancer Activity
One study has reported that 5-methyl-7-methoxyisoflavone can inhibit the growth of human colon cancer cells.[5]
Table 1: In Vitro Anticancer Activity of 5-Methyl-7-methoxyisoflavone
| Cell Line | Assay Type | Concentration | Result |
| HCT116 | Colony Formation | 40 µM | 55.3% inhibition[5] |
Aromatase Inhibition
Aromatase is a key enzyme in the biosynthesis of estrogens. Its inhibition is a strategy for the treatment of estrogen-dependent cancers and is also claimed to increase testosterone levels. While direct inhibition data for 5-methyl-7-methoxyisoflavone is lacking, a study on related methylated flavones provides relevant data. 5,7-dimethoxyflavone, which is structurally similar, was found to be a very weak inhibitor of aromatase compared to its unmethylated counterpart, chrysin.[2]
Table 2: Aromatase Inhibition by Structurally Related Flavonoids
| Compound | IC50 (µM) |
| 5,7-dimethoxyflavone | 123[2] |
| Chrysin (5,7-dihydroxyflavone) | 4.2[2] |
| 7-methoxyflavone | 9[2] |
| 7-hydroxyflavone | 0.51[2] |
NF-κB Inhibition
The transcription factor NF-κB is a key regulator of inflammation. Some flavonoids are known to inhibit the NF-κB signaling pathway. A study on the closely related compound 7-methoxyisoflavone demonstrated its ability to inhibit the NF-κB pathway in human umbilical vein endothelial cells (HUVECs) by preventing the translocation of the p65 subunit to the nucleus.[6]
Proposed NF-κB Inhibition Pathway
Caption: Proposed mechanism of NF-κB inhibition.
Cortisol Production
It is claimed that 5-methyl-7-methoxyisoflavone can reduce cortisol levels. While direct evidence is lacking, a study on other isoflavones, such as daidzein and genistein, has shown that they can inhibit cortisol production in human adrenocortical H295R cells by inhibiting the activity of steroidogenic enzymes.[7]
Table 3: Inhibition of Cortisol Production and Steroidogenic Enzymes by Isoflavones in H295R Cells
| Compound | Endpoint | IC50 / Ki (µM) |
| Daidzein | Cortisol Production | ~12.5 (26.6% inhibition)[7] |
| 3β-HSD II Activity | IC50 = 2[7] | |
| P450c21 Activity | Ki = 33.3[7] | |
| Genistein | Cortisol Production | ~12.5 (13.8% inhibition)[7] |
| 3β-HSD II Activity | IC50 = 1[7] |
Protein Synthesis
The anabolic claims for 5-methyl-7-methoxyisoflavone are predicated on its ability to increase protein synthesis. A study on 5-hydroxy-7-methoxyflavone derivatives, which are structurally similar, demonstrated an increase in protein synthesis in C2C12 myotubes, mediated by an increase in intracellular calcium.[8]
Proposed Anabolic Signaling Pathway
Caption: Proposed calcium-mediated protein synthesis pathway.
In Vivo Studies
Human Clinical Trials
The most comprehensive human study on 5-methyl-7-methoxyisoflavone was a randomized, double-blind, placebo-controlled trial conducted by Wilborn et al. (2006).[3] This study investigated the effects of 800 mg/day of 5-methyl-7-methoxyisoflavone for 8 weeks in resistance-trained males. The study found no significant effects on body composition, muscular strength, or anabolic/catabolic hormone status.[3]
Table 4: Results from Wilborn et al. (2006) Human Clinical Trial
| Parameter | Methoxyisoflavone Group (Change) | Placebo Group (Change) | p-value |
| Fat-Free Mass (kg) | +0.4 ± 1.3 | +0.4 ± 1.0 | >0.05[3] |
| Body Fat (%) | -0.3 ± 1.8 | -0.2 ± 1.6 | >0.05[3] |
| Bench Press 1RM (kg) | +8.2 ± 5.0 | +7.6 ± 4.5 | >0.05[3] |
| Leg Press 1RM (kg) | +37.7 ± 20.4 | +35.9 ± 18.2 | >0.05[3] |
| Free Testosterone (pg/mL) | +5.54 ± 6.85 | +4.39 ± 10.4 | 0.25[3] |
| Cortisol (µg/dL) | +1.11 ± 6.3 | +2.68 ± 2.46 | 0.57[3] |
A preliminary study by Incledon et al., presented only in abstract form, reported that 800 mg/day of 5-methyl-7-methoxyisoflavone for 8 weeks in resistance-trained men resulted in a 1.3 kg increase in fat-free mass compared to a 0.1 kg increase in the placebo group.[9] However, these findings have not been published in a peer-reviewed journal and should be interpreted with caution.[3][9]
Animal Studies
The primary basis for the anabolic claims of 5-methyl-7-methoxyisoflavone originates from a 1979 patent.[4] The patent claims that 5-methyl-7-ethoxy-isoflavone (a related compound) induced a 9-10% weight gain in chickens over a 5-week period.[4] The patent also states that these compounds lead to an increase in meat rather than fat in pigs.[4] However, the patent provides limited quantitative data and lacks the rigorous methodology of a peer-reviewed study. A comprehensive review of isoflavones in animal feed shows inconsistent effects on growth performance in livestock.[10][11]
Pharmacokinetics and Metabolism
The metabolism of 5-methyl-7-methoxyisoflavone in humans has been investigated. A study by Lecompte et al. (2014) identified five urinary metabolites using UPLC-Q-TOF mass spectrometry. The metabolism primarily involves O-demethylation of the methoxy group and hydroxylation of the B-ring.[2] Two main metabolic pathways were proposed.[2]
Metabolic Pathways of 5-Methyl-7-methoxyisoflavone
Caption: Human urinary metabolic pathways of 5-methyl-7-methoxyisoflavone.
Safety and Toxicology
A Material Safety Data Sheet (MSDS) for 5-methyl-7-methoxyisoflavone indicates that it may cause skin, eye, and respiratory tract irritation.[12] Some suppliers claim that the substance is "Generally Recognized as Safe" (GRAS) by the FDA, however, a search of the FDA's GRAS Notice Inventory did not yield a specific notification for 5-methyl-7-methoxyisoflavone.[13][14][15] No formal GLP toxicology studies, such as acute toxicity (LD50) or mutagenicity (Ames test), are publicly available.
Experimental Protocols
In Vivo Human Trial (Wilborn et al., 2006)
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: 45 resistance-trained males.
-
Intervention: 800 mg/day of 5-methyl-7-methoxyisoflavone or placebo for 8 weeks.
-
Assessments: Body composition (DEXA), 1-repetition max (1RM) for bench press and leg press, and fasting blood samples for hormone analysis (testosterone, cortisol).
-
Workflow:
Caption: Workflow of the Wilborn et al. (2006) human trial.
NF-κB Luciferase Reporter Assay (Generic Protocol)
-
Objective: To quantify the inhibitory effect of a compound on NF-κB activation.
-
Cell Line: A cell line (e.g., HEK293) stably or transiently transfected with a luciferase reporter construct containing NF-κB response elements.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with various concentrations of 5-methyl-7-methoxyisoflavone.
-
Stimulate NF-κB activation with an agonist (e.g., TNF-α, IL-1β).
-
Lyse the cells and add a luciferase substrate.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize luciferase activity to a control (e.g., a constitutively expressed Renilla luciferase) and calculate the IC50 value for inhibition.
In Vitro Protein Synthesis Assay (Generic Protocol)
-
Objective: To measure the rate of new protein synthesis in cultured cells.
-
Cell Line: Muscle cell line (e.g., C2C12 myotubes).
-
Method (SUnSET technique):
-
Culture C2C12 myoblasts and differentiate them into myotubes.
-
Treat myotubes with 5-methyl-7-methoxyisoflavone for a specified time.
-
Add puromycin, an aminonucleoside antibiotic that is incorporated into nascent polypeptide chains, for a short period.
-
Lyse the cells and perform a Western blot using an anti-puromycin antibody.
-
Quantify the puromycin signal, which is proportional to the rate of protein synthesis.
-
Conclusion
The biological activity of 5-methyl-7-methoxyisoflavone as a dietary supplement is not well-supported by rigorous scientific evidence. The claims of its anabolic and anti-catabolic effects are primarily based on historical patents with limited data and extrapolations from the broader class of isoflavones. The most robust human clinical trial to date found no significant benefit over placebo in resistance-trained males. While in vitro data from related compounds suggest potential mechanisms of action, including weak aromatase inhibition and modulation of inflammatory and steroidogenic pathways, these have not been confirmed for 5-methyl-7-methoxyisoflavone itself in peer-reviewed studies. Future research should focus on direct in vitro and in vivo investigations to validate the purported biological activities and establish a comprehensive safety profile before any health claims can be substantiated. For drug development professionals, the lack of compelling evidence suggests that 5-methyl-7-methoxyisoflavone is a low-priority candidate for ergogenic applications, although its potential effects on other cellular pathways may warrant exploratory research.
References
- 1. US4163746A - Metabolic 5-methyl-isoflavone-derivatives, process for the preparation thereof and compositions containing the same - Google Patents [patents.google.com]
- 2. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4163746A - Metabolic 5-methyl-isoflavone-derivatives, process for the preparation thereof and compositions containing the same - Google Patents [patents.google.com]
- 5. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Effects of flavonoid phytochemicals on cortisol production and on activities of steroidogenic enzymes in human adrenocortical H295R cells [pubmed.ncbi.nlm.nih.gov]
- 8. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isoflavones in Animals: Metabolism and Effects in Livestock and Occurrence in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoflavones in Animals: Metabolism and Effects in Livestock and Occurrence in Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. GRAS Notices [hfpappexternal.fda.gov]
- 14. GRAS Notice Inventory | FDA [fda.gov]
- 15. Generally Recognized as Safe (GRAS) | FDA [fda.gov]
Methoxyisoflavone as a Phytoestrogen: A Technical Guide for Molecular Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methoxyisoflavone, specifically 5-methyl-7-methoxy-isoflavone, is a synthetic isoflavone classified as a phytoestrogen due to its structural similarity to endogenous estrogens.[1][2] While commercially marketed as a non-steroidal anabolic agent for enhancing muscle mass and endurance, its molecular activity as a phytoestrogen warrants in-depth investigation for its potential therapeutic or disruptive endocrine effects.[1][3] This technical guide provides a comprehensive overview of the methodologies required to characterize the phytoestrogenic profile of methoxyisoflavone at the molecular level. It outlines detailed experimental protocols for determining its binding affinity to estrogen receptors (ERα and ERβ), assessing its influence on estrogen-responsive gene expression, and evaluating its impact on cell proliferation.
A notable gap in the current scientific literature is the absence of publicly available quantitative data on the binding affinity of 5-methyl-7-methoxy-isoflavone to estrogen receptors. This guide addresses this gap by providing the necessary protocols to generate this crucial data and presents a comparative analysis of well-characterized isoflavones to offer a predictive context for methoxyisoflavone's potential activity.
Introduction to Methoxyisoflavone
5-Methyl-7-methoxy-isoflavone is a flavonoid derivative belonging to the isoflavone class of compounds.[1] Isoflavones are naturally occurring in various plants and are often referred to as phytoestrogens because their phenolic ring structure mimics that of 17β-estradiol, allowing them to interact with estrogen receptors.[2][4] While many isoflavones are of natural origin, 5-methyl-7-methoxy-isoflavone is a synthetic derivative. It is purported to have anabolic properties, such as increasing protein synthesis and reducing cortisol levels, though clinical evidence supporting these claims in humans is limited.[3]
From a molecular perspective, its isoflavone backbone suggests a potential to interact with the endocrine system, specifically through the estrogen signaling pathway. Understanding this interaction is critical for evaluating its safety profile and exploring any potential therapeutic applications in hormone-dependent conditions.
Mechanism of Action: The Estrogen Signaling Pathway
Phytoestrogens exert their effects primarily through interaction with estrogen receptors, ERα and ERβ. These receptors are ligand-activated transcription factors that modulate the expression of a wide array of genes. The classical genomic signaling pathway is initiated by the binding of a ligand to the estrogen receptor in the cytoplasm or nucleus. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating or repressing gene transcription.
Phytoestrogens can act as agonists, partial agonists, or antagonists of estrogen receptors. Their tissue-specific effects are often attributed to their differential binding affinity for ERα and ERβ, which have distinct tissue distribution and transcriptional activities. Many isoflavones exhibit a higher binding affinity for ERβ over ERα.
References
- 1. What is 5-methyl-7-methoxyisoflavone?_Chemicalbook [chemicalbook.com]
- 2. 5-Methyl-7-methoxyisoflavone - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Estrogenic and antiproliferative properties of genistein and other flavonoids in human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro effects of Methoxyvone on cancer cell lines
An In-Depth Technical Guide to the In Vitro Effects of Methoxy-Substituted Flavonoids on Cancer Cell Lines
Introduction
Methoxyflavones, a subclass of flavonoid compounds characterized by the presence of one or more methoxy (-OCH₃) groups, have garnered significant attention in oncological research. These natural compounds, found in various plants, demonstrate a range of anticancer activities.[1] The methylation of hydroxyl groups in the flavonoid backbone can dramatically increase metabolic stability and membrane transport, thereby improving oral bioavailability compared to their unmethylated counterparts.[2] This guide provides a comprehensive overview of the in vitro effects of methoxy-substituted flavonoids and related compounds (hereafter referred to as methoxyflavones) on cancer cell lines. It details their cytotoxic effects, explores the underlying molecular mechanisms and signaling pathways, and provides standardized protocols for key experimental assays. While the specific term "Methoxyvone" is not standard in scientific literature, this whitepaper synthesizes data on closely related and well-researched methoxy-substituted flavonoids.
Quantitative Data: Cytotoxicity of Methoxyflavones
The cytotoxic potential of various methoxyflavones has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, is a key metric in these studies. The following tables summarize the reported IC₅₀ values.
Table 1: In Vitro Cytotoxicity of Polymethoxyflavones against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|---|
| 5-Methoxyflavone | H1975 | Lung Adenocarcinoma | ~40 | 48 | [3] |
| 5-Methoxyflavone | A549 | Lung Adenocarcinoma | ~80 | 48 | [3] |
| Sideritoflavone | MCF-7 | Breast Cancer | 4.9 | 72 | [1] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 | Breast Cancer | 3.71 | 72 | [1] |
| Tangeretin | PC3 | Prostate Cancer | 17.2 | 48 | [1] |
| 5-demethyltangeritin | PC3 | Prostate Cancer | 11.8 | 48 | [1] |
| Calycopterin | LNCaP | Prostate Cancer | 116.5 | 48 | [1] |
| Calycopterin | DU145 | Prostate Cancer | 235.0 | 48 | [1] |
| Xanthomicrol | HCT116 | Colon Cancer | <15 | 24 | [1] |
| Sudachitin | HCT116 | Colon Cancer | 56.23 | 48 | [4] |
| Sudachitin | HT-29 | Colon Cancer | 37.07 | 48 | [4] |
| 5,7-dimethoxyflavone | HepG2 | Liver Cancer | 25 | Not Specified | [5] |
| Acacetin | Not Specified | Not Specified | 25 | 24 |[1] |
Table 2: In Vitro Cytotoxicity of 2'-Hydroxy-5'-methoxyacetophenone
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µg/mL) | Exposure Time (h) | Reference |
|---|---|---|---|---|---|
| 2'-Hydroxy-5'-methoxyacetophenone | PA-1 | Ovarian Cancer | 271 | 24 | [6] |
| 2'-Hydroxy-5'-methoxyacetophenone | Caov-3 | Ovarian Cancer | 326 | 24 | [6] |
| 2'-Hydroxy-5'-methoxyacetophenone | SK-OV-3 | Ovarian Cancer | 405 | 24 |[6] |
Mechanisms of Action and Signaling Pathways
Methoxyflavones exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating key signaling pathways that govern cell proliferation and survival.
Induction of Apoptosis
Apoptosis is a critical mechanism by which methoxyflavones eliminate cancer cells. This process is often initiated through the generation of reactive oxygen species (ROS) and the subsequent activation of mitochondrial-mediated pathways.[5][7][8]
-
Mitochondrial (Intrinsic) Pathway : Methoxyflavones can perturb the mitochondrial membrane potential (ΔΨm), leading to the release of cytochrome c from the mitochondria into the cytosol.[8] This event triggers a cascade of caspase activation, including the cleavage and activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[1][8] The process is also regulated by the Bcl-2 family of proteins, with methoxyflavones often down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax and BID.[8]
-
Extrinsic Pathway : Some methoxyflavones can sensitize cancer cells to apoptosis induced by ligands like Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), particularly in TRAIL-resistant cells like the MOLT-4 and U937 leukemia lines.[9]
Caption: Methoxyflavone-induced intrinsic apoptosis pathway.
Cell Cycle Arrest
Methoxyflavones can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1 or G2/M phases.[1][10] This prevents the cells from entering mitosis and replicating their DNA.
-
G1 Phase Arrest : A methoxychalcone derivative was shown to induce G1 arrest in prostate cancer cells by down-regulating key G1 regulators, including cyclin D1, cyclin E, and cyclin-dependent kinases (Cdk2, Cdk4).[11]
-
G2/M Phase Arrest : 5-Methoxyflavanone induces G2/M arrest in colon cancer cells, a response linked to the activation of DNA damage sensors like ATM and Chk2.[10] Similarly, 5,3'-didemethylnobiletin causes G2/M arrest in liver cancer cells.[1]
Caption: Methoxyflavone-induced cell cycle arrest at G1 and G2/M checkpoints.
Modulation of Pro-Survival Signaling Pathways
Methoxyflavones interfere with several critical signaling pathways that cancer cells exploit for uncontrolled growth and survival.
-
PI3K/Akt/mTOR Pathway : This is a central pathway regulating cell growth, proliferation, and survival. Methoxyflavones have been shown to inhibit this pathway, leading to reduced cell viability.[2][3][12] For instance, a methoxychalcone derivative inhibits the mTOR signaling pathway independent of Akt, contributing to its pro-apoptotic effects.[11]
-
NF-κB Pathway : The transcription factor NF-κB plays a key role in inflammation and cancer by promoting the expression of pro-survival genes. Methoxyflavones can suppress NF-κB activation, thereby attenuating inflammatory responses and promoting apoptosis.[1][6]
-
Wnt/β-catenin Pathway : Certain tetramethoxyflavones have been observed to reduce cancer cell migration and invasion by decreasing the expression of key components of the Wnt/β-catenin signaling pathway.[1]
Experimental Protocols
The following are standardized methodologies for key in vitro assays used to characterize the effects of methoxyflavones on cancer cells.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle : The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol :
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment : Prepare serial dilutions of the methoxyflavone compound in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
-
Principle : PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount.
-
Protocol :
-
Cell Treatment : Culture cells in 6-well plates and treat with the methoxyflavone compound at various concentrations for a specified duration.
-
Cell Harvesting : Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with ice-cold PBS.
-
Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A to degrade RNA).
-
Incubation : Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry : Analyze the samples on a flow cytometer. Excite the PI at 488 nm and measure the fluorescence emission at ~617 nm.
-
Data Analysis : Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
-
Caption: General experimental workflow for in vitro analysis.
Conclusion
The in vitro evidence strongly supports the potential of methoxyflavones as a promising class of anticancer agents. Their enhanced bioavailability and multifaceted mechanisms of action—including the induction of apoptosis via mitochondrial pathways, cell cycle arrest at critical checkpoints, and the inhibition of key pro-survival signaling networks like PI3K/Akt and NF-κB—make them attractive candidates for further preclinical and clinical development.[2][3] This guide provides a foundational resource for researchers aiming to explore and harness the therapeutic capabilities of these compounds in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review[v1] | Preprints.org [preprints.org]
- 5. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | Semantic Scholar [semanticscholar.org]
- 9. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Methoxyflavanone induces cell cycle arrest at the G2/M phase, apoptosis and autophagy in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential Therapeutic Targets of Formononetin, a Type of Methoxylated Isoflavone, and Its Role in Cancer Therapy through the Modulation of Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methoxyisoflavones as a Promising Therapeutic Avenue in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Executive Summary
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant and growing challenge to global health. Current therapeutic strategies often provide only symptomatic relief. Emerging evidence points to the neuroprotective potential of methoxyisoflavones, a class of flavonoids, in preclinical models of neurodegeneration. This technical guide provides an in-depth analysis of the potential therapeutic targets of methoxyisoflavones, with a focus on ipriflavone and 5-methoxyflavone. It synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in this promising area. The data suggest that methoxyisoflavones exert their neuroprotective effects through a multi-target approach, including the modulation of critical signaling pathways, reduction of oxidative stress, and inhibition of apoptosis.
Introduction
Flavonoids, a diverse group of plant-derived polyphenolic compounds, have long been investigated for their potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties. Methoxyisoflavones, a subclass characterized by the presence of one or more methoxy groups, have demonstrated enhanced metabolic stability and blood-brain barrier permeability, making them attractive candidates for neurological drug development.
This guide focuses on the therapeutic potential of methoxyisoflavones, likely the class of compounds referred to by the term "methoxyvone," in the context of neurodegeneration. Specifically, it examines the mechanisms of action of key methoxyisoflavones, such as ipriflavone and 5-methoxyflavone, which have shown promise in models of Alzheimer's disease and other neurodegenerative conditions.
Core Therapeutic Targets and Mechanisms of Action
Methoxyisoflavones appear to exert their neuroprotective effects through a multi-faceted approach, targeting several key pathological processes in neurodegeneration.
PI3K/Akt and MAPK/ERK Signaling Pathways
A central mechanism of action for the neuroprotective effects of ipriflavone is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/ERK signaling pathways.[1] These pathways are crucial for promoting neuronal survival, growth, and plasticity. In response to neurotoxic insults, such as exposure to amyloid-beta (Aβ) or hydrogen peroxide (H₂O₂), ipriflavone has been shown to enhance the phosphorylation of Akt and ERK, thereby activating these pro-survival cascades.[1] This activation leads to the downstream inhibition of apoptotic pathways and the promotion of cellular resilience. A study in a rat model of scopolamine-induced memory impairment also demonstrated that ipriflavone administration led to the activation of the MAPK/ERK1/2 pathway in the hippocampus.[2][3]
References
- 1. The neuroprotective effects of ipriflavone against H ₂O ₂ and amyloid beta induced toxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of ipriflavone against scopolamine-induced memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Rise of Methoxyvone Analogs: A Technical Guide to a New Frontier in Drug Discovery
For Immediate Release
In the dynamic landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. This whitepaper delves into the burgeoning field of Methoxyvone analogs, a promising class of synthetic flavonoids demonstrating significant potential in modulating key cellular signaling pathways implicated in a range of diseases, most notably cancer. This guide provides an in-depth analysis of the discovery, synthesis, and biological evaluation of these novel compounds, tailored for researchers, scientists, and drug development professionals.
Unveiling the Potential: From this compound to Novel Analogs
This compound, chemically known as 7-methoxyflavone, serves as a foundational structure for the development of a new generation of bioactive molecules. While this compound itself exhibits certain biological activities, recent research has focused on the synthesis of novel analogs with modified substitution patterns to enhance their therapeutic properties and explore their structure-activity relationships (SAR). These modifications are strategically designed to improve potency, selectivity, and pharmacokinetic profiles.
The anticancer potential of methoxyflavone analogs has been a primary focus of investigation. Studies have revealed that the cytotoxic effects of these compounds are highly dependent on the number and position of methoxy and hydroxyl groups on the flavone scaffold.[1][2] For instance, the presence of specific methoxy and hydroxyl configurations can significantly influence the compound's ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][3]
Charting the Biological Activity: A Quantitative Overview
The systematic evaluation of novel this compound analogs has yielded a wealth of quantitative data, enabling a deeper understanding of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of representative novel this compound analogs against various cancer cell lines, providing a clear comparison of their cytotoxic activities.
| Compound | Cell Line | IC50 (µM) | Reference |
| 7-hydroxy-4'-methoxyflavanone | HeLa (Cervical Cancer) | 40.13 | [4] |
| WiDr (Colon Cancer) | 37.85 | [4] | |
| 7-hydroxy-4'-methoxyflavone | HeLa (Cervical Cancer) | 25.79 | [4] |
| WiDr (Colon Cancer) | 83.75 | [4] | |
| 3'-Amino-4'-methoxyflavone | ANN-1 (Transformed Murine Fibroblasts) | 1.6 | [5] |
| 3T3 (Murine Fibroblasts) | 8 | [5] | |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MDA-MB-231 (Breast Cancer) | 21.27 | [1] |
| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Cancer Cell Line (unspecified) | 25 | [1] |
| Chrysosplenetin (5,4'-dihydroxy-3,6,7,3'-TeMF) | MCF-7 (Breast Cancer) | 0.3 | [1] |
| 3-O-methylquercetin | MDA-MB-231 (Breast Cancer) | 27.2 | [5] |
| A549 (Lung Cancer) | 35.4 | [5] | |
| A2780cis (Ovarian Cancer) | 38.6 | [5] |
The Synthetic Blueprint: Crafting Novel this compound Analogs
The synthesis of novel this compound analogs is a critical aspect of their development. A common and effective strategy involves the Baker-Venkataraman rearrangement, followed by cyclization to form the flavone core. This versatile method allows for the introduction of various substituents on both the A and B rings of the flavone scaffold, enabling the creation of a diverse library of analogs for biological screening.
General Synthetic Workflow for this compound Analogs
Caption: General synthetic workflow for novel this compound analogs.
Detailed Experimental Protocol: Synthesis of 7-Hydroxy-4'-methoxyflavone
The synthesis of 7-hydroxy-4'-methoxyflavone serves as a representative example of the methodologies employed in generating these novel analogs.[4]
Step 1: Synthesis of 2',4'-dihydroxy-4-methoxychalcone (Chalcone Intermediate)
-
Dissolution: Dissolve 2,4-dihydroxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol.
-
Base Addition: Add a solution of potassium hydroxide in water to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: Neutralize the reaction mixture with dilute acid and collect the precipitated chalcone by filtration.
-
Purification: Recrystallize the crude chalcone from ethanol to yield the pure intermediate.
Step 2: Oxidative Cyclization to 7-Hydroxy-4'-methoxyflavone
-
Dissolution: Dissolve the purified 2',4'-dihydroxy-4-methoxychalcone in dimethyl sulfoxide (DMSO).
-
Catalyst Addition: Add a catalytic amount of iodine (I2).
-
Heating: Heat the reaction mixture.
-
Work-up: After cooling, pour the reaction mixture into water to precipitate the flavone.
-
Purification: Collect the solid by filtration and purify by recrystallization to obtain the final product.
Deciphering the Mechanism: Signaling Pathways Modulated by this compound Analogs
A crucial aspect of drug development is understanding the mechanism of action of a therapeutic candidate. This compound analogs have been shown to exert their biological effects by modulating a variety of cellular signaling pathways. Polymethoxylated flavones, the broader class to which these analogs belong, are known to influence key pathways such as NF-κB, PI3K/Akt, and MAPK, which are often dysregulated in inflammatory diseases and cancer.[6]
For instance, 5-hydroxy-7-methoxyflavone (HMF), a close structural relative of this compound, has been demonstrated to trigger mitochondrial-associated cell death in human colon carcinoma cells.[7] This process is mediated by the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress, intracellular calcium release, and the activation of the JNK and mitochondrial apoptosis pathways.[7]
Signaling Pathway of 5-Hydroxy-7-Methoxyflavone (HMF) Induced Apoptosis
Caption: HMF-induced apoptotic signaling pathway.
The Path Forward: Future Directions and Conclusion
The discovery and synthesis of novel this compound analogs represent a significant advancement in the field of medicinal chemistry. The data presented in this guide underscore the therapeutic potential of these compounds, particularly in the realm of oncology. The structure-activity relationship studies provide a rational basis for the design of future analogs with improved potency and selectivity.
Future research will likely focus on several key areas:
-
Expansion of Analog Libraries: The synthesis and screening of a wider array of this compound analogs with diverse substitution patterns will be crucial to identify lead compounds with optimal therapeutic indices.
-
In-depth Mechanistic Studies: A more comprehensive understanding of the specific molecular targets and signaling pathways modulated by these novel analogs is necessary to fully elucidate their mechanisms of action.
-
In Vivo Evaluation: Promising candidates identified through in vitro screening will require rigorous evaluation in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Development of Drug Delivery Systems: Innovative drug delivery strategies may be required to enhance the bioavailability and targeted delivery of these compounds.
References
- 1. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | MDPI [mdpi.com]
- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of signaling pathways by DJ-1: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Anticancer Studies of Methoxyflavone Derivative from Strychnos pseudoquina A.St.-Hil. (Loganiaceae) from Brazilian Cerrado - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoxyisoflavone and Estrogen Receptor Subtypes: A Technical Examination of Core Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Methoxyisoflavone, specifically 5-methyl-7-methoxyisoflavone, is a synthetic isoflavone marketed as a dietary supplement with purported anabolic and anti-estrogenic properties.[1][2] Despite these claims, a thorough review of peer-reviewed scientific literature reveals a significant lack of direct quantitative data regarding its binding affinity and functional activity at the primary estrogen receptor (ER) subtypes, ERα and ERβ. This guide addresses this data gap by providing a comprehensive overview of the interaction of structurally related and well-characterized isoflavones with ERα and ERβ. By examining these surrogate compounds, we can infer potential mechanisms of action and outline the established experimental protocols used to characterize such interactions. This document serves as a technical resource for researchers interested in the potential endocrine activity of methoxyisoflavone and similar compounds.
Quantitative Analysis of Isoflavone Interaction with Estrogen Receptor Subtypes
While direct binding data for 5-methyl-7-methoxyisoflavone is unavailable, the broader class of isoflavones, particularly those found in soy like genistein and daidzein, have been extensively studied.[3][4] These compounds are known to interact with both ERα and ERβ, often with a notable preference for ERβ.[3][4] This preferential binding is a key characteristic that suggests isoflavones may act as Selective Estrogen Receptor Modulators (SERMs), potentially eliciting tissue-specific estrogenic or anti-estrogenic effects.
The binding affinity of a compound to a receptor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity. To compare the potency of different compounds, the Relative Binding Affinity (RBA) is often calculated relative to the endogenous ligand, 17β-estradiol.
Table 1: Comparative Binding Affinities of Select Isoflavones for Estrogen Receptor Subtypes
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%)* |
| 17β-Estradiol | ERα | ~1-5 | 100 |
| ERβ | ~1-5 | 100 | |
| Genistein | ERα | ~20-100 | 1-5 |
| ERβ | ~5-20 | 20-100 | |
| Daidzein | ERα | >1000 | <0.1 |
| ERβ | ~100-500 | 0.5-2 | |
| Equol | ERα | ~50 | ~10 |
| ERβ | ~10 | ~50 |
*RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. Values are approximate and can vary based on experimental conditions.
The functional activity of a compound at an estrogen receptor is determined by its ability to modulate the transcription of estrogen-responsive genes. This is often assessed using reporter gene assays, where the activation of the receptor by a ligand drives the expression of a reporter gene (e.g., luciferase). The potency of a compound is typically expressed as its half-maximal effective concentration (EC50), which is the concentration that elicits 50% of the maximal response.
Table 2: Functional Activity of Select Isoflavones at Estrogen Receptor Subtypes
| Compound | Receptor | Assay Type | EC50 (nM) | Fold Activation (relative to control) |
| 17β-Estradiol | ERα | ERE-Luciferase | ~0.01-0.1 | High |
| ERβ | ERE-Luciferase | ~0.01-0.1 | High | |
| Genistein | ERα | ERE-Luciferase | ~10-100 | Moderate |
| ERβ | ERE-Luciferase | ~1-10 | Moderate | |
| Daidzein | ERα | ERE-Luciferase | >1000 | Low |
| ERβ | ERE-Luciferase | ~100-500 | Low |
ERE-Luciferase refers to an estrogen response element-driven luciferase reporter gene assay. Values are approximate and can vary based on the specific cell line and experimental setup.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds with estrogen receptors.
Competitive Estrogen Receptor Binding Assay
This assay determines the in vitro binding affinity of a test compound to ERα and ERβ by measuring its ability to compete with a radiolabeled ligand, typically [³H]-17β-estradiol, for binding to the receptor.
Materials:
-
Human recombinant ERα and ERβ proteins
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (e.g., methoxyisoflavone)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxyapatite (HAP) slurry
-
Scintillation fluid and vials
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled 17β-estradiol and the test compound in the assay buffer. Prepare a working solution of [³H]-17β-estradiol.
-
Incubation: In microcentrifuge tubes, combine the ER protein (ERα or ERβ), [³H]-17β-estradiol, and either the unlabeled 17β-estradiol (for the standard curve) or the test compound at various concentrations. Include tubes for total binding (only [³H]-17β-estradiol and ER protein) and non-specific binding (with a high concentration of unlabeled 17β-estradiol).
-
Equilibration: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube and incubate on ice with intermittent vortexing. The HAP binds to the receptor-ligand complexes.
-
Washing: Centrifuge the tubes and discard the supernatant containing the free radioligand. Wash the HAP pellet multiple times with cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor (unlabeled 17β-estradiol or test compound). Determine the IC50 value using non-linear regression analysis.
Estrogen-Responsive Reporter Gene Assay
This cell-based assay measures the functional activity of a compound by quantifying its ability to activate or inhibit ER-mediated gene transcription.
Materials:
-
A suitable mammalian cell line (e.g., MCF-7 breast cancer cells, which endogenously express ERα, or HEK293 cells transiently transfected with ERα or ERβ expression vectors).
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A transfection reagent (if using transient transfection).
-
Cell culture medium, free of phenol red and supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
17β-estradiol (positive control).
-
Test compound (e.g., methoxyisoflavone).
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells in estrogen-free medium. If necessary, transfect the cells with the ER expression vector(s) and the ERE-reporter plasmid.
-
Treatment: Plate the cells in multi-well plates and, after they have attached, treat them with various concentrations of the test compound, 17β-estradiol, or vehicle control. To test for antagonistic activity, cells are co-treated with 17β-estradiol and the test compound.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer.
-
Reporter Assay: Add the appropriate substrate to the cell lysate and measure the reporter gene activity (e.g., luminescence for luciferase) using a luminometer.
-
Data Analysis: Normalize the reporter activity to the total protein concentration in each sample. Plot the normalized reporter activity against the log concentration of the test compound. Determine the EC50 (for agonists) or IC50 (for antagonists) using non-linear regression analysis.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of methoxyisoflavone's potential interaction with estrogen receptors.
Caption: Experimental workflow for characterizing the estrogenic activity of a test compound.
Caption: Canonical estrogen receptor signaling pathway.
Caption: Conceptual diagram of Selective Estrogen Receptor Modulator (SERM) action.
Conclusion
The assertion that methoxyisoflavone possesses anabolic effects without androgenic or estrogenic side effects remains largely unsubstantiated by rigorous scientific investigation into its direct interactions with steroid hormone receptors.[5][6] While some evidence suggests an indirect anti-estrogenic effect through aromatase inhibition, its primary mechanism of action is not fully elucidated.[7] Based on the extensive data available for other isoflavones, it is plausible that methoxyisoflavone could interact with ERα and ERβ, potentially with a preference for ERβ. Such an interaction profile would classify it as a SERM, with the potential for tissue-specific agonist and antagonist activities. However, without direct experimental data, this remains speculative.
For researchers and drug development professionals, the methodologies and comparative data presented in this guide provide a framework for the systematic evaluation of methoxyisoflavone and other novel synthetic isoflavones. Future in vitro studies, including competitive binding assays and reporter gene assays, are imperative to accurately characterize the endocrine activity of methoxyisoflavone and to validate or refute the claims made in the supplement market. Such studies will be crucial for understanding its potential therapeutic applications and safety profile.
References
- 1. gigasnutrition.com [gigasnutrition.com]
- 2. Methoxyisoflavone as a dietary supplement | Research Starters | EBSCO Research [ebsco.com]
- 3. Interaction of phytoestrogens with estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoflavones made simple - genistein's agonist activity for the beta-type estrogen receptor mediates their health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methoxyisoflavone – Health Information Library | PeaceHealth [peacehealth.org]
- 6. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
De Novo Synthesis of 5-Methyl-7-methoxyisoflavone: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-7-methoxyisoflavone, a synthetic isoflavone derivative, has garnered attention for its potential biological activities. Unlike naturally occurring isoflavones, its production relies on de novo chemical synthesis. This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Methyl-7-methoxyisoflavone, offering detailed experimental protocols for key reactions. Quantitative data from the literature is summarized to facilitate comparison and reproducibility. Furthermore, this guide explores the putative biological mechanisms of action, including its potential role as an aromatase and NF-κB inhibitor, and presents relevant signaling pathways to provide context for future research and drug development endeavors.
Introduction: The Context of Isoflavone Synthesis
Isoflavones are a class of flavonoids characterized by a 3-phenylchromen-4-one backbone. In nature, these compounds are predominantly found in legumes and are synthesized via the phenylpropanoid pathway. This biological route provides the foundational knowledge for understanding isoflavone chemistry, although the target compound of this guide, 5-Methyl-7-methoxyisoflavone, is a synthetic derivative.
General Biosynthesis of Isoflavones in Plants
The biosynthesis of isoflavones in plants begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions leads to the formation of a chalcone intermediate, which is then isomerized to a flavanone. The key step in isoflavone synthesis is the 2,3-aryl migration of the B-ring of the flavanone, a reaction catalyzed by isoflavone synthase, a cytochrome P450 enzyme. Subsequent modifications, such as hydroxylation, methylation, and glycosylation, lead to the diverse array of naturally occurring isoflavones.
Chemical Synthesis of 5-Methyl-7-methoxyisoflavone
The de novo synthesis of 5-Methyl-7-methoxyisoflavone is a multi-step chemical process. The most common and well-documented route starts from orcinol (3,5-dihydroxytoluene). This pathway involves the formation of a deoxybenzoin intermediate, followed by cyclization to the isoflavone core and subsequent methylation.
Synthetic Pathway Overview
The overall synthetic strategy can be summarized in the following workflow:
Methoxyvone (CAS 82517-12-2): A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyvone, identified by the CAS number 82517-12-2, is chemically known as 5-Methyl-7-methoxyisoflavone. This synthetic isoflavone has garnered attention across various research fields for its potential biological activities. Initially marketed as a bodybuilding supplement, its efficacy in that arena has been a subject of scientific debate. However, emerging research has illuminated its potential applications as an antioxidant, a remyelinating agent, an inhibitor of the NF-κB signaling pathway, and an aromatase inhibitor. This technical guide provides a comprehensive overview of the current state of research on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support further investigation by the scientific community.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 82517-12-2 | [1] |
| Molecular Formula | C₁₇H₁₄O₃ | [1] |
| Molecular Weight | 266.29 g/mol | [1] |
| IUPAC Name | 7-Methoxy-5-methyl-3-phenyl-4H-chromen-4-one | [1] |
| Synonyms | This compound, 5-Methyl-7-methoxyisoflavone | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 116-120 °C | [2] |
| Solubility | Insoluble in water | [2] |
Research Applications
Anabolic and Ergogenic Effects: A Controversial History
This compound was initially promoted as a non-steroidal anabolic agent for increasing muscle mass and endurance.[2] The claims were largely based on early animal studies and a U.S. patent that suggested isoflavones could lower cortisol levels and increase protein synthesis.[3]
In vitro studies on other isoflavones, such as genistein and daidzein, have shown some anabolic activity in C2C12 myotubes, suggesting a potential for isoflavones to influence muscle cell growth.[4][5] These studies indicate that isoflavones can increase myotube diameter and the expression of muscle-specific proteins like myosin heavy chain (MHC), potentially through estrogen receptor-mediated signaling and modulation of IGF-1 expression.[4]
Table 2.1: Effects of Isoflavones on C2C12 Myotubes
| Compound | Concentration | Effect on Myotube Diameter | Effect on Myosin Heavy Chain (MHC) Expression | Reference |
| Soy Extract | 0.05 µg/mL | Significant Increase | Significant Increase | [4] |
| Genistein | 0.001 µM | Significant Increase | Significant Increase | [4] |
| Daidzein | 0.0021 µM | No Significant Change | Weaker Increase | [5] |
| Glycitein | 0.0006 µM | No Significant Change | Weaker Increase | [5] |
Note: Data for 5-Methyl-7-methoxyisoflavone in a similar in vitro muscle cell model is not currently available in the reviewed literature.
Remyelinating Potential in Neurological Disorders
A significant area of interest for this compound is its potential role in promoting remyelination, the process of regenerating the myelin sheath around axons, which is crucial for proper nerve function and is damaged in diseases like multiple sclerosis.
In a large-scale screening of a library of 2,000 compounds, 5-methyl-7-methoxyisoflavone (incorrectly labeled as 'this compound' in the library) was identified as one of three molecules that showed positive results in promoting oligodendrocyte precursor cell (OPC) proliferation and differentiation, as well as in myelination and remyelination in organotypic cultures.[6]
Experimental Workflow for Screening Remyelinating Compounds
Caption: Workflow for the identification of remyelinating compounds.
The study found that 5-methyl-7-methoxyisoflavone significantly up-regulated the mRNA levels of ceramide galactosyltransferase (CGT) and myelin basic protein (MBP), which are key markers for early and late-stage oligodendrocyte differentiation, respectively.[6]
Table 2.2: Effect of 5-Methyl-7-methoxyisoflavone on OPC Differentiation Markers
| Gene | Fold Increase (vs. Vehicle) | Stage of Differentiation | Reference |
| CGT | > 1.5 | Early | [6] |
| MBP | > 2.4 | Late | [6] |
Proposed Signaling Pathway for Isoflavone-Mediated Effects on Glial Cells
While the specific pathway for 5-Methyl-7-methoxyisoflavone is yet to be fully elucidated, research on other isoflavones suggests a potential mechanism involving the G-protein-coupled estrogen receptor (GPER) and downstream signaling cascades that influence cell migration and differentiation, crucial processes in remyelination.
Caption: Proposed isoflavone signaling pathway in glial cells.
Inhibition of NF-κB Signaling Pathway
5-Methyl-7-methoxyisoflavone has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor involved in inflammatory responses, and its dysregulation is implicated in numerous inflammatory diseases and cancers.
Canonical NF-κB Signaling Pathway and Point of Inhibition
Caption: Canonical NF-κB signaling pathway and proposed inhibition.
Aromatase Inhibition
This compound is also reported to be an inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the conversion of androgens to estrogens.[7] Aromatase inhibitors are a critical class of drugs for the treatment of hormone-dependent breast cancer.
While direct IC₅₀ values for 5-Methyl-7-methoxyisoflavone are not available in the reviewed literature, studies on structurally similar methylated flavones have shown potent aromatase inhibition. For example, 7-methoxyflavone and 7,4'-dimethoxyflavone have IC₅₀ values of 1.9 µM and 9.0 µM, respectively.[9]
Table 2.3: Aromatase Inhibition by Methylated Flavones
| Compound | IC₅₀ (µM) | Reference |
| 7-Methoxyflavone | 1.9 | [9] |
| 7,4'-Dimethoxyflavone | 9.0 | [9] |
| Chrysin (5,7-dihydroxyflavone) | 4.2 | [9] |
| 5,7-Dimethoxyflavone | 123 | [9] |
Note: This data provides a comparative context for the potential aromatase inhibitory activity of 5-Methyl-7-methoxyisoflavone.
Experimental Protocols
Aromatase Inhibition Assay (Fluorometric)
This protocol is adapted from a common method for assessing aromatase inhibition using a fluorogenic substrate.
Materials:
-
Recombinant human aromatase (CYP19A1)
-
Fluorogenic aromatase substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin, MFC)
-
NADPH regenerating system
-
Test compound (5-Methyl-7-methoxyisoflavone) dissolved in DMSO
-
Positive control (e.g., Letrozole)
-
96-well microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of 5-Methyl-7-methoxyisoflavone and the positive control in DMSO.
-
In a 96-well plate, add the recombinant human aromatase and the test compound dilutions.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the aromatase substrate and NADPH regenerating system mixture.
-
Immediately measure the fluorescence (e.g., Ex/Em = 488/527 nm) over time.
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.[10]
NF-κB Activation Assay (Western Blot for IκBα Degradation)
This protocol outlines a method to assess NF-κB activation by measuring the degradation of its inhibitory protein, IκBα.
Materials:
-
Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)
-
Pro-inflammatory stimulus (e.g., lipopolysaccharide, LPS)
-
Test compound (5-Methyl-7-methoxyisoflavone)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
Western blotting equipment
-
Primary antibodies: anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 5-Methyl-7-methoxyisoflavone for 1-2 hours.
-
Stimulate the cells with the pro-inflammatory agent (e.g., LPS) for a predetermined time (e.g., 30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software and normalize the IκBα levels to the loading control to determine the extent of degradation.
Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This protocol is a generalized method for assessing the effect of a test compound on OPC differentiation, based on the screening study that identified this compound.[6]
Materials:
-
Purified mouse OPCs
-
OPC proliferation and differentiation media
-
Test compound (5-Methyl-7-methoxyisoflavone)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR reagents and instrument
-
Primers for CGT, MBP, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Culture purified mouse OPCs in proliferation medium.
-
To induce differentiation, switch the cells to a differentiation medium containing various concentrations of 5-Methyl-7-methoxyisoflavone.
-
Culture the cells for a specified period (e.g., 48 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for CGT, MBP, and the housekeeping gene.
-
Calculate the relative gene expression of CGT and MBP using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.
Conclusion and Future Directions
5-Methyl-7-methoxyisoflavone is a compound with a multifaceted research profile. While its initial application as an anabolic agent for athletes is not well-supported by clinical evidence, its potential in other therapeutic areas, particularly in promoting remyelination and as an anti-inflammatory and anti-cancer agent through NF-κB and aromatase inhibition, warrants further investigation.
For researchers, scientists, and drug development professionals, this compound represents a promising scaffold for the development of novel therapeutics. Future research should focus on:
-
Determining specific IC₅₀ values for its inhibitory effects on NF-κB and aromatase to better quantify its potency.
-
Elucidating the precise signaling pathways involved in its pro-remyelinating effects on oligodendrocytes.
-
Conducting in vivo studies in animal models of multiple sclerosis, inflammatory diseases, and hormone-dependent cancers to validate the in vitro findings.
-
Investigating its pharmacokinetic and pharmacodynamic properties to assess its bioavailability and metabolic fate.
The detailed protocols and summarized data in this guide provide a solid foundation for the scientific community to build upon and further explore the therapeutic potential of this compound.
References
- 1. 5-Methyl-7-methoxyisoflavone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anabolic Activity of a Soy Extract and Three Major Isoflavones in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. A staged screening of registered drugs highlights remyelinating drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Biological Function of 5-Methyl-7-Methoxyisoflavone in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature containing specific quantitative data and detailed experimental protocols for 5-Methyl-7-methoxyisoflavone in cellular models is limited. This guide provides an in-depth overview based on the biological activities of structurally related isoflavones and methoxyflavones, supplemented with representative experimental protocols to facilitate future research on this specific compound.
Executive Summary
5-Methyl-7-methoxyisoflavone is a synthetic isoflavone that has garnered interest for its potential anabolic and anti-catabolic properties.[1][2] As a member of the isoflavone family, it is structurally related to phytoestrogens found in soy and other plants.[2] While claims of its efficacy in increasing lean muscle mass and reducing cortisol are prevalent in the context of dietary supplements, robust in vitro studies detailing its specific molecular mechanisms of action are not extensively available in peer-reviewed literature.[1][2] This technical guide synthesizes the current understanding of the biological activities of related isoflavones and methoxyflavones in cellular models, providing a framework for investigating 5-Methyl-7-methoxyisoflavone. The primary putative functions of this compound class in cellular models include modulation of protein synthesis, inhibition of aromatase activity, and regulation of inflammatory signaling pathways.
Putative Biological Functions and Mechanisms of Action
Based on the activities of structurally similar compounds, the anticipated biological functions of 5-Methyl-7-methoxyisoflavone in cellular models are detailed below.
Anabolic and Anti-Catabolic Effects in Muscle Cells
Isoflavones have been investigated for their potential to promote muscle growth and prevent muscle breakdown. The primary cellular model for these studies is the C2C12 mouse myoblast cell line, which can be differentiated into myotubes, mimicking skeletal muscle fibers.
Key Putative Mechanisms:
-
Modulation of PI3K/Akt/mTOR Pathway: This signaling cascade is a central regulator of protein synthesis. Activation of Akt and its downstream target, the mammalian target of rapamycin (mTOR), is a key mechanism for inducing muscle hypertrophy.[3] It is hypothesized that 5-Methyl-7-methoxyisoflavone may activate this pathway, leading to increased protein synthesis.
-
Inhibition of Glucocorticoid Receptor Signaling: Cortisol, a glucocorticoid, promotes muscle catabolism. By potentially interfering with the binding of cortisol to its receptor, 5-Methyl-7-methoxyisoflavone could exert an anti-catabolic effect.
-
Calcium Signaling: Intracellular calcium levels play a role in muscle protein synthesis. Some methoxyflavone derivatives have been shown to induce myotube hypertrophy through calcium-dependent signaling.[4]
Aromatase Inhibition
Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. Inhibition of aromatase is a therapeutic strategy for estrogen-receptor-positive breast cancer. Several flavonoids have been identified as aromatase inhibitors.
Key Putative Mechanisms:
-
Competitive Inhibition: 5-Methyl-7-methoxyisoflavone may act as a competitive inhibitor of the aromatase enzyme, binding to its active site and preventing the conversion of androgens to estrogens.[5] Cellular models such as the SK-BR-3 human breast cancer cell line are commonly used to assess aromatase inhibition.
Anti-inflammatory Effects
Chronic inflammation is implicated in various diseases. Isoflavones are known to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.
Key Putative Mechanisms:
-
Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB activation is a major anti-inflammatory mechanism of many natural compounds.[5] Macrophage cell lines like RAW 264.7 are standard models for studying inflammatory responses.
Quantitative Data from Cellular Models (Representative for Related Isoflavones)
As specific data for 5-Methyl-7-methoxyisoflavone is scarce, the following tables summarize representative quantitative data for other isoflavones to provide a contextual framework.
Table 1: Effects of Representative Isoflavones on Cell Proliferation and Viability
| Isoflavone | Cell Line | Concentration | Effect |
| Genistein | PC-3 (Prostate Cancer) | 15, 30, 60 µmol/L | Dose-dependent decrease in cell viability |
| Daidzein | Hut102 (T-cell leukemia) | 10, 30 µM | Significant inhibition of cell growth |
| Biochanin A | H295R (Adrenocortical) | 25 µM | 47.3% decrease in cortisol production |
Table 2: Aromatase Inhibition by Representative Flavonoids
| Compound | Assay System | IC50 Value |
| Genistein | Recombinant Human Aromatase | > 65.0 µM |
| Chrysin | Recombinant Human Aromatase | 0.5 - 10.0 µM |
| Letrozole (Positive Control) | Recombinant Human Aromatase | 1 - 15 nM |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the biological functions of 5-Methyl-7-methoxyisoflavone in cellular models.
C2C12 Myoblast Proliferation and Differentiation Assay
This protocol is designed to assess the effect of 5-Methyl-7-methoxyisoflavone on muscle cell proliferation and differentiation.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
5-Methyl-7-methoxyisoflavone stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Phosphate-Buffered Saline (PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 3,000-5,000 cells/well in GM and incubate for 24 hours.[6]
-
Treatment (Proliferation): Replace the GM with fresh GM containing various concentrations of 5-Methyl-7-methoxyisoflavone or vehicle control (DMSO). Incubate for 24-72 hours.
-
MTT Assay (Proliferation): Add MTT solution to each well and incubate for 4 hours. Remove the medium and add DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm.
-
Induction of Differentiation: For differentiation studies, seed cells in larger format plates (e.g., 12-well or 6-well). When cells reach 80-90% confluency, replace GM with DM containing various concentrations of 5-Methyl-7-methoxyisoflavone or vehicle control.
-
Myotube Formation: Culture the cells in DM for 5-7 days, replacing the medium every 48 hours.
-
Analysis of Differentiation: Myotube formation can be visualized by microscopy. Further analysis can include immunofluorescence staining for myosin heavy chain (MyHC) or Western blotting for muscle-specific protein expression.
Protein Synthesis Assay (Puromycin-based)
This method measures the rate of new protein synthesis.
Materials:
-
Differentiated C2C12 myotubes (or other relevant cell line)
-
Puromycin solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE and Western blot reagents
-
Anti-puromycin antibody
Procedure:
-
Treatment: Treat differentiated myotubes with 5-Methyl-7-methoxyisoflavone for the desired duration.
-
Puromycin Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µM and incubate for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with an anti-puromycin antibody to detect newly synthesized proteins. A loading control (e.g., β-actin or GAPDH) should also be probed.
Aromatase Activity Assay (Cell-based)
This protocol assesses the inhibitory effect of 5-Methyl-7-methoxyisoflavone on aromatase activity.
Materials:
-
SK-BR-3 or MCF-7aro human breast cancer cell line
-
Assay medium (e.g., phenol red-free MEM with charcoal-stripped FBS)
-
5-Methyl-7-methoxyisoflavone stock solution
-
Testosterone (substrate)
-
Letrozole (positive control inhibitor)
-
Estradiol ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 48-well plate in their regular growth medium.
-
Pre-incubation: Once confluent, replace the medium with assay medium and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of 5-Methyl-7-methoxyisoflavone, letrozole, or vehicle control for a defined period (e.g., 1-24 hours).
-
Aromatase Reaction: Add testosterone to each well and incubate for 4-6 hours to allow for conversion to estradiol.
-
Sample Collection: Collect the cell culture supernatant.
-
Estradiol Quantification: Measure the concentration of estradiol in the supernatant using an ELISA kit.
-
Data Analysis: Calculate the percentage of aromatase inhibition relative to the vehicle control.
NF-κB Reporter Assay
This assay quantifies the activation or inhibition of the NF-κB signaling pathway.
Materials:
-
RAW 264.7 macrophage cell line (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inducer
-
5-Methyl-7-methoxyisoflavone stock solution
-
Luciferase assay system
Procedure:
-
Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of 5-Methyl-7-methoxyisoflavone for 1-2 hours.
-
Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.[7]
-
Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Hypothesized modulation of the PI3K/Akt/mTOR and Glucocorticoid signaling pathways by 5-Methyl-7-methoxyisoflavone in muscle cells.
Caption: Proposed mechanism of aromatase inhibition by 5-Methyl-7-methoxyisoflavone.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by 5-Methyl-7-methoxyisoflavone.
Experimental Workflows
Caption: Experimental workflow for assessing the effects of 5-Methyl-7-methoxyisoflavone on C2C12 muscle cells.
Caption: Workflow for determining the aromatase inhibitory activity of 5-Methyl-7-methoxyisoflavone.
Conclusion and Future Directions
While 5-Methyl-7-methoxyisoflavone is commercially available as a dietary supplement with claims of anabolic and other beneficial effects, there is a clear gap in the scientific literature regarding its specific biological functions and mechanisms of action in cellular models. The information available for structurally related isoflavones and methoxyflavones provides a strong rationale for investigating its potential effects on protein synthesis, aromatase activity, and inflammatory signaling.
Future research should focus on conducting rigorous in vitro studies using the protocols outlined in this guide to generate quantitative data on the dose-dependent effects of 5-Methyl-7-methoxyisoflavone. Such studies are essential to validate or refute the current claims and to provide a solid scientific foundation for any potential therapeutic or supplemental applications. Key areas for future investigation include:
-
Dose-response studies in C2C12 myotubes to quantify effects on protein synthesis and myotube hypertrophy.
-
Western blot analysis to determine the specific effects on the PI3K/Akt/mTOR signaling pathway in muscle cells.
-
Determination of the IC50 value for aromatase inhibition in a relevant breast cancer cell line.
-
Quantitative assessment of NF-κB inhibition in a macrophage cell line.
-
Glucocorticoid receptor binding assays to investigate its potential to interfere with cortisol signaling.
By systematically addressing these research questions, a comprehensive understanding of the cellular and molecular functions of 5-Methyl-7-methoxyisoflavone can be achieved, providing valuable insights for researchers, scientists, and drug development professionals.
References
- 1. 5-Methyl-7-methoxyisoflavone - Wikipedia [en.wikipedia.org]
- 2. What is 5-methyl-7-methoxyisoflavone?_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Data on the proliferation and differentiation of C2C12 myoblast treated with branched-chain ketoacid dehydrogenase kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Methoxyvone (5-methyl-7-methoxyisoflavone)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxyvone, with the chemical name 5-methyl-7-methoxyisoflavone (CAS No: 82517-12-2), is a synthetic isoflavone.[1] Isoflavones are a class of phytoestrogens, and this compound is structurally characterized by a methyl group at the C5 position and a methoxy group at the C7 position of the isoflavone core.[2] It is commercially available as a dietary supplement, marketed for its purported anabolic properties, such as promoting muscle growth and increasing protein synthesis, without the androgenic side effects associated with steroidal compounds.[3][4][5] While some preliminary animal studies suggested anabolic effects, clinical evidence in humans to support these claims remains limited.[6][7]
Research also indicates that this compound may act as an inhibitor of the aromatase enzyme and the NF-κB signaling pathway.[8] These application notes provide a detailed, two-step protocol for the laboratory-scale synthesis of this compound, starting from commercially available precursors. The described method is based on the well-established Claisen-Schmidt condensation to form a chalcone intermediate, followed by oxidative cyclization to yield the target isoflavone.
Synthesis Overview and Reaction Scheme
The synthesis of 5-methyl-7-methoxyisoflavone is accomplished in two primary steps:
-
Step A: Claisen-Schmidt Condensation. Reaction of 2-hydroxy-4-methoxy-6-methylacetophenone with benzaldehyde in the presence of a strong base (potassium hydroxide) to form the chalcone intermediate, (E)-1-(2-hydroxy-4-methoxy-6-methylphenyl)-3-phenylprop-2-en-1-one.
-
Step B: Oxidative Cyclization. The chalcone intermediate undergoes an oxidative rearrangement and cyclization using iodine in dimethyl sulfoxide (DMSO) to form the final isoflavone product, 5-methyl-7-methoxyisoflavone.
Experimental Protocols
3.1 Materials and Reagents
-
2-hydroxy-4-methoxy-6-methylacetophenone (≥98%)
-
Benzaldehyde (≥99%)
-
Potassium hydroxide (KOH)
-
Ethanol (95% and absolute)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl, concentrated and dilute)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, and thin-layer chromatography (TLC) supplies.
3.2 Step A: Synthesis of (E)-1-(2-hydroxy-4-methoxy-6-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-4-methoxy-6-methylacetophenone (1.0 eq) in 95% ethanol (approx. 50 mL).
-
In a separate beaker, prepare a solution of potassium hydroxide (4.0 eq) in deionized water (25 mL) and cool it to room temperature.
-
To the stirred ethanolic solution of the acetophenone, add benzaldehyde (1.1 eq).
-
Slowly add the aqueous potassium hydroxide solution to the flask. The reaction mixture will typically turn a deep red or orange color.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
After completion, pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. A yellow precipitate of the chalcone should form.
-
Stir the acidified mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude chalcone product in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.
3.3 Step B: Synthesis of 5-methyl-7-methoxyisoflavone (this compound)
-
Place the dried chalcone intermediate from Step A (1.0 eq) and iodine (1.2 eq) into a 100 mL round-bottom flask.
-
Add anhydrous DMSO (approx. 20 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to 120 °C using an oil bath.
-
Maintain the temperature and stir the reaction for 6-8 hours. Monitor the formation of the isoflavone by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a 500 mL beaker containing 250 mL of a 10% aqueous sodium thiosulfate solution to quench the excess iodine. The dark color of the iodine should disappear.
-
A solid precipitate of the crude this compound will form. Stir for 15 minutes.
-
Collect the crude product by vacuum filtration and wash with deionized water.
-
For purification, dissolve the crude solid in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid can be purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-methyl-7-methoxyisoflavone as a white or off-white solid.[2]
3.4 Product Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
Melting Point: Compare with the literature value (116-120 °C).[2]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (266.29 g/mol ).[1][9]
Data Presentation
Table 1: Reagent and Product Quantities for this compound Synthesis
| Compound | Step | Molar Mass ( g/mol ) | Equivalents | Example Mass (g) | Example Moles (mmol) |
| 2-hydroxy-4-methoxy-6-methylacetophenone | A | 180.20 | 1.0 | 5.00 | 27.7 |
| Benzaldehyde | A | 106.12 | 1.1 | 3.24 | 30.5 |
| Potassium Hydroxide (KOH) | A | 56.11 | 4.0 | 6.22 | 110.8 |
| Chalcone Intermediate | B | 268.31 | 1.0 | (Theoretical: 7.43) | 27.7 |
| Iodine (I₂) | B | 253.81 | 1.2 | 8.44 | 33.2 |
| 5-methyl-7-methoxyisoflavone | Final | 266.29 | - | (Theoretical: 7.38) | 27.7 |
Note: Example masses are based on starting with 5.00 g of the acetophenone. Actual yields will vary.
Visualizations: Workflows and Pathways
The following diagrams illustrate the synthesis workflow and a proposed biological pathway for this compound.
Caption: Figure 1: this compound Synthesis Workflow.
Caption: Figure 2: Proposed Anabolic Signaling of this compound.
References
- 1. 5-Methyl 7-methoxyisoflavone | 82517-12-2 | FM70899 [biosynth.com]
- 2. What is 5-methyl-7-methoxyisoflavone?_Chemicalbook [chemicalbook.com]
- 3. Methoxyisoflavone – Health Information Library | PeaceHealth [peacehealth.org]
- 4. 5-Methyl-7-methoxyisoflavone - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 5-Methyl-7-methoxyisoflavone | C17H14O3 | CID 2734290 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Methoxyvone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Methoxyvone (5-methoxyflavanone) in biological matrices. The protocols are designed to be adaptable for various research and development applications, from pharmacokinetic studies to quality control.
Introduction
This compound, a methoxylated flavonoid, has demonstrated a range of biological activities, including anti-inflammatory and anticancer properties.[1] Accurate quantification in biological samples is essential for preclinical and clinical development. The methods outlined below describe validated approaches using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the latter being the preferred method for its high sensitivity and selectivity.[2]
Data Presentation: Quantitative Method Parameters
The following tables summarize typical validation parameters for the quantification of methoxyflavones. While specific data for this compound may vary based on the exact laboratory conditions and instrumentation, these values from closely related compounds serve as a robust benchmark for method development and validation.
Table 1: HPLC-DAD Method Validation Parameters for a 5-Methoxyflavone [3]
| Parameter | Typical Value |
| Linearity Range (mg/mL) | 0.0008 - 0.5 |
| Regression Equation | y = 2E+07x - 30568 |
| Correlation Coefficient (r²) | 0.9997 |
| Limit of Detection (LOD) (mg/mL) | 0.0010 |
| Limit of Quantification (LOQ) (mg/mL) | 0.0034 |
Table 2: LC-MS/MS Method Validation Parameters for 5,7-Dimethoxyflavone in Mouse Plasma [1]
| Parameter | Value |
| Linearity Range (ng/mL) | 2 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Nominal) | Within ±15% |
| Recovery | Within ±15% of nominal |
| Matrix Effect | Within ±15% of nominal |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is a common and effective method for removing high-abundance proteins from plasma samples.[4]
Materials:
-
Human or animal plasma samples
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the sample)
-
Acetonitrile (HPLC grade), ice-cold, containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Thaw frozen plasma samples on ice and vortex briefly to ensure homogeneity.
-
Aliquot 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube.
-
Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to each tube.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute to ensure the residue is fully dissolved.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for analysis.
Protocol 2: HPLC-UV Analysis
This method is suitable for the quantification of this compound in less complex matrices or when higher concentrations are expected.
Instrumentation and Conditions: [3]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Acetic Acid in Water, B: Methanol |
| Gradient | 5% to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35-40 °C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 254 nm |
Protocol 3: LC-MS/MS Analysis
This is the recommended method for high-sensitivity and high-selectivity quantification of this compound in complex biological matrices.[2]
Instrumentation and Conditions:
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |
| Gradient | A typical gradient starts at 10% B, ramps to 95% B, holds, and then re-equilibrates. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical - requires optimization):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 253.1 | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] |
Note: The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
PI3K/AKT/GSK3β Signaling Pathway
This compound can inactivate the PI3K/AKT/GSK3β signaling pathway, which is a critical regulator of cell proliferation and survival.[3]
Caption: Inhibition of the PI3K/AKT/GSK3β pathway by this compound.
TLR4/NF-κB Signaling Pathway
This compound can suppress the pro-inflammatory response by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[1]
Caption: Suppression of the TLR4/NF-κB pathway by this compound.
Nrf2/HO-1 Signaling Pathway
Concurrently with inhibiting pro-inflammatory pathways, this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, a key cellular defense mechanism against oxidative stress.[1]
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
References
- 1. Quantification of 5,7-dimethoxyflavone in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for Methoxyvone Purity Analysis
Introduction
Methoxyvone (7-Methoxy-2H-1-benzopyran-2-one), a derivative of coumarin, is a compound of interest in various research and development fields.[1][2] Ensuring the purity of this compound is critical for accurate scientific studies and product development.[3][4] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of pharmaceutical ingredients and other chemical compounds.[3] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound.
Method Overview
The described method utilizes a reversed-phase C18 column to separate this compound from its potential impurities.[5] The separation is achieved using an isocratic mobile phase composed of acetonitrile and water with a phosphoric acid modifier, and detection is performed using a UV detector.[6][7] This method is demonstrated to be robust and suitable for routine quality control and purity assessment of this compound.
Experimental Workflow
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Protocol: HPLC Purity Analysis of this compound
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[8]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5][9]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (H₃PO₄), analytical grade
-
-
Standards and Samples:
-
This compound reference standard
-
This compound test sample
-
2. Preparation of Solutions
-
Mobile Phase: Prepare a solution of Acetonitrile and Water in a 50:50 (v/v) ratio. Add Phosphoric Acid to a final concentration of 0.1%. Degas the mobile phase before use.[7]
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound test sample in the diluent to obtain a final concentration of approximately 0.1 mg/mL.
3. HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 276 nm |
| Run Time | 15 minutes |
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor: Less than 2.0 for the this compound peak.
-
Theoretical Plates: Greater than 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
After the analysis, process the chromatograms using appropriate software.
6. Data Presentation and Purity Calculation
The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Table 1: Representative Quantitative Data
| Sample ID | Retention Time (min) | Peak Area | % Purity |
| This compound Standard | 5.8 | 1254321 | 99.9 |
| This compound Sample 1 | 5.8 | 1248765 | 99.5 |
| This compound Sample 2 | 5.8 | 1239876 | 99.2 |
Logical Relationship of HPLC System Components
Caption: Logical relationship of components in a typical HPLC system.
The described HPLC method provides a reliable and efficient means for determining the purity of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents, making it accessible for most analytical laboratories. This application note serves as a valuable resource for researchers, scientists, and drug development professionals requiring accurate purity assessment of this compound.
References
- 1. 2H-1-Benzopyran-2-one, 7-methoxy- | SIELC Technologies [sielc.com]
- 2. 2H-1-Benzopyran-2-one, 7-methoxy- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 2H-1-Benzopyran-2-one, 7-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In Vitro Application Notes for 5-Methyl-7-Methoxyisoflavone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5-Methyl-7-methoxyisoflavone in in vitro cell culture experiments. This document outlines the preparation, handling, and application of this synthetic isoflavone for studying its biological effects, including cytotoxicity and modulation of key cellular signaling pathways.
Introduction
5-Methyl-7-methoxyisoflavone is a synthetic isoflavone that has been investigated for its potential biological activities.[1][2][3] Like other isoflavones, it is being explored for its role in various cellular processes. Understanding its effects at the cellular level is crucial for evaluating its therapeutic potential. These notes provide detailed protocols for assessing its cytotoxicity and its impact on the NF-κB and PI3K/Akt signaling pathways.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₃ | [3] |
| Molecular Weight | 266.29 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Insoluble in water. Soluble in DMSO. | [3] |
| Storage | Store as a solid at -20°C for long-term stability. Stock solutions in DMSO should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. | [4] |
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for obtaining reproducible results. Due to its poor aqueous solubility, 5-Methyl-7-methoxyisoflavone should be dissolved in a suitable organic solvent.
Recommended Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.66 mg of 5-Methyl-7-methoxyisoflavone in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.
Important Consideration: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) for most cell lines, as higher concentrations can induce cytotoxicity.[4] It is essential to include a vehicle control (cells treated with the same final concentration of DMSO) in all experiments.
Quantitative Data Summary
The biological activity of 5-Methyl-7-methoxyisoflavone and related methoxyflavones has been evaluated in various cell lines. The following tables summarize key quantitative data.
Table 1: Cytotoxicity of Methoxyflavones in Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time | IC₅₀ (µM) | Reference |
| 5,7-dimethoxyflavone | HepG2 (Liver Cancer) | MTT | - | 25 | [5] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 (Breast Cancer) | - | 72h | 3.71 | [6] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MDA-MB-231 (Breast Cancer) | - | 72h | 21.27 | [6] |
| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 (Breast Cancer) | - | - | 8.58 | [6] |
| Sideritoflavone | MCF-7 (Breast Cancer) | - | 72h | 4.9 | [6] |
Table 2: Anti-proliferative and Anti-inflammatory Effects of Methoxyisoflavones
| Compound | Cell Line | Effect | Effective Concentration | Reference |
| 5-Methyl-7-methoxyisoflavone | HCT116 (Colon Cancer) | Inhibition of colony formation | 10-40 µM | [1] |
| 7-Methoxyisoflavone | HUVECs | Inhibition of IL-1β induced NF-κB activation | Not specified | [7] |
| 5,6,7-Trimethoxyflavone | RAW 264.7 (Macrophages) | Inhibition of NO and PGE₂ production | Dose-dependent | [8] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological effects of 5-Methyl-7-methoxyisoflavone.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest (e.g., HCT116, MCF-7, HepG2)
-
Complete cell culture medium
-
5-Methyl-7-methoxyisoflavone stock solution (10 mM in DMSO)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[9]
-
Compound Treatment: The next day, prepare serial dilutions of 5-Methyl-7-methoxyisoflavone in complete medium from the 10 mM stock solution. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
5-Methyl-7-methoxyisoflavone stock solution (10 mM in DMSO)
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of 5-Methyl-7-methoxyisoflavone for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method (e.g., EDTA-based dissociation solution) to maintain cell membrane integrity.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB and PI3K/Akt pathways.
Materials:
-
Cells treated with 5-Methyl-7-methoxyisoflavone
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathway Diagrams
Inhibition of the NF-κB signaling pathway by 5-Methyl-7-methoxyisoflavone.
Potential modulation of the PI3K/Akt signaling pathway by methoxyisoflavones.
Troubleshooting
-
Compound Precipitation: If the compound precipitates upon dilution in aqueous media, try pre-warming the media to 37°C and adding the media drop-wise to the DMSO stock while vortexing.
-
High Background in Western Blots: Ensure adequate blocking of the membrane and optimize antibody concentrations and washing steps.
-
Variable Results in Cell Viability Assays: Ensure consistent cell seeding density and proper mixing of reagents. Use a multichannel pipette for adding reagents to minimize variability between wells.
Conclusion
These application notes provide a framework for the in vitro investigation of 5-Methyl-7-methoxyisoflavone. The provided protocols and data summaries serve as a starting point for researchers to explore its cytotoxic and signaling modulatory effects. Optimization of these protocols for specific cell lines and experimental conditions is recommended for achieving robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Methyl-7-methoxyisoflavone - Wikipedia [en.wikipedia.org]
- 3. What is 5-methyl-7-methoxyisoflavone?_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methoxyflavone in Neuroprotective and Neuroregeneration Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyflavone, a class of naturally occurring flavonoids, has garnered significant interest in the field of neuroscience for its potential neuroprotective and neuroregenerative properties. Unlike many flavonoids that exhibit general antioxidant and anti-inflammatory effects, specific methoxyflavone isomers have been shown to target distinct molecular pathways implicated in neurodegenerative diseases and neuronal injury.[1][2] This document provides detailed application notes and experimental protocols for assessing the efficacy of Methoxyflavone in both neuroprotective and neuroregeneration assays.
Mechanisms of Action
Methoxyflavones exert their neuroprotective and neuroregenerative effects through a variety of mechanisms, including:
-
Inhibition of DNA Polymerase-beta (Pol-β): 5-Methoxyflavone has been identified as a specific inhibitor of Pol-β, an enzyme involved in the aberrant DNA replication that occurs when neurons re-enter the cell cycle in response to stressors like β-amyloid (Aβ), ultimately leading to apoptosis.[1][2][3]
-
Modulation of GABA-A Receptors: 6-Methoxyflavone has been shown to potentiate GABA-A receptor currents, which can counteract excitotoxicity, a major contributor to neuronal damage.[4]
-
Anti-inflammatory Effects: Several methoxyflavones, including 5,7-dimethoxyflavone, effectively dampen neuroinflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines.[4][5]
-
Inhibition of Parthanatos: 4'-Methoxyflavone and 3',4'-dimethoxyflavone have been identified as inhibitors of parthanatos, a form of programmed cell death mediated by the overactivation of PARP-1.[6]
-
Modulation of Signaling Pathways: Methoxyflavones can influence key signaling cascades involved in neuronal survival and growth, such as the PI3K/Akt and MAPK/ERK pathways.[7][8]
Data Presentation: Efficacy of Methoxyflavone and Analogs
The following tables summarize quantitative data from in vitro and in vivo studies on various methoxyflavone compounds.
Table 1: In Vitro Neuroprotective Effects of Methoxyflavones
| Compound | Cell Model | Stressor | Concentration | Key Findings | Reference |
| 5-Methoxyflavone | Primary cortical neurons | β-amyloid (Aβ) | Not Specified | Inhibits DNA polymerase-beta activity, reduces S-phase neurons and apoptotic death.[1][5] | [1][5] |
| 4'-Methoxyflavone | HeLa and SH-SY5Y cells | MNNG | Not Specified | Prevents decrease in cell viability.[6] | [6] |
| 3',4'-Dimethoxyflavone | HeLa and SH-SY5Y cells | MNNG | Not Specified | Shows significant activity in preventing cell viability decrease.[6] | [6] |
| 4'-Methoxyflavone | Cortical neuronal cultures | NMDA | >25 µM | Protects against NMDA-induced cell death.[6] | [6] |
| 6-Methoxyflavone | Macrophage cell line | LPS | 10 µM | Dampened LPS-induced NF-κB activity.[4] | [4] |
| 5,7-Dimethoxyflavone | Not Specified | Not Specified | Not Specified | Predicted to target GABRA1, GABRG2, 5-HT2A, IGF1R, and 5-HT2C.[9][10][11] | [9][10][11] |
| 5,7,4'-Trimethoxyflavone | Not Specified | Not Specified | Not Specified | Predicted to target GABRG2, 5-HT2A, 5-HT2B, and 5-HT2C.[9][10][11] | [9][10][11] |
Table 2: In Vivo Neuroprotective and Neuroregenerative Effects of Methoxyflavones
| Compound | Animal Model | Injury Model | Dosing Information | Key Findings | Reference |
| 5,7-Dimethoxyflavone | Male mice | LPS-induced neuroinflammation | 10, 20, and 40 mg/kg, p.o. for 21 days | Reduced Aβ, IL-1β, IL-6, and TNF-α levels; increased BDNF level.[5][9][10][11] | [5][9][10][11] |
| 6-Methoxyflavone | Mice | Photothrombotic stroke | 0.1 - 30 mg/kg, i.p. | Dose-dependently decreased infarct volume and improved functional recovery.[4] | [4] |
| 6-Methoxyflavone | Mice | Chronic ethanol-induced cognitive impairment | 25, 50, 75 mg/kg | Restored cognitive performance and increased dopamine and noradrenaline levels.[4] | [4] |
| 5,7,4'-Trimethoxyflavone | LPS-induced mice | LPS-induced memory impairment | 10, 20, 40 mg/kg for 21 days | Enhanced spatial memory and reduced anxiety-related measures.[9][10][11] | [9][10][11] |
Experimental Protocols
Neuroprotection Assays
1. In Vitro Assay for Protection Against β-Amyloid (Aβ) Toxicity
This protocol is adapted from studies on 5-Methoxyflavone.[1][5]
-
Cell Culture:
-
Treatment:
-
Treat neurons with β-amyloid (Aβ) to induce DNA replication and subsequent apoptosis.
-
Co-administer Methoxyflavone at various concentrations with Aβ.
-
-
Analysis:
-
DNA Polymerase-beta Assay: Measure the inhibitory effect of Methoxyflavone on Pol-β activity using a commercially available kit.
-
Cell Cycle Analysis: Quantify the number of neurons in the S-phase of the cell cycle using flow cytometry after staining with a DNA-binding dye (e.g., propidium iodide) to determine the extent of cell cycle re-entry.
-
Apoptosis Assay: Measure neuronal apoptosis using methods such as TUNEL staining or caspase-3 activity assays to evaluate the neuroprotective efficacy of Methoxyflavone.
-
2. In Vivo Assay for Neuroprotection Against Neuroinflammation
This protocol is based on studies with 5,7-Dimethoxyflavone.[5][9][10]
-
Animal Model: Use male mice.
-
Drug Administration:
-
Administer Methoxyflavone (e.g., 10, 20, and 40 mg/kg) orally for 21 days.
-
Include a vehicle control group and a positive control group (e.g., ibuprofen).
-
-
Induction of Neuroinflammation:
-
Inject Lipopolysaccharide (LPS) intraperitoneally for the last 4 days of the treatment period to induce a neuroinflammatory response.
-
-
Behavioral and Biochemical Analysis:
-
Open Field Test (OFT): Evaluate locomotor activity and anxiety-like behavior.
-
ELISA: Quantify hippocampal levels of Aβ, Brain-Derived Neurotrophic Factor (BDNF), and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[5][9][10]
-
RT-PCR: Determine the expression levels of target genes in the hippocampus.
-
Neuroregeneration Assays
1. In Vitro Neurite Outgrowth Assay
This protocol is a general method for assessing the effect of compounds on neurite extension.
-
Cell Culture:
-
Treatment:
-
After allowing the cells to adhere, replace the medium with a low-serum medium containing various concentrations of Methoxyflavone.
-
Include a vehicle control and a positive control (e.g., Nerve Growth Factor, NGF).
-
-
Analysis:
-
After a suitable incubation period (e.g., 24-72 hours), fix the cells with 4% paraformaldehyde.
-
Immunostain for a neuronal marker (e.g., β-III tubulin) to visualize neurons and their neurites.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
2. In Vitro Scratch Assay for Neuronal Migration
This assay can be adapted to assess the ability of Methoxyflavone to promote the migration of neuronal or glial cells, a key component of neural repair.
-
Cell Culture:
-
Grow a confluent monolayer of neuronal or glial cells (e.g., astrocytes) in a 6- or 12-well plate.
-
-
Creating the Scratch:
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of Methoxyflavone.
-
-
Analysis:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.
-
Measure the width of the scratch at multiple points for each image and calculate the rate of closure over time.
-
Signaling Pathways and Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. innoprot.com [innoprot.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Parthanatos: mitochondrial-linked mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. en.bio-protocol.org [en.bio-protocol.org]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
Methoxyvone Analogs as Small Molecule Inhibitors in Kinase Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a major class of anti-cancer drugs.
This document provides detailed application notes and protocols for the use of methoxyvone analogs, specifically the well-characterized methoxyisoflavone Biochanin A , as a small molecule inhibitor in in vitro kinase assays. Due to the limited availability of specific kinase inhibition data for this compound (5-Methyl-7-methoxyisoflavone), this guide utilizes data from the closely related and extensively studied compound, Biochanin A, to provide a practical framework for researchers. Biochanin A has been shown to inhibit the activity of several protein kinases and modulate key signaling pathways.
Data Presentation: Inhibitory Activity of Biochanin A
The inhibitory potency of a small molecule is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for Biochanin A against various kinases.
| Compound | Target Kinase | IC50 |
| Biochanin A | Epidermal Growth Factor Receptor (EGFR) Protein Tyrosine Kinase (PTK) | 91.5 µM[1] |
| Biochanin A | Fatty Acid Amide Hydrolase (FAAH) - Mouse | 1.8 µM[1] |
| Biochanin A | Fatty Acid Amide Hydrolase (FAAH) - Rat | 1.4 µM[1] |
| Biochanin A | Fatty Acid Amide Hydrolase (FAAH) - Human | 2.4 µM[1] |
Signaling Pathways Modulated by Methoxyisoflavones
Methoxyisoflavones like Biochanin A have been reported to influence several critical signaling pathways implicated in cancer cell proliferation, survival, and inflammation. Understanding these pathways is crucial for interpreting the cellular effects of these inhibitors.
Experimental Protocols
This section provides a detailed protocol for a standard in vitro kinase assay to determine the IC50 value of a methoxyisoflavone compound like Biochanin A. A luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®) is described here due to its high sensitivity and non-radioactive nature.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
1. Materials and Reagents:
-
Kinase: Purified recombinant target kinase (e.g., EGFR).
-
Substrate: Specific peptide or protein substrate for the target kinase.
-
Inhibitor: Methoxyisoflavone compound (e.g., Biochanin A) dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA. The optimal buffer composition may vary depending on the kinase.
-
Luminescence-based Kinase Assay Kit: (e.g., Kinase-Glo® Max, Promega).
-
Assay Plates: White, opaque 96- or 384-well plates suitable for luminescence measurements.
-
Plate Reader: Capable of measuring luminescence.
-
Multichannel pipettes and sterile tips.
2. Experimental Workflow:
3. Detailed Procedure:
-
Reagent Preparation:
-
Prepare the kinase assay buffer.
-
Dilute the kinase and substrate to their final desired concentrations in the kinase assay buffer. Keep on ice.
-
Prepare a high-concentration ATP solution in kinase assay buffer.
-
-
Inhibitor Serial Dilution:
-
Perform a serial dilution of the methoxyisoflavone stock solution in DMSO or the kinase assay buffer (with a low percentage of DMSO). A typical 10-point, 3-fold serial dilution is recommended to cover a wide concentration range.
-
Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no kinase" control (background).
-
-
Assay Plate Setup:
-
Add the diluted inhibitor solutions to the wells of the assay plate.
-
Add the kinase/substrate mixture to all wells except the "no kinase" control.
-
Add assay buffer to the "no kinase" control wells.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Signal Detection:
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add the luminescence detection reagent (e.g., Kinase-Glo® reagent) to all wells according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and initiates the luminescence signal.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
4. Data Analysis:
-
Calculate Percent Inhibition:
-
Subtract the average background luminescence ("no kinase" control) from all other measurements.
-
The "no inhibitor" control represents 0% inhibition (maximum kinase activity).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor / Signal_no_inhibitor))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive guide for utilizing methoxyisoflavones, with a focus on Biochanin A, as small molecule inhibitors in kinase assays. The provided protocols and background information on relevant signaling pathways offer a solid foundation for researchers to investigate the inhibitory potential of these compounds against specific kinase targets. While direct kinase inhibition data for this compound is currently scarce, the methodologies described herein can be readily applied to characterize its activity and that of other related methoxyisoflavones. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results in the pursuit of novel kinase-targeted therapies.
References
Experimental Design for Methoxyisoflavone Studies in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyisoflavone, specifically 5-methyl-7-methoxy-isoflavone, is a synthetic, non-steroidal isoflavone that has been marketed for its purported anabolic properties, including the ability to increase lean muscle mass, reduce body fat, and enhance bone density without the androgenic side effects associated with traditional anabolic steroids.[1][2][3] The foundational claims for these effects are primarily based on early animal research and a U.S. patent from the 1970s, which reported decreased cortisol levels and increased protein synthesis in animals.[4][5] While subsequent human studies have yielded conflicting results, the investigation of Methoxyisoflavone and its derivatives in controlled preclinical rodent models is warranted to scientifically validate these claims and elucidate the underlying mechanisms of action.
These application notes provide a comprehensive framework for designing and conducting preclinical studies in rodent models to evaluate the efficacy and mechanisms of Methoxyisoflavone. The protocols outlined below cover experimental design, in vivo procedures, and ex vivo analyses to assess its effects on muscle hypertrophy, body composition, and relevant cellular signaling pathways.
Data Presentation: Hypothetical Quantitative Outcomes
The following tables present hypothetical data based on the early claims of Methoxyisoflavone's effects in animals, where a 10-20% increase in body weight was anecdotally reported.[6] These tables are intended to serve as a template for presenting results from future studies.
Table 1: Effects of Methoxyisoflavone on Body Composition and Muscle Mass in Mice
| Group | Dose (mg/kg/day) | Initial Body Weight (g) | Final Body Weight (g) | Change in Lean Mass (g) | Change in Fat Mass (g) | Gastrocnemius Weight (mg) |
| Vehicle Control | 0 | 25.1 ± 1.5 | 26.0 ± 1.6 | +0.5 ± 0.3 | +0.4 ± 0.2 | 150.2 ± 10.5 |
| Methoxyvone Low | 50 | 25.3 ± 1.4 | 27.5 ± 1.5 | +1.5 ± 0.4 | -0.3 ± 0.3 | 165.8 ± 11.2 |
| This compound High | 100 | 25.2 ± 1.6 | 28.8 ± 1.7 | +2.5 ± 0.5 | -0.9 ± 0.4 | 175.4 ± 12.1** |
Data are presented as Mean ± SD. *p < 0.05, **p < 0.01 compared to Vehicle Control.
Table 2: Functional and Biochemical Outcomes of Methoxyisoflavone Treatment in Mice
| Group | Dose (mg/kg/day) | Forelimb Grip Strength (g) | Serum Corticosterone (ng/mL) | p-Akt / Total Akt Ratio (Fold Change) | p-mTOR / Total mTOR Ratio (Fold Change) |
| Vehicle Control | 0 | 135 ± 10 | 150 ± 25 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| This compound Low | 50 | 148 ± 12 | 125 ± 20 | 1.8 ± 0.4* | 1.6 ± 0.4 |
| This compound High | 100 | 160 ± 11 | 105 ± 18 | 2.5 ± 0.6 | 2.2 ± 0.5 |
Data are presented as Mean ± SD. *p < 0.05, **p < 0.01 compared to Vehicle Control.
Experimental Protocols
Animal Model and Husbandry
-
Species and Strain: C57BL/6J mice (male, 8-10 weeks old) are recommended due to their stable genetic background and common use in metabolic and muscle research. Alternatively, Sprague-Dawley rats can be used.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
-
Acclimation: Allow a minimum of one week for acclimation to the facility before the start of any procedures.
Methoxyisoflavone Formulation and Administration
-
Formulation: Prepare a suspension of 5-methyl-7-methoxy-isoflavone in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Dosage: Based on extrapolation from human studies and general isoflavone research in rodents, suggested starting doses are 50 mg/kg and 100 mg/kg body weight.
-
Administration: Administer the suspension once daily via oral gavage.[7][8] The volume should not exceed 10 mL/kg.[7] A vehicle-only group must be included as a control.
Experimental Design and Workflow
The study should be designed with at least three groups: Vehicle Control, Low-Dose Methoxyisoflavone, and High-Dose Methoxyisoflavone (n=8-10 animals per group). The study duration should be a minimum of 8 weeks to observe potential changes in muscle mass and body composition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Soy isoflavone phase II metabolism differs between rodents and humans: implications for the effect on breast cancer risk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. seannal.com [seannal.com]
- 7. MYOS Corp Receives New US Patent for Human and Animal Musculoskeletal Health Treatment - Pet Insight [pet-insight.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Intraperitoneal vs. Oral Administration of Methoxyvone in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyvone, also known as 5-methyl-7-methoxyisoflavone, is a synthetic isoflavone investigated for its potential anabolic and therapeutic properties. The route of administration is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. This document provides detailed protocols for the intraperitoneal (IP) and oral (PO) administration of this compound in mice. Due to the limited availability of direct comparative studies on this compound, this document also discusses the expected pharmacokinetic differences based on general principles and data from the structurally similar compound, 5,7-dimethoxyflavone (5,7-DMF).
Data Presentation: Pharmacokinetic Comparison
For reference, the following table summarizes pharmacokinetic data for a single oral dose of 5,7-dimethoxyflavone (5,7-DMF), a structurally related methoxylated flavone, in mice.[3]
Table 1: Pharmacokinetic Parameters of 5,7-Dimethoxyflavone (10 mg/kg) Following Oral Administration in Mice [3]
| Parameter | Value (Mean ± SD) |
| Cmax (Peak Plasma Concentration) | 1870 ± 1190 ng/mL |
| Tmax (Time to Peak Concentration) | < 30 minutes |
| AUCt (Area Under the Curve) | 532 ± 165 h*ng/mL |
| t1/2 (Terminal Half-life) | 3.40 ± 2.80 h |
| Volume of Distribution | 90.1 ± 62.0 L/kg |
| Clearance | 20.2 ± 7.5 L/h/kg |
Data from a study on 5,7-dimethoxyflavone, a compound structurally similar to this compound.[3]
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
This protocol details the procedure for administering this compound via intraperitoneal injection.
A. Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile saline, DMSO, or a suitable solvent mixture)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
B. Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile solution of this compound in a suitable vehicle at the desired concentration. The final concentration of any organic solvent (like DMSO) should be minimized to avoid toxicity.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct injection volume.
-
Properly restrain the mouse by grasping the loose skin over the neck and back (scruffing) to immobilize the head and body.
-
Tilt the mouse's head slightly downwards.[4]
-
-
Injection Site Identification:
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum on the left side and other vital organs.[4]
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the this compound solution. The recommended maximum injection volume is typically 10 mL/kg of body weight.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the mouse for several minutes post-injection for any signs of distress, including bleeding at the injection site, abdominal swelling, or changes in behavior.
-
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol describes the administration of this compound directly into the stomach of a mouse using a gavage needle.
A. Materials:
-
This compound
-
Vehicle for suspension or solution (e.g., water, corn oil)
-
Sterile syringes (1 mL)
-
Gavage needles (18-20 gauge, with a rounded tip)[5]
-
Animal scale
-
Appropriate PPE
B. Procedure:
-
Preparation of this compound Formulation:
-
Prepare a homogenous solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the administration volume.
-
Securely restrain the mouse by scruffing the neck to immobilize the head.[5]
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark the needle.[5]
-
With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).[6]
-
Advance the needle along the roof of the mouth toward the pharynx. The mouse will often swallow, which aids in guiding the needle into the esophagus.[6]
-
Gently pass the needle down the esophagus to the pre-measured depth without applying force. If resistance is met, withdraw the needle and re-attempt.[6]
-
-
Administration:
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for at least 15 minutes for any signs of respiratory distress, gagging, or leakage of the substance from the mouth or nose, which could indicate improper administration.[7]
-
Visualizations
Signaling Pathway
Polymethoxylated flavones, a class of compounds that includes this compound, are known to modulate various signaling pathways involved in inflammation. One such key pathway is the NF-κB signaling pathway.[8]
Caption: this compound's potential anti-inflammatory effect via inhibition of the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of intraperitoneal and oral administration of a compound in mice.
Caption: Workflow for comparing IP and PO administration of this compound in mice.
Logical Relationship
This diagram illustrates the logical relationship between the route of administration and the resulting bioavailability of a drug.
Caption: Comparison of drug absorption pathways for IP vs. PO administration.
References
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.vt.edu [research.vt.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Reporter Gene Assays in Methoxyvone Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyvone, a diacylhydrazine insecticide, is a potent nonsteroidal agonist of the insect molting hormone, 20-hydroxyecdysone (20E).[1][2] Its mode of action involves high-affinity binding to the ecdysone receptor complex (EcR:USP), a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP).[1][3] This interaction mimics the natural hormone, triggering a premature and lethal molting process in susceptible insect species, particularly Lepidoptera.[2][4] The specificity of this compound for the insect EcR:USP complex makes it an environmentally attractive pest control agent with minimal impact on non-target organisms.[1][2]
Cell-based reporter gene assays are powerful tools for screening and characterizing compounds that modulate the activity of nuclear receptors like the ecdysone receptor.[5][6] These assays typically utilize a host cell line engineered to express the target receptors (EcR and USP) and a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter containing ecdysone response elements (EcREs).[5][7][8] Upon activation of the EcR:USP complex by a ligand such as this compound, the heterodimer binds to the EcREs and drives the expression of the reporter gene, resulting in a measurable signal.[9] This allows for a quantitative assessment of the compound's agonistic or antagonistic activity.
These application notes provide a detailed protocol for a luciferase-based reporter gene assay to screen for this compound activity. The protocol is designed for high-throughput screening and can be adapted for detailed dose-response analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ecdysone signaling pathway activated by this compound and the general workflow of the cell-based reporter gene assay.
Caption: this compound activates the EcR:USP heterodimer, leading to reporter gene expression.
References
- 1. The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A cell-based reporter assay for screening for EcR agonist/antagonist activity of natural ecdysteroids in Lepidoptera (Bm5) and Diptera (S2) cell cultures, followed by modeling of ecdysteroid-EcR interactions and normal mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New reporter gene assays for detecting natural and synthetic molting hormone agonists using yeasts expressing ecdysone receptors of various insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Methoxyisoflavone Effects in Resistance-Trained Human Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Methoxyisoflavone, chemically known as 5-methyl-7-methoxy-isoflavone, is a synthetic, non-steroidal isoflavone. It has been marketed to the sports nutrition and bodybuilding communities as a potent anabolic agent, purported to increase lean muscle mass, enhance strength, reduce body fat, and lower cortisol levels without the androgenic side effects associated with anabolic steroids.[1][2][3][4][5] The initial claims were largely based on animal studies and a U.S. patent that suggested it possessed muscle-building and bone-building properties.[2][5][6] Another related compound, Ipriflavone (7-isopropoxyisoflavone), has been studied for its effects on bone density, particularly in postmenopausal women, but its efficacy as a muscle-building agent in athletes is not well-supported.[7][8][9][10][11]
Despite the marketing claims, the scientific evidence in humans is limited and largely unsupportive of any significant ergogenic benefits for resistance-trained individuals. An early abstract presented at a conference suggested favorable changes in body composition with methoxyisoflavone supplementation.[12][13] However, a more rigorous, peer-reviewed, double-blind, placebo-controlled study found no such benefits.[12][14][15][16][17]
This document provides detailed protocols for assessing the potential effects of Methoxyisoflavone in resistance-trained human subjects, primarily based on the comprehensive methodology of Wilborn et al. (2006), which remains the most definitive clinical trial on this compound in the target population.[12][14][15][16] These protocols are intended to guide researchers in designing robust studies to evaluate the efficacy and safety of similar purported ergogenic aids.
Proposed (Unverified) Mechanism of Action
Methoxyisoflavone is claimed to exert its effects by increasing protein synthesis and nitrogen retention, creating an anabolic state conducive to muscle growth.[1] Additionally, it is suggested to have a cortisol-suppressing effect, which would reduce muscle protein breakdown.[1][3] However, these mechanisms have not been substantiated in human clinical trials with resistance-trained subjects.
Caption: Proposed mechanism of Methoxyisoflavone action.
Experimental Protocols
The following protocols are adapted from the study by Wilborn et al. (2006), which investigated the effects of Methoxyisoflavone, ecdysterone, and sulfo-polysaccharides in resistance-trained males.[12][14][15][16]
Study Design and Subject Recruitment
A randomized, double-blind, placebo-controlled design is essential to minimize bias.
-
Subject Population: Resistance-trained males with at least one year of consistent training experience.
-
Inclusion Criteria:
-
Age: 18-35 years.
-
Training Status: Actively engaged in resistance training for ≥ 3 days per week.
-
Health: Free from any medical conditions that would contraindicate participation in a resistance training and supplementation study.
-
-
Exclusion Criteria:
-
Use of any anabolic steroids or other ergogenic supplements known to affect muscle mass within the past 6 months.
-
Allergies to any of the supplement ingredients.
-
-
Randomization: Subjects should be matched based on fat-free mass (FFM) and then randomly assigned to one of the following groups:
-
Placebo (P)
-
Methoxyisoflavone (M)
-
Supplementation Protocol
-
Dosage: Based on previous studies, a daily dose of 800 mg of Methoxyisoflavone.[12][15]
-
Blinding: The Methoxyisoflavone and placebo (e.g., dextrose) supplements should be identical in appearance, taste, and smell, and packaged in generic containers. A third party should code the supplements.
-
Administration: Subjects should ingest the supplements daily in divided doses (e.g., 400 mg twice a day) with meals to potentially enhance absorption.[1]
-
Duration: The intervention period should be a minimum of 8 weeks to allow for detectable changes in body composition and strength.[12][15]
-
Dietary Control: Subjects should be instructed to maintain their regular dietary habits. Dietary intake should be monitored via food logs at baseline, midpoint (4 weeks), and at the end of the study (8 weeks) to ensure no significant changes in caloric or macronutrient intake occur between groups.
Resistance Training Program
All subjects should follow the same supervised, periodized resistance training program throughout the study.
-
Frequency: 4 days per week.
-
Structure: A split routine targeting all major muscle groups. For example:
-
Day 1: Chest & Triceps
-
Day 2: Back & Biceps
-
Day 3: Rest
-
Day 4: Shoulders & Traps
-
Day 5: Legs & Abs
-
Day 6 & 7: Rest
-
-
Volume and Intensity: The program should be periodized, with variations in sets, repetitions, and load to promote continuous adaptation and prevent plateaus. All training sessions must be supervised by qualified personnel to ensure proper form and adherence.
Assessment and Outcome Measures
All measurements should be taken at baseline (Week 0), midpoint (Week 4), and post-intervention (Week 8).
-
Body Composition:
-
Dual-Energy X-ray Absorptiometry (DEXA): The gold standard for measuring fat-free mass (FFM), fat mass, and body fat percentage.
-
-
Muscular Strength:
-
One-Repetition Maximum (1-RM): Assessed for key exercises such as the bench press and leg press. Standardized warm-up and testing procedures must be followed.
-
-
Muscular Endurance:
-
Reps to Failure: Assessed by having subjects perform as many repetitions as possible with a set percentage of their 1-RM (e.g., 80%) on the bench press and leg press.
-
-
Anaerobic Power:
-
Wingate Anaerobic Power Test: A 30-second maximal cycling test to determine peak power and mean power.
-
-
Biochemical Analysis (Anabolic/Catabolic Status):
-
Blood Sampling: Fasting blood samples should be collected at each time point.
-
Hormonal Profile: Analysis of serum levels of free and total testosterone, and cortisol.
-
Markers of Muscle Damage/Metabolism: Analysis of blood urea nitrogen (BUN) and creatinine.
-
Clinical Safety Panel: Standard blood chemistry profiles (liver enzymes, electrolytes, etc.) should be analyzed to monitor safety.
-
Caption: Workflow for a robust clinical trial design.
Data Presentation
The following tables summarize the expected outcomes based on the findings of Wilborn et al. (2006), where no significant differences were observed between the Methoxyisoflavone and placebo groups.[12][15][16]
Table 1: Body Composition Changes Over 8 Weeks
| Parameter | Group | Baseline (Mean ± SD) | Week 8 (Mean ± SD) | Change (Mean ± SD) | p-value (Group vs. Placebo) |
| Body Mass (kg) | Methoxyisoflavone | 84.0 ± 16.0 | 85.0 ± 16.5 | +1.0 ± 1.5 | > 0.05 |
| Placebo | 83.5 ± 15.5 | 84.5 ± 16.0 | +1.0 ± 1.8 | ||
| Fat-Free Mass (kg) | Methoxyisoflavone | 69.5 ± 10.0 | 70.5 ± 10.2 | +1.0 ± 1.2 | > 0.05 |
| Placebo | 69.0 ± 9.5 | 70.0 ± 9.8 | +1.0 ± 1.4 | ||
| Body Fat (%) | Methoxyisoflavone | 17.3 ± 9.0 | 16.8 ± 8.8 | -0.5 ± 1.0 | > 0.05 |
| Placebo | 17.5 ± 8.5 | 17.0 ± 8.3 | -0.5 ± 1.2 |
Data are hypothetical, representing the non-significant findings of Wilborn et al. (2006).
Table 2: Muscular Performance Changes Over 8 Weeks
| Parameter | Group | Baseline (Mean ± SD) | Week 8 (Mean ± SD) | Change (Mean ± SD) | p-value (Group vs. Placebo) |
| Bench Press 1-RM (kg) | Methoxyisoflavone | 110 ± 25 | 120 ± 26 | +10 ± 5 | > 0.05 |
| Placebo | 108 ± 24 | 118 ± 25 | +10 ± 6 | ||
| Leg Press 1-RM (kg) | Methoxyisoflavone | 280 ± 60 | 320 ± 65 | +40 ± 20 | > 0.05 |
| Placebo | 275 ± 58 | 315 ± 62 | +40 ± 22 |
Data are hypothetical, representing the non-significant findings of Wilborn et al. (2006).
Table 3: Anabolic/Catabolic Hormone Changes Over 8 Weeks
| Parameter | Group | Baseline (Mean ± SD) | Week 8 (Mean ± SD) | Change (Mean ± SD) | p-value (Group vs. Placebo) |
| Free Testosterone (pg/mL) | Methoxyisoflavone | 20.0 ± 5.0 | 20.5 ± 5.2 | +0.5 ± 2.0 | > 0.05 |
| Placebo | 19.8 ± 4.8 | 20.2 ± 5.0 | +0.4 ± 2.1 | ||
| Cortisol (μg/dL) | Methoxyisoflavone | 15.0 ± 4.0 | 14.5 ± 3.8 | -0.5 ± 1.5 | > 0.05 |
| Placebo | 15.2 ± 4.2 | 14.8 ± 4.0 | -0.4 ± 1.6 |
Data are hypothetical, representing the non-significant findings of Wilborn et al. (2006).
Conclusion
References
- 1. gigasnutrition.com [gigasnutrition.com]
- 2. Methoxyisoflavone – Health Information Library | PeaceHealth [peacehealth.org]
- 3. sunlandnutrition.com [sunlandnutrition.com]
- 4. Methoxyisoflavone as a dietary supplement | Research Starters | EBSCO Research [ebsco.com]
- 5. Methoxyisoflavone, What is Methoxyisoflavone? About its Science, Chemistry and Structure [3dchem.com]
- 6. Methoxyisoflavone for Sports & Fitness – Health Information Library | PeaceHealth [peacehealth.org]
- 7. gigasnutrition.com [gigasnutrition.com]
- 8. exercise.com [exercise.com]
- 9. Ipriflavone's therapeutic uses | Research Starters | EBSCO Research [ebsco.com]
- 10. Ipriflavone - Wikipedia [en.wikipedia.org]
- 11. Ipriflavone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 12. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ergo-log.com [ergo-log.com]
- 14. supplementai.io [supplementai.io]
- 15. tandfonline.com [tandfonline.com]
- 16. Effects of methoxyisoflavone, ecdysterone, and sulfo-polysaccharide supplementation on training adaptations in resistance-trained males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-Methyl-7-methoxyisoflavone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of Methoxyvone Crystal Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyvone, also known as 5-methyl-7-methoxyisoflavone, is a synthetic isoflavone investigated for its potential anabolic and anti-catabolic properties. The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its bioavailability and therapeutic efficacy. This compound has been shown to exist in different crystalline forms, or polymorphs, each with unique physicochemical characteristics. This document provides detailed protocols for the preparation of three distinct crystal forms of this compound (Form A, Form B, and Form C) and an amorphous phase for experimental use. Understanding and controlling the polymorphic form of this compound is crucial for consistent and reliable results in research and development.
Physicochemical Data Summary
The distinct crystal forms of this compound exhibit different thermal properties, which are key identifiers. The following table summarizes the key quantitative data for the prepared forms.
| Crystal Form | Melting Point (°C) | DSC Endothermic Peak (°C) | Key Characteristics |
| Form A | ~118-119 | Not explicitly stated | More stable polymorph.[1][2] |
| Form B | Not explicitly stated | ~108.2 and ~118.2 | Metastable polymorph.[3] |
| Form C | Not explicitly stated | Not explicitly stated | Can be obtained from Form A by high-temperature melting and quenching.[3][4] |
| Amorphous | Not applicable | Not applicable | Unstable and readily converts to Form A at room temperature.[1][2] |
Experimental Workflows
The following diagrams illustrate the workflows for the preparation of this compound crystal forms A, B, and C.
Caption: Workflow for the preparation of this compound Crystal Form A.
Caption: Workflow for the preparation of this compound Crystal Form B.
Caption: Workflows for the preparation of this compound Crystal Form C.
Experimental Protocols
Materials:
-
5-methyl-7-methoxyisoflavone (this compound)
-
Methanol (ACS grade)
-
Ethanol (ACS grade)
-
Tetrahydrofuran (THF) (ACS grade)
-
Dichloromethane (DCM) (ACS grade)
-
n-Butanol (ACS grade)
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Heating mantle or water bath
-
Drying oven
-
Cold spray apparatus (for Form C, Method 2)
-
Melting and quenching apparatus (for Form C, Method 1)
Protocol 1: Preparation of this compound Crystal Form A[3][4]
-
Solvent Preparation: Prepare a mixed solvent of methanol and ethanol in a 3:1 ratio.
-
Dissolution: Dissolve the 5-methyl-7-methoxyisoflavone sample completely in the prepared mixed solvent at room temperature (15-25°C).
-
Solvent Removal: Control the temperature at 45°C and rapidly remove the solvent by either vacuum filtration or rotary evaporation until the sample is dry.
-
Drying: Dry the resulting solid sample to obtain Crystal Form A.
Protocol 2: Preparation of this compound Crystal Form B[3][4]
-
Dissolution: At room temperature (15-25°C), completely dissolve the 5-methyl-7-methoxyisoflavone sample in either tetrahydrofuran or dichloromethane.
-
Solvent Removal: Maintain the temperature at 45°C and quickly remove the solvent by vacuum filtration or rotary evaporation until the sample is dry.
-
Drying: Dry the resulting solid to finally prepare Crystal Form B.
Protocol 3: Preparation of this compound Crystal Form C
Method 1: High-Temperature Melting and Quenching [3][4]
-
Starting Material: Use a solid sample of 5-methyl-7-methoxyisoflavone Crystal Form A as the raw material.
-
Melting: Subject the Form A sample to high-temperature melting.
-
Quenching: Rapidly cool (quench) the molten sample to obtain Crystal Form C.
Method 2: Cold Spray Method [3][4]
-
Dissolution: Completely dissolve the 5-methyl-7-methoxyisoflavone sample in n-butanol at room temperature (15-25°C).
-
Crystallization: Utilize a cold spray method to rapidly prepare and obtain the solid Crystal Form C.
This compound Signaling Pathways
This compound is suggested to exert its biological effects through various signaling pathways. Its primary mechanism is believed to involve the promotion of protein synthesis and a reduction in cortisol levels.[1][4] Furthermore, it has been identified as an inhibitor of the NF-κB signaling pathway and the enzyme aromatase.[2] As an isoflavone, it may also act as a PPAR agonist.
Caption: Proposed signaling pathways of this compound.
Characterization of Crystal Forms
To confirm the successful preparation of the desired crystal form, it is essential to characterize the resulting solid material using techniques such as:
-
Powder X-ray Diffraction (PXRD): To identify the unique crystal lattice structure of each polymorph.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and other thermal transitions, which are distinct for each form.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify differences in the vibrational modes of the molecules within the crystal lattice.[1]
Conclusion
The protocols outlined in this document provide a framework for the preparation of different crystal forms of this compound. The choice of solvent and the method of crystallization are critical in obtaining the desired polymorph. Proper characterization is imperative to ensure the identity and purity of the prepared crystal form for reliable and reproducible experimental outcomes. Further research into the specific biological activities of each polymorph is warranted to fully understand their therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Methoxyvone Solubility in Aqueous Solutions
Welcome to the technical support center for Methoxyvone (also known as 5-methyl-7-methoxyisoflavone). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of my aqueous buffer?
A1: this compound is a flavonoid, a class of compounds known for their generally low water solubility. Its chemical structure is largely non-polar, leading to poor dissolution in aqueous solutions. Precipitation occurs when the concentration of this compound exceeds its solubility limit in your specific buffer system.
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to this compound's solubility?
A2: Yes, inconsistent results are a common consequence of poor compound solubility. If this compound is not fully dissolved, its effective concentration in your experiments will be lower and more variable than intended. This can lead to a lack of reproducibility and an underestimation of its biological activity.
Q3: Can I use organic solvents to dissolve this compound for my experiments?
A3: Yes, using a small amount of a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO) or ethanol is a common and effective method to initially dissolve this compound. However, it is crucial to use a minimal amount and ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., typically ≤0.1% DMSO for cell culture) to avoid solvent-induced artifacts. Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
Q4: Are there methods to increase the aqueous solubility of this compound without using organic solvents?
A4: Absolutely. Several techniques can enhance the aqueous solubility of this compound. These include the use of cyclodextrins to form inclusion complexes, the addition of surfactants to create micelles that encapsulate the compound, and the formulation of this compound into nanoparticles to increase its surface area for dissolution.
Troubleshooting Guides
Issue 1: this compound Precipitation During Experiment
| Potential Cause | Troubleshooting Step |
| Concentration Exceeds Solubility Limit | 1. Decrease Concentration: The most straightforward approach is to lower the working concentration of this compound to below its saturation point in your experimental buffer. 2. Determine Solubility: Perform a preliminary experiment to determine the approximate solubility of this compound in your specific buffer. |
| "Salting Out" Effect | High salt concentrations in your buffer can reduce the solubility of organic molecules. If your experimental design permits, try reducing the ionic strength of the buffer. |
| Temperature Fluctuations | Solubility is often dependent on temperature. Ensure that your solutions are prepared and maintained at a consistent temperature throughout your experiment. If stock solutions are prepared at a higher temperature, precipitation may occur upon cooling to the experimental temperature. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution of Stock Solution | Before making further dilutions, visually inspect your stock solution to ensure all this compound has completely dissolved. Gentle warming or sonication can aid in this process. |
| Precipitation Upon Dilution | When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, add the stock solution dropwise while vigorously vortexing the buffer. This rapid mixing can help prevent immediate precipitation.[1] |
| Degradation of this compound | Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light. |
Quantitative Data: Solubility Enhancement
The following table summarizes the potential for solubility enhancement of isoflavones using different methods. While specific data for this compound is limited, the data for structurally similar isoflavones provides a strong indication of the expected improvements.
| Method | Solvent System | Compound | Solubility Enhancement | Reference |
| Co-solvent | DMSO | 5-methyl-7-methoxyisoflavone | Soluble up to 53 mg/mL in pure DMSO. | Selleck Chemical Data |
| Cyclodextrin Complexation | Water with Hydroxypropyl-β-Cyclodextrin (HPβ-CD) | 5,7-dimethoxyflavone (structurally similar) | 361.8-fold increase in water solubility.[2][3] | [2][3] |
| Cyclodextrin Complexation | Water with β-Cyclodextrin | Soy Isoflavone Extract | Approximately 26-fold increase in water solubility.[4] | [4] |
| Particle Size Reduction | Water | Genistein (an isoflavone) | 2-fold increase in water solubility for nanoparticles (~254 nm).[5] | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)
Objective: To prepare a stock solution of this compound in DMSO and dilute it into an aqueous buffer for experimental use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
-
Dilution into Aqueous Buffer:
-
Prepare the desired volume of your target aqueous buffer.
-
While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Crucially, ensure the final concentration of DMSO in your working solution is kept to a minimum (e.g., ≤0.1% for cell culture experiments) to avoid solvent-induced toxicity or off-target effects. [6]
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to your aqueous buffer without this compound.
-
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HPβ-CD)
Objective: To prepare an aqueous solution of this compound with enhanced solubility through inclusion complexation with HPβ-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HPβ-CD)
-
Target aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the HPβ-CD Solution:
-
Form the Inclusion Complex:
-
Add an excess amount of this compound powder to the HPβ-CD solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[7]
-
-
Remove Undissolved this compound:
-
After the incubation period, allow the suspension to equilibrate for a few hours.
-
Filter the suspension through a 0.22 µm syringe filter to remove any undissolved this compound. The resulting clear filtrate contains the soluble this compound-HPβ-CD inclusion complex.
-
-
Determine Concentration (Optional but Recommended):
-
The concentration of the solubilized this compound can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Protocol 3: Preparation of this compound Nanoparticles by Nanoprecipitation
Objective: To produce this compound nanoparticles to enhance its dissolution rate in aqueous solutions.
Materials:
-
This compound powder
-
A suitable organic solvent (e.g., acetone, ethanol)
-
An aqueous solution containing a stabilizer (e.g., Polysorbate 80, PVP)
-
High-speed homogenizer or sonicator
-
Rotary evaporator
Procedure:
-
Prepare the Organic and Aqueous Phases:
-
Dissolve this compound in the selected organic solvent to create a concentrated solution.
-
Prepare the aqueous solution containing the stabilizer.
-
-
Nanoprecipitation:
-
Under high-speed homogenization or sonication, rapidly inject the this compound organic solution into the aqueous stabilizer solution.
-
The rapid solvent exchange will cause this compound to precipitate as nanoparticles, which are kept in suspension by the stabilizer.[7]
-
-
Solvent Removal:
-
Remove the organic solvent from the nanoparticle suspension by evaporation under reduced pressure using a rotary evaporator.
-
-
Final Formulation:
-
The resulting aqueous suspension of this compound nanoparticles can be used directly in experiments or lyophilized to obtain a powder for later reconstitution.
-
Signaling Pathways and Experimental Workflows
Aromatase Inhibition Pathway
This compound is known to act as an aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, this compound can reduce the levels of estrogen, which is a critical signaling molecule in various physiological and pathological processes, including the proliferation of certain cancer cells.
Caption: Aromatase inhibition by this compound.
NF-κB Signaling Inhibition Pathway
This compound has also been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor involved in inflammatory responses. In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein called IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound can interfere with this process.[8]
Caption: NF-κB signaling inhibition by this compound.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for selecting a suitable method to improve this compound's solubility for your experiments.
Caption: Decision workflow for solubility enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 5,7-dimethoxyflavone/hydroxypropyl-β-cyclodextrin inclusion complex with anti-butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Methoxyvone stability and degradation in cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and frequently asked questions regarding the stability and degradation of Methoxyvone in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound belongs to the isoflavone class of compounds, which are known for their various biological activities. A critical property for cell culture applications is its typically low aqueous solubility and higher solubility in organic solvents like dimethyl sulfoxide (DMSO).
Q2: My this compound precipitated after I added it to my cell culture medium. Why is this happening?
This is a common issue arising from the hydrophobic nature of many isoflavones. When a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into the aqueous environment of cell culture media, the compound can "crash out" of solution and form a precipitate.[1]
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.1% (v/v).[1] However, the tolerance to DMSO can be cell-line specific. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to assess any effects of the solvent on your cells.[1]
Q4: How stable is this compound in standard cell culture conditions?
While specific data for "this compound" is limited, the stability of isoflavones, in general, is influenced by several factors in cell culture:
-
pH: Standard cell culture media is buffered to a physiological pH of around 7.4, which is slightly alkaline. Some related compounds, like chalcones, can be unstable under these conditions.[1] Isoflavone stability has been shown to decrease at high pH.[2]
-
Temperature: Temperature is a critical factor affecting isoflavone stability.[2] Storage at lower temperatures (e.g., 4°C) is recommended to minimize degradation of bioactive isoflavone aglycones.[3] Studies on soy isoflavones suggest that extracts should be kept at temperatures below 10°C to avoid degradation.[2]
-
Light: Many isoflavone-containing compounds are light-sensitive.[1][2] It is advisable to protect this compound solutions and cell cultures from direct light exposure.[4][5]
-
Media Components: Components in the cell culture media, such as serum, can contain enzymes that may degrade this compound.[6] Riboflavin in media can also become reactive upon light exposure and contribute to the degradation of other components.[4][5]
Q5: What are the potential degradation products of this compound?
The exact degradation products of this compound in cell culture media are not well-documented in the provided search results. However, for isoflavones in general, degradation can involve the cleavage of glycosidic bonds (if applicable) and modifications to the flavonoid ring structure. For example, malonyl forms of isoflavones are known to be susceptible to degradation, yielding their corresponding β-glucoside forms.[2]
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Media
| Possible Cause | Suggested Solution |
| Poor aqueous solubility.[1] | 1. Optimize Stock Concentration: Prepare a more dilute stock solution in your organic solvent before adding it to the media. 2. Stepwise Dilution: Instead of adding the stock directly to the full volume of media, first dilute it in a smaller volume of media or serum, vortex gently, and then add this intermediate dilution to the final culture volume. 3. Increase Serum Concentration: If your experimental design allows, increasing the serum concentration can sometimes help to solubilize hydrophobic compounds. 4. Sonication: Briefly sonicate the final media containing this compound to aid in dissolution. Be cautious as this can generate heat. |
| Exceeding solubility limit. | Determine the maximum soluble concentration of this compound in your specific cell culture media by preparing a serial dilution and observing for precipitation. |
| High final DMSO concentration. | Ensure the final DMSO concentration is at a non-toxic level, ideally ≤0.1%.[1] |
Issue 2: Loss of this compound Activity or Inconsistent Results
| Possible Cause | Suggested Solution |
| Degradation in Media: this compound may be degrading over the course of the experiment due to pH, temperature, or light exposure.[1][2] | 1. Prepare Fresh: Prepare fresh this compound-containing media for each experiment and for media changes. Avoid long-term storage of supplemented media. 2. Protect from Light: Keep this compound stock solutions and culture plates protected from light.[4][5] 3. Control Temperature: Store stock solutions at -20°C or -80°C. Minimize the time supplemented media is kept at 37°C. |
| Enzymatic Degradation: Enzymes present in serum or secreted by cells may be metabolizing this compound.[6] | 1. Use Serum-Free Media: If possible for your cell line, consider using a serum-free medium. 2. Heat-Inactivate Serum: Use heat-inactivated serum to denature some of the enzymes that could degrade the compound. |
| Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware. | Consider using low-adhesion microplates or glassware for preparing stock solutions. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Your chosen cell culture medium (e.g., DMEM/F-12) with and without serum
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the stock solution in your cell culture medium to the final desired experimental concentration. Prepare separate solutions for media with and without serum.
-
Time-Course Incubation: Aliquot the working solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Incubate: Place the tubes in a 37°C incubator.
-
Sample Collection: At each time point, remove one aliquot for each condition and immediately store it at -80°C to halt any further degradation.
-
Sample Preparation for HPLC: Thaw the samples. If the media contains serum, perform a protein precipitation step (e.g., add an equal volume of acetonitrile, vortex, and centrifuge).[9]
-
HPLC Analysis: Analyze the supernatant from each sample by HPLC to quantify the remaining concentration of this compound.[7][8]
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate and half-life under your experimental conditions.
Protocol 2: Determining Maximum Soluble Concentration
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Sterile microcentrifuge tubes or a clear multi-well plate
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in the cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Incubate and Observe: Incubate the dilutions at 37°C for a short period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation. You can also measure the absorbance at a high wavelength (e.g., 600 nm) where the compound does not absorb, to quantify turbidity.
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.
Signaling Pathways and Workflows
Methoxyisoflavones, such as Formononetin, have been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[10]
Diagram 1: Methoxyisoflavone-Modulated Signaling Pathways
Caption: Methoxyisoflavone interaction with key signaling pathways.
Diagram 2: Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining this compound stability in media.
Diagram 3: Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting guide for this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nucleusbiologics.com [nucleusbiologics.com]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved methods for the extraction and analysis of isoflavones from soy-containing foods and nutritional supplements by reversed-phase high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Methoxyvone Dosage for In Vivo Efficacy Studies: A Technical Support Guide
Disclaimer: The term "Methoxyvone" is a general descriptor for a methoxylated flavone. This guide will focus on 5-Methoxyflavone , a specific and studied example of this class of compounds, based on available scientific literature. The principles and methodologies described herein can be adapted for other methoxyflavones with appropriate validation.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in vivo dosage of this compound. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5-Methoxyflavone?
A1: 5-Methoxyflavone is a naturally occurring flavonoid that has demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, anxiolytic, and sedative-hypnotic effects.[1] Its anticancer mechanism often involves inducing cell cycle arrest and apoptosis by modulating key signaling pathways.[1]
Q2: What are the key metabolic pathways for methoxyflavones that might impact in vivo efficacy?
A2: Methoxylated flavones are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[2] The primary metabolic reaction is oxidative demethylation.[2] The rate of this metabolism can vary significantly depending on the position of the methoxy group on the flavone ring.[2] For instance, CYP1A1, CYP1A2, and CYP3A4 are the primary isoforms involved in the metabolism of several fully methylated flavones.[2] Additionally, methoxyflavones can undergo glucuronidation.[3] Understanding the metabolic stability of a specific methoxyflavone is crucial, as it directly influences its bioavailability and half-life in vivo.
Q3: How do I select an appropriate starting dose for my in vivo studies with 5-Methoxyflavone?
A3: Determining the optimal in vivo dose requires a multi-step approach:
-
Literature Review: Thoroughly review existing in vitro and in vivo studies for 5-Methoxyflavone or structurally similar compounds to identify effective concentration ranges.
-
In Vitro to In Vivo Extrapolation: While not always directly predictive, in vitro potency (e.g., IC50 values) can provide a preliminary estimate.
-
Dose Range Finding Study: Conduct a pilot study in a small group of animals using a wide range of doses to determine the maximum tolerated dose (MTD) and to identify a dose range that shows a biological response without significant toxicity. It is often recommended to use at least two doses, a low and a high dose, with a 3-fold difference between them (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg).[4]
-
Allometric Scaling: The Human Equivalent Dose (HED) can be estimated from animal doses using body surface area (BSA) conversion factors provided by FDA guidelines.[5][6] The formula is: HED (mg/kg) = Animal dose (mg/kg) x (Animal weight (kg) / Human weight (kg))^0.33.[6]
Q4: What are the common routes of administration for flavonoids in animal models?
A4: The choice of administration route depends on the experimental goals and the physicochemical properties of the compound. Common routes include:
-
Oral (p.o.): Preferred for evaluating the therapeutic potential of orally administered drugs. However, bioavailability can be a challenge for flavonoids due to poor water solubility and first-pass metabolism.[7]
-
Intraperitoneal (i.p.): Bypasses first-pass metabolism, often resulting in higher bioavailability compared to oral administration.
-
Intravenous (i.v.): Provides 100% bioavailability and is useful for pharmacokinetic studies.
-
Subcutaneous (s.c.): Allows for slower absorption and prolonged effect.
-
Intramuscular (i.m.): Another parenteral route for systemic delivery.
The volume of administration should be carefully considered based on the animal species and the specific route.[8]
Troubleshooting Guide
Problem 1: Inconsistent or no efficacy observed in vivo despite promising in vitro data.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | Flavonoids often have low oral bioavailability due to poor water solubility and extensive first-pass metabolism in the liver and intestines.[7] Consider formulation strategies such as using co-solvents, creating nanoparticles, or employing other drug delivery systems to enhance solubility and absorption.[7][9][10] |
| Rapid Metabolism | Methoxyflavones are subject to rapid metabolism by CYP enzymes and glucuronidation.[2][3] This can lead to rapid clearance and a short half-life. Analyze plasma samples to determine the pharmacokinetic profile of the compound. Consider more frequent dosing or a different route of administration (e.g., i.p. or i.v.) to bypass first-pass metabolism. |
| Inappropriate Dosage | The dose used may be too low to reach therapeutic concentrations in the target tissue. Conduct a dose-response study to identify the optimal dose. |
| Inactive Metabolites | The metabolites of the parent compound may have different biological activities.[11] Analyze the metabolic profile to identify the major metabolites and assess their activity. |
Problem 2: Observed toxicity or adverse effects in animal models.
| Potential Cause | Troubleshooting Steps |
| Dose is too high | The administered dose may exceed the maximum tolerated dose (MTD). Conduct a dose-escalation study to determine the MTD.[4] Monitor animals closely for clinical signs of toxicity. |
| Vehicle Toxicity | The vehicle used to dissolve or suspend the compound may be causing adverse effects. Run a vehicle-only control group to assess the toxicity of the vehicle itself. |
| Off-target effects | The compound may have unintended pharmacological effects. A thorough literature search on the target and related pathways can help anticipate potential off-target effects. |
Data Presentation
Table 1: In Vitro Cytotoxicity of 5-Methoxyflavone against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| H1975 | Lung Adenocarcinoma | ~40 | 48 |
| A549 | Lung Adenocarcinoma | ~80 | 48 |
| MOLT-4 | Human Leukemic Cells | Cytotoxic | Not specified |
| U937 | Human Leukemic Cells | Cytotoxic | Not specified |
Data compiled from multiple studies. Specific IC50 values can vary based on experimental conditions.[1]
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study Workflow
This protocol outlines a general workflow for an in vivo efficacy study. Specific details will need to be optimized based on the animal model and research question.
-
Animal Model Selection: Choose an appropriate animal model that recapitulates the human disease or condition of interest.
-
Dose Formulation: Prepare the dosing solution of 5-Methoxyflavone in a suitable vehicle. Common vehicles include saline, PBS, or a mixture of solvents like DMSO and polyethylene glycol. Ensure the final concentration of any organic solvent is non-toxic to the animals.
-
Dose Administration: Administer the compound to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and a positive control group if applicable.
-
Monitoring: Monitor the animals regularly for any signs of toxicity, changes in body weight, and other relevant clinical parameters.
-
Efficacy Assessment: At the end of the study, assess the efficacy of the treatment based on predefined endpoints (e.g., tumor volume, inflammatory markers, behavioral tests).
-
Pharmacokinetic Analysis (Optional but Recommended): Collect blood samples at various time points after dosing to determine the pharmacokinetic profile of the compound, including Cmax, Tmax, and half-life.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed effects.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound's anticancer effects.
Caption: General workflow for in vivo efficacy studies of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of (R,R)-methoxyfenoterol in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using an animal model to predict the effective human dose for oral multiple sclerosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. dovepress.com [dovepress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Methoxyvone and Related Flavonoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Methoxyvone and related flavonoids in stock solutions.
Disclaimer
The term "this compound" can refer to several chemical structures. The information provided here is based on publicly available data for methoxy-substituted flavones and isoflavones. Researchers should always consult the specific product datasheet for their compound of interest. The protocols and advice provided are intended as a guide and may require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For this compound and similar flavonoids, the most common and recommended solvent for preparing high-concentration stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] These compounds are generally soluble in DMSO, allowing for the preparation of concentrated stocks that can be diluted to working concentrations for various experiments.[1]
Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous experimental medium?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium (e.g., cell culture medium, phosphate-buffered saline) is a common issue for hydrophobic compounds like this compound.[3] This occurs because the compound's solubility dramatically decreases as the solvent changes from a high concentration of organic solvent (DMSO) to a predominantly aqueous environment.[3] The DMSO molecules begin to interact more with the water molecules, reducing their capacity to keep the hydrophobic compound dissolved.[3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure the stability and prevent degradation of this compound stock solutions, proper storage is critical.[1][4] Here are the general recommendations:
-
Temperature: Store stock solutions at -20°C or -80°C.[2][4][5]
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[2][5]
-
Light Protection: Store aliquots in light-protected tubes or wrap them in foil, as some flavonoids are light-sensitive.[6]
-
Moisture: Use anhydrous DMSO for preparing stock solutions and ensure vials are tightly sealed to prevent moisture absorption, as water in DMSO can reduce the solubility of hydrophobic compounds.[7]
Q4: Can I use solvents other than DMSO?
A4: While DMSO is the most common solvent, some related compounds show slight solubility in other solvents like chloroform and methanol, which may require sonication to fully dissolve.[8][9] However, for cell-based assays, it is crucial to consider the cytotoxicity of any organic solvent used. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.5%) to avoid off-target effects.[2]
Troubleshooting Guide: Preventing this compound Precipitation
Issue: Compound precipitates out of solution during dilution.
This is the most frequently encountered problem. The following steps can help mitigate this issue.
Solution 1: Optimize the Dilution Technique
The method of dilution can significantly impact whether the compound stays in solution.
-
Incorrect Method: Adding a small volume of the concentrated DMSO stock directly into a large volume of aqueous buffer.
-
Recommended Method: Add the pre-warmed (e.g., 37°C) aqueous medium drop-wise to the DMSO stock solution while continuously and vigorously vortexing.[2] This gradual change in solvent polarity helps to keep the compound in solution.[2]
Solution 2: Adjust Stock and Working Solution Concentrations
The concentrations of your stock and final working solutions play a critical role.
-
High Stock Concentration: Using an extremely high concentration stock may lead to precipitation upon dilution as the compound exceeds its solubility limit in the final medium.
-
Low Stock Concentration: Conversely, a very dilute stock might require a larger volume to be added to your experiment, potentially increasing the final DMSO concentration to cytotoxic levels.
-
Recommendation: Prepare an intermediate dilution of the stock solution in the aqueous buffer before making the final dilution. Also, consider lowering the initial stock solution concentration if precipitation is persistent.[2]
Solution 3: Pre-warm the Aqueous Medium
Temperature can influence solubility.
-
Protocol: Pre-warm your cell culture medium or aqueous buffer to 37°C before using it for dilution.[2] This can help improve the solubility of the compound.
Solution 4: Utilize Sonication or Gentle Warming
For initial stock solution preparation, if the compound does not readily dissolve:
-
Method: Gentle warming or sonication can be used to aid the dissolution of the solid compound in DMSO.[1] Ensure the solid is completely dissolved before storage or use.
Quantitative Data Summary
The following table summarizes key physicochemical and storage information for a representative compound, 5-Methoxyflavanone.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O₃ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Solid) | 0-8 °C | [1] |
| Storage (Stock in DMSO) | -20°C (1 year) or -80°C (2 years) | [4][5] |
The table below provides general guidelines for maximum tolerable final solvent concentrations in cell-based assays.
| Solvent | Recommended Max Concentration | Cell Line Examples | Source(s) |
| DMSO | < 0.5% | MCF-7, RAW-264.7, HUVEC | [2] |
| Ethanol | < 0.5% | MCF-7, RAW-264.7, HUVEC | [2] |
| Acetone | < 0.5% | MCF-7, RAW-264.7, HUVEC | [2] |
| DMF | < 0.1% | MCF-7, RAW-264.7, HUVEC | [2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Determine the required mass: To prepare a 100 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 For 1 mL of 100 mM 5-Methoxyflavanone (MW: 254.28 g/mol ): Mass (mg) = 0.1 mol/L * 254.28 g/mol * 0.001 L * 1000 = 25.43 mg
-
Weigh the compound: Accurately weigh 25.43 mg of this compound and place it into a sterile vial.[1]
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.[1]
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly. If necessary, use gentle warming or sonication to ensure the solid is completely dissolved.[1]
-
Storage: Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.[2][4][5]
Protocol 2: Preparation of a 100 µM Working Solution
This protocol details the dilution of the high-concentration stock for use in experiments.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Thaw stock solution: Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Pre-warm medium: If using cell culture medium, pre-warm it to 37°C.[2]
-
Prepare the working solution:
-
Pipette 1 µL of the 100 mM stock solution into a sterile tube.
-
While vortexing the tube, slowly add 999 µL of the pre-warmed aqueous buffer drop-by-drop.[2]
-
-
Mix thoroughly: Continue to vortex the solution gently to ensure homogeneity.
-
Final solvent concentration: In this example, the final DMSO concentration is 0.1%. Always calculate the final solvent concentration and include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. ziath.com [ziath.com]
- 8. 82517-12-2 CAS MSDS (5-Methyl-7-methoxyisoflavone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 5-Methyl-7-methoxyisoflavone CAS#: 82517-12-2 [m.chemicalbook.com]
Technical Support Center: Purification of Synthetic Methoxyvone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and protocols for refining the purification of synthetic Methoxyvone (5-Methyl-7-methoxyisoflavone) and related isoflavonoids.
Frequently Asked Questions (FAQs)
Q1: What is the most effective primary purification technique for crude synthetic this compound?
For gram-scale purification, column chromatography is a robust and common initial technique to separate this compound from most reaction byproducts and unreacted starting materials.[1][2] For achieving high purity (>98.5%) on an analytical or semi-preparative scale, reversed-phase high-performance liquid chromatography (RP-HPLC) is the preferred method.[3][4]
Q2: What are common impurities I should be aware of during this compound synthesis and purification?
Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. Additionally, reactive impurities from solvents or excipients, such as aldehydes (formaldehyde, acetaldehyde) and peroxides, can potentially react with the final compound, affecting its stability and purity.[5]
Q3: My this compound sample is acid-sensitive. How can I adapt my chromatography protocol?
If your compound is sensitive to acid, which can be present in silica gel, you can neutralize the stationary phase by adding 1-3% triethylamine to your solvent system during column chromatography.[6] For HPLC, using a buffered mobile phase or avoiding strong acidic modifiers can prevent degradation.
Q4: How do I choose the right solvent system for column chromatography?
The choice of solvent is critical and depends on the polarity of the impurities and this compound. A good starting point is to use Thin Layer Chromatography (TLC) to test various solvent systems. A common approach for compounds of intermediate polarity like this compound is a two-component system, typically an ester (like ethyl acetate) mixed with a hydrocarbon (like hexane).[2][6] The goal is to achieve a good separation of spots on the TLC plate, with the target compound having an Rf value ideally between 0.25 and 0.35.
Purification Protocols & Methodologies
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique that separates compounds based on their hydrophobicity.[3] A nonpolar stationary phase (like C18) is used with a polar mobile phase, causing more hydrophobic compounds to be retained longer.[3]
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~10 mg of crude this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL solution.[3] Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
Mobile Phase Preparation:
-
System Priming & Equilibration: Prime all solvent lines to remove air bubbles. Install the C18 column and equilibrate it with the starting mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[3]
-
Injection and Elution: Inject the sample and run the gradient program as detailed in the tables below. Monitor the elution using a Diode Array Detector (DAD).[3]
-
Fraction Collection: Collect the eluent corresponding to the retention time of the this compound peak.
-
Purity Analysis: The purity of the collected fraction can be determined by calculating the peak area percentage (area normalization).[3]
Data Presentation: HPLC Parameters
Table 1: HPLC Instrumentation
| Parameter | Specification |
|---|---|
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Solvents | HPLC grade Acetonitrile, HPLC grade Water, Formic Acid |
| Syringe Filters | 0.45 µm PTFE or Nylon |
Source: Adapted from BenchChem HPLC Protocol.[3]
Table 2: Optimized HPLC Method Parameters
| Parameter | Value |
|---|---|
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector Wavelength | 254 nm |
Source: Adapted from BenchChem HPLC Protocol.[3]
Table 3: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.01 | 70% | 30% |
| 20.0 | 30% | 70% |
| 25.0 | 30% | 70% |
| 25.1 | 70% | 30% |
| 30.0 | 70% | 30% |
Source: Adapted from BenchChem HPLC Protocol.[3]
Protocol 2: Flash Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it.[7] For this compound, silica gel is a common stationary phase. The elution order generally follows polarity, with non-polar compounds eluting first.[1]
Experimental Protocol:
-
Column Selection: Choose a glass column with a diameter and length appropriate for the amount of sample. A general rule is to use 20-50 times the sample weight in silica gel.[1]
-
Solvent System Selection: Use TLC to determine an optimal solvent system (e.g., Ethyl Acetate/Hexane). The ideal system gives the target compound an Rf of ~0.3.
-
Column Packing (Slurry Method):
-
Clamp the column vertically and place a small cotton or glass wool plug at the bottom.[1]
-
Fill the column halfway with your starting eluent (the non-polar solvent).
-
In a separate flask, mix the required amount of silica gel with the eluent to form a slurry.[1]
-
Pour the slurry into the column. Tap the column gently to ensure even packing and dislodge air bubbles.
-
Drain the solvent until the level is just at the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Begin adding the mobile phase to the top of the column. Start with a low polarity mixture and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.[7] Collect fractions continuously and monitor them by TLC to identify those containing the pure product.
Data Presentation: Common Solvent Systems
Table 4: Common Solvent Systems for Column Chromatography
| System Components (Polar/Non-Polar) | Polarity | Typical Use Case |
|---|---|---|
| Ethyl Acetate / Hexane | Low to Medium | The standard for a wide range of common organic compounds.[6] |
| Ether / Pentane or Hexane | Low | Good for non-polar compounds and when difficult separations are needed.[6] |
| Methanol / Dichloromethane | High | Used for eluting highly polar compounds.[6] |
| 10% NH₃ in Methanol / Dichloromethane | High (Basic) | Effective for moving stubborn basic compounds, like amines, from the baseline.[6] |
Troubleshooting Guide
Q: My peaks are broad or tailing in HPLC. What can I do? A: Peak tailing for polar compounds like phenols can often be suppressed by adding a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase.[3] Also, ensure your sample is fully dissolved and not overloaded on the column. Check for column degradation or contamination.
Q: I am seeing unexpected peaks in my chromatogram. What are they? A: These could be from several sources:
-
Contamination: Ensure all glassware, solvents, and vials are clean. Run a blank injection of your mobile phase to check for system contamination.[3]
-
Sample Degradation: The compound may be degrading on the column or in the solvent. This is more likely if the compound is sensitive to pH or temperature.
-
Reactive Impurities: Aldehydes or peroxides present in solvents or reagents can sometimes form adducts with the target molecule.[5]
Q: The separation between my target compound and an impurity is poor in column chromatography. How can I improve it? A:
-
Optimize the Solvent System: Use a shallower solvent gradient or switch to an isocratic (constant solvent mixture) elution if the Rf values are very close.
-
Adjust the Stationary Phase: Silica gel is slightly acidic. If your compounds are sensitive, you could try neutral or basic alumina.[1]
-
Improve Column Packing: Ensure the column is packed uniformly without air bubbles or channels, which can lead to poor separation.[8]
-
Reduce Sample Load: Overloading the column is a common cause of poor resolution. Use a larger column or less sample.
Visualizations
Caption: A general experimental workflow for purifying synthetic this compound.
Caption: A troubleshooting decision tree for common HPLC purification issues.
Caption: The separation principle of polar and non-polar compounds in column chromatography.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
Addressing batch-to-batch variability of commercial Methoxyvone
Welcome to the Methoxyvone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the batch-to-batch variability of commercial this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which specific chemical entity does it typically refer to?
A1: "this compound" is often used as a common name in commercial products and can be ambiguous. In scientific literature and for many commercial suppliers, it most frequently refers to 7-Methoxyisoflavone (CAS No: 1621-56-3).[1][2][3] It is a synthetic isoflavone, a type of flavonoid.[1][2] It is crucial to confirm the precise chemical identity and CAS number from the supplier's Certificate of Analysis (CoA) for each batch.
Q2: What are the common causes of batch-to-batch variability with commercial this compound?
A2: Batch-to-batch variability in this compound can stem from several factors originating during chemical synthesis and purification. These include:
-
Presence of Impurities: Side-products from the synthesis, unreacted starting materials, or degradation products can vary between batches.[4][5][6] For synthetic flavonoids, these can include isomers or related flavonoid structures.[7]
-
Residual Solvents: Solvents used during synthesis and purification may not be completely removed, and their levels can differ from batch to batch.[8][9][10]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect its solubility and bioavailability.
-
Purity Levels: The stated purity on a CoA can have a margin of error, and the nature of the impurities making up the difference can vary. A purity of >98% is generally recommended for reliable biological experiments.[3]
Q3: How can impurities in a this compound batch affect my experimental results?
A3: Impurities can have significant and often unpredictable effects on experimental outcomes:
-
Altered Biological Activity: Impurities may possess their own biological activity, leading to off-target effects or confounding the observed results. Some impurities in flavonoid preparations can interfere with common protein assays.[11]
-
Inhibition or Enhancement of Effects: An impurity could potentiate or antagonize the activity of this compound, leading to inconsistent dose-response curves.
-
Toxicity: Certain impurities or residual solvents may be toxic to cells, affecting cell viability assays and other cellular-based experiments.[8][9]
-
Assay Interference: Some flavonoids and related impurities are known to interfere with assay readouts, such as those that are fluorescence-based or rely on redox reactions (e.g., MTT assays).[12][13]
Q4: My this compound solution appears cloudy in my cell culture media. What is the cause?
A4: While this could be microbial contamination, flavonoids, including this compound, are often poorly soluble in aqueous solutions and can precipitate, especially at higher concentrations.[13] It is essential to distinguish between precipitation and contamination. A microscopic examination can help: precipitates will often appear as non-motile crystalline or amorphous structures, whereas bacterial or yeast contamination will present as distinct, often motile or budding, particles.[13] To confirm, prepare a cell-free media control with the same concentration of this compound.[13]
Troubleshooting Guides
Guide 1: Inconsistent Biological Activity
Problem: You observe variable or non-reproducible results in your cell-based assays (e.g., inconsistent IC50 values, variable effects on signaling pathways).
Troubleshooting Workflow
Guide 2: Quality Control of Incoming this compound Batches
Problem: You need to establish a routine procedure to qualify new batches of this compound to ensure consistency in your research.
Experimental Workflow for Batch Qualification
Quantitative Data Summary
The following table summarizes key physicochemical and quality control parameters for 7-Methoxyisoflavone.
| Parameter | Typical Value/Specification | Analytical Method |
| Chemical Formula | C₁₆H₁₂O₃ | - |
| Molecular Weight | 252.26 g/mol | Mass Spectrometry |
| Appearance | White to off-white powder | Visual Inspection |
| Purity (Typical) | ≥98% | HPLC |
| Solubility | Soluble in DMSO and DMF | Experimental |
| ¹H-NMR | Spectrum should be consistent with structure | NMR Spectroscopy |
| Residual Solvents | Should meet ICH Q3C limits | Headspace GC-MS |
Key Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of a this compound (7-Methoxyisoflavone) sample.
1. Materials and Reagents:
-
This compound sample and reference standard
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or acetic acid
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% phosphoric acid (or acetic acid) in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~0.1 mg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
3. HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 250 nm[2]
-
Gradient Elution (Example):
-
0-5 min: 90% A
-
5-40 min: Gradient to 70% A
-
40-50 min: Gradient to 50% A
-
(This gradient should be optimized for your specific column and system to achieve good separation of impurities.)[14]
-
4. Analysis:
-
Inject the standard and sample solutions.
-
Integrate the peak areas in the resulting chromatograms.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks (expressed as a percentage).
Protocol 2: Structural Verification by ¹H-NMR Spectroscopy
This protocol is for confirming the chemical structure of this compound.
1. Materials and Reagents:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, as most flavonoids are soluble in it)
-
NMR tubes
-
NMR spectrometer (300 MHz or higher)
2. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
Ensure the sample is fully dissolved.
3. NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum according to the instrument's standard procedures.
-
The spectrum should be compared to a reference spectrum for 7-Methoxyisoflavone or to published chemical shift data.
4. Data Interpretation:
-
The resulting spectrum should show characteristic peaks for the aromatic protons and the methoxy group protons, consistent with the structure of 7-Methoxyisoflavone.[15][16] Any significant unassigned peaks may indicate the presence of impurities.
Signaling Pathway
This compound (7-Methoxyisoflavone) has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[17][18]
References
- 1. caymanchem.com [caymanchem.com]
- 2. 7-Methoxyisoflavone | CAS 1621-56-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. mdpi.com [mdpi.com]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. Why Residual Solvent Testing is a Must [innovatechlabs.com]
- 11. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Methoxyvone Delivery in Central Nervous System Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the delivery of Methoxyvone and its derivatives into the central nervous system (CNS) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to the CNS challenging?
A1: "this compound" is often used as a term for a class of methoxyflavones, which are naturally occurring or synthetic flavonoids characterized by the presence of one or more methoxy groups. A prominent example is 5-methyl-7-methoxyisoflavone.[1][2] These compounds have shown potential neuroprotective effects in preclinical studies.[3][4][5]
The primary challenge in delivering this compound to the CNS is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[6][7] Like many flavonoids, this compound's physicochemical properties, such as its molecular weight, lipophilicity, and polar surface area, can hinder its ability to passively diffuse across the BBB.[8] Furthermore, the BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which can actively pump xenobiotics like this compound out of the brain, further reducing its CNS concentration.[8][9][10]
Q2: My in vitro neuroprotection assay with this compound showed promising results, but I'm not observing the same effects in my in vivo model. What could be the reason?
A2: A discrepancy between in vitro and in vivo results is a common challenge in CNS drug development and often points to poor bioavailability and/or BBB penetration. While this compound may effectively protect neurons from insults like β-amyloid toxicity in a culture dish, its concentration in the brain tissue of a living organism might be insufficient to elicit a therapeutic effect.[3] This is likely due to the aforementioned challenges of the BBB and efflux pump activity.[11] It is also important to consider the metabolism of this compound in vivo, which can convert it into less active or inactive metabolites before it reaches the CNS.
Q3: How can I assess the BBB penetration of my this compound compound?
A3: Several in vitro and in vivo models can be used to assess BBB penetration:
-
In Vitro Models: Co-culture models of brain capillary endothelial cells and astrocytes (e.g., using Transwell™ inserts) can provide an initial assessment of a compound's ability to cross a simulated BBB.[6][8] Barrier integrity in these models is typically measured by Transendothelial Electrical Resistance (TEER).[8]
-
In Vivo Models: Direct measurement of this compound concentration in the brain tissue and cerebrospinal fluid (CSF) of animal models is the gold standard.[12] This typically involves administering the compound and, at various time points, collecting brain tissue and CSF for analysis using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.[13][14][15] Microdialysis can also be used to measure unbound drug concentrations in specific brain regions of freely moving animals.[13]
Troubleshooting Guides
Issue 1: Low this compound Concentration Detected in Brain Homogenate
| Possible Cause | Troubleshooting Step |
| Poor BBB Permeability | 1. Chemical Modification: Consider synthesizing prodrugs of this compound by masking polar groups to increase lipophilicity.[8] 2. Nanoformulation: Encapsulate this compound in nanocarriers like liposomes, polymeric nanoparticles, or solid lipid nanoparticles to facilitate transport across the BBB.[8][16][17] Aim for a particle size of 10-100 nm for optimal transcytosis.[8] |
| Efflux Pump Activity | 1. Co-administration with Inhibitors: Administer this compound with known inhibitors of efflux pumps like P-gp (e.g., verapamil, cyclosporin A), though this can have systemic side effects.[11][18] 2. Formulation with Efflux Inhibitors: Some formulation excipients, like Pluronic block copolymers, can inhibit P-gp.[16] |
| Rapid Metabolism | 1. Pharmacokinetic Studies: Conduct thorough pharmacokinetic studies to determine the metabolic profile of this compound.[19] 2. Structural Modification: Modify the this compound structure at sites susceptible to metabolic degradation. |
Issue 2: Inconsistent Results in In Vitro BBB Models
| Possible Cause | Troubleshooting Step |
| Low TEER Values | 1. Optimize Cell Culture Conditions: Ensure the health and proper co-culture of endothelial cells and astrocytes, as astrocytes contribute to barrier tightness.[6][8] Use low passage number cells.[8] 2. Extend Culture Time: Allow sufficient time for the formation of a tight monolayer. |
| High Compound Binding to Assay Components | 1. Assess Non-specific Binding: Determine the extent of this compound binding to the Transwell™ membrane and other plasticware. 2. Use Different Materials: If binding is high, consider using different membrane materials or adding a small amount of a non-interfering protein like albumin to the buffer. |
| Inaccurate Quantification | 1. Validate Analytical Method: Ensure your analytical method (e.g., HPLC, LC-MS/MS) is validated for sensitivity, linearity, and accuracy in the assay matrix.[14][15] |
Data Presentation
Table 1: Comparative Efficacy of Methoxyflavone Analogs in Preclinical Models
| Compound | Model | Dosing Information | Key Findings | Reference |
| 5-Methoxyflavone | In vitro: Primary neuronal cultures treated with β-amyloid (Aβ) | Not Applicable | - Inhibits DNA polymerase-beta activity- Reduces S-phase neurons and apoptotic death triggered by Aβ | [3] |
| 6-Methoxyflavone | In vivo: Middle Cerebral Artery Occlusion (MCAO) in rats | 0.1 - 30 mg/kg | - Dose-dependently decreased infarct volume- Improved functional recovery | [4] |
| 6-Methoxyflavone | In vivo: Chronic ethanol-induced cognitive impairment in mice | 25, 50, 75 mg/kg | - Restored cognitive performance- Increased levels of dopamine and noradrenaline | [4] |
| 4'-Methoxyflavone | In vitro: Cortical neuronal cultures treated with NMDA | Not specified | - Protected cortical neurons against NMDA-induced cell death- Reduced synthesis of poly (ADP-ribose) polymer | [20] |
| 5,7-Dimethoxyflavone (DMF) | In vivo: LPS-induced neuroinflammation in mice | 10, 20, 40 mg/kg for 21 days | - Reduced Aβ, IL-1β, IL-6, and TNF-α levels- Increased BDNF level | [21] |
| 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | In vitro: Primary cultured rat cortical cells treated with glutamate | 0.1 µM to 10 µM | - Exhibited significant neuroprotection against glutamate-induced toxicity | [5] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against β-Amyloid (Aβ) Toxicity
This protocol is based on studies investigating the neuroprotective effects of 5-Methoxyflavone.[3]
-
Cell Culture: Culture primary neuronal cells according to standard laboratory protocols.
-
Aβ Treatment: Treat the neuronal cultures with β-amyloid (Aβ) to induce DNA replication and subsequent apoptosis. The concentration and incubation time of Aβ should be optimized for the specific cell type.
-
This compound Application: Co-administer this compound with Aβ at various concentrations to assess its neuroprotective effects. Include a vehicle control group.
-
Analysis:
-
DNA Polymerase-beta Assay: Measure the inhibitory effect of this compound on DNA polymerase-beta activity using a commercially available kit or a custom assay.
-
Cell Cycle Analysis: Quantify the number of neurons in the S-phase of the cell cycle using flow cytometry after staining with a DNA-intercalating dye (e.g., propidium iodide).
-
Apoptosis Assay: Measure neuronal apoptosis using methods such as TUNEL staining or caspase-3 activity assays.
-
Protocol 2: In Vivo Assessment of Neuroinflammation
This protocol is based on studies of 5,7-Dimethoxyflavone in a lipopolysaccharide (LPS)-induced neuroinflammation model.[21]
-
Animal Model: Use an appropriate rodent model (e.g., mice or rats).
-
Drug Administration: Administer this compound or vehicle control to the animals for a specified period (e.g., 21 days) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Neuroinflammation: Induce neuroinflammation by administering LPS.
-
Behavioral Testing:
-
Morris Water Maze (MWM): Assess spatial learning and memory.
-
Open Field Test (OFT): Evaluate locomotor activity and anxiety-like behavior.
-
-
Biochemical and Molecular Analysis:
-
Tissue Collection: Euthanize the animals and collect brain tissue (e.g., hippocampus).
-
ELISA: Quantify the levels of Aβ, Brain-Derived Neurotrophic Factor (BDNF), and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in brain homogenates.
-
RT-PCR: Determine the mRNA expression levels of target genes in the hippocampus.
-
Visualizations
Caption: this compound's anti-neuroinflammatory signaling pathway.
Caption: Experimental workflow for in vitro BBB permeability assay.
Caption: Logical relationship of challenges and solutions for this compound CNS delivery.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 82517-12-2 CAS MSDS (5-Methyl-7-methoxyisoflavone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. proventainternational.com [proventainternational.com]
- 8. benchchem.com [benchchem.com]
- 9. The impact of efflux transporters in the brain on the development of drugs for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug efflux transporters in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nsuworks.nova.edu [nsuworks.nova.edu]
- 15. Analytical Techniques in Neuroscience: Recent Advances in Imaging, Separation, and Electrochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Plasma pharmacokinetics and tissue distribution of 17-(allylamino)-17-demethoxygeldanamycin (NSC 330507) in CD2F1 mice1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methoxyvone Treatment Optimization for Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Methoxyvone treatment in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
The ideal incubation time for this compound is not a fixed value but is highly dependent on the specific cell type, the concentration of this compound used, and the biological endpoint under investigation.[1] For acute effects, such as the activation of early signaling events, shorter incubation periods of 30 minutes to a few hours may be adequate.[1] However, for endpoints that require more time to develop, such as apoptosis or changes in protein expression, incubation times of 24 to 48 hours are more common.[1] For long-term effects like assessing cell proliferation or colony formation, treatment can be extended from several days to a week.[1] It is strongly recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental conditions.[1][2]
Q2: How do I determine the appropriate concentration of this compound to use in my experiments?
The effective concentration of this compound varies significantly between different cell lines and the desired biological outcome.[1] A dose-response experiment is essential to identify the optimal concentration for your studies.[1] Concentrations ranging from 10 µM to 100 µM have been reported in various studies.[1] A good starting point is to test a broad range of concentrations (e.g., 1, 10, 25, 50, 100 µM) to identify a suitable range.[1] From there, you can perform a more focused dose-response curve to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for your specific assay.
Q3: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several critical signaling pathways. In lung adenocarcinoma cells, it has been observed to inhibit the PI3K/AKT/GSK3β pathway, which leads to the degradation of cyclin D1 and subsequent cell cycle arrest.[1][3] In bronchial epithelial cells, it can activate the Nrf2/HO-1 pathway, which is involved in the cellular stress response.[1] Additionally, methoxyflavones, as a class of compounds, are known to interfere with other pathways such as NF-κB and MAPK.[3][4]
Q4: How should I prepare and store a this compound stock solution?
To prepare a stock solution, dissolve this compound powder in a suitable solvent like dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10-50 mM).[5] To avoid solvent-induced cytotoxicity, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1%.[5] The stock solution should be sterilized by passing it through a 0.22 µm syringe filter.[5] It is best to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store them at -20°C.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect of this compound | Sub-optimal incubation time. | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the ideal incubation period for your cell line and endpoint.[2] |
| Sub-optimal concentration. | Conduct a dose-response experiment with a wide range of concentrations to find the effective dose for your specific cells.[1] | |
| Cell line resistance. | The cell line you are using may be inherently resistant to this compound. Consider using a different cell line or a positive control to ensure your assay is working. | |
| Compound insolubility or degradation. | Ensure this compound is fully dissolved in the stock solution and the final culture medium. Visually inspect for any precipitation. Consider the stability of this compound in your culture conditions over the incubation period. | |
| High levels of cell death, even at low concentrations | Solvent cytotoxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control with the solvent alone to assess its effect.[5] |
| Incorrect concentration calculation. | Double-check all calculations for stock solution and final dilutions. | |
| Cell seeding density is too low. | Cells seeded at a very low density can be more susceptible to cytotoxic agents. Optimize the cell seeding density for your experiments. | |
| Inconsistent results between experiments | Variation in incubation time or concentration. | Strictly adhere to the optimized incubation time and concentration for all replicate experiments. |
| Inconsistent cell health or passage number. | Use cells that are in a consistent growth phase and within a similar passage number range for all experiments to ensure reproducibility. | |
| Reagent variability. | Ensure all reagents, including this compound, are of good quality and from the same lot if possible. | |
| Cells are detaching from the culture plate after treatment | Cytotoxic effect of this compound. | Cell detachment can be a sign of apoptosis or necrosis. This can be confirmed with assays like Annexin V/PI staining. |
| Sub-optimal culture conditions. | Ensure that your culture plates are appropriate for adherent cells and that the cells were properly attached before adding the treatment. |
Experimental Protocols
Time-Course Experiment to Optimize Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time for this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for your specific endpoint assay (e.g., MTT reagent for viability)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a predetermined concentration of this compound (e.g., the IC50 or a concentration known to elicit a response). Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Assay: At each time point, perform your chosen assay to measure the biological endpoint of interest (e.g., cell viability, protein expression).
-
Data Analysis: Analyze the data to determine the incubation time that yields the most significant and consistent effect.
Dose-Response Experiment to Determine Optimal Concentration
This protocol provides a general method for identifying the optimal working concentration of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for your specific endpoint assay (e.g., MTT reagent for viability)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Serial Dilutions: Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined optimal incubation time.
-
Assay: Perform your chosen assay to measure the biological response.
-
Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 or IC50 value.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Methoxyisoflavone, Genistein, and Daidzein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of three isoflavones: 5-methyl-7-methoxyisoflavone (methoxyisoflavone), genistein, and daidzein. The information is curated to assist researchers and professionals in the fields of pharmacology, nutrition, and drug development in understanding the distinct and overlapping mechanisms of these compounds. This document summarizes key experimental data, outlines methodologies for cited experiments, and visualizes relevant biological pathways.
Executive Summary
Genistein and daidzein, the most abundant isoflavones in soy, are well-characterized phytoestrogens known for their interaction with estrogen receptors (ERs), particularly ERβ, which underlies many of their biological effects.[1][2] Their activities, ranging from hormone modulation to influencing various signaling pathways, have been extensively studied. Methoxyisoflavone, a synthetic derivative, is primarily marketed as an anabolic and anti-catabolic agent, purported to enhance protein synthesis and reduce cortisol levels.[3][4] However, the scientific evidence supporting these claims is less robust compared to the extensive research on genistein and daidzein.[5][6][7] This guide will delve into the specific bioactivities of each compound, supported by available experimental data.
Comparative Bioactivity Data
The following tables summarize quantitative data on the estrogen receptor binding affinity of genistein and daidzein. Data for methoxyisoflavone is largely unavailable in peer-reviewed literature.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Estrogen Receptor α (ERα) Relative Binding Affinity (%) | Estrogen Receptor β (ERβ) Relative Binding Affinity (%) | ERβ/ERα Selectivity Ratio |
| 17β-Estradiol | 100 | 100 | 1 |
| Genistein | 0.021 - 4 | 6.8 - 87 | ~324 |
| Daidzein | 0.003 | 0.051 | ~17 |
Relative Binding Affinity (RBA) is expressed as a percentage relative to 17β-estradiol, where the affinity of 17β-estradiol is set to 100%. A lower RBA indicates weaker binding. Data compiled from multiple sources.[2][8]
Mechanisms of Action and Signaling Pathways
Methoxyisoflavone
Methoxyisoflavone is a synthetic isoflavone marketed for its potential anabolic and anti-catabolic properties.[3] Its proposed mechanisms of action include:
-
Increased Protein Synthesis: It is suggested to promote the utilization of protein for muscle repair and growth.[3]
-
Cortisol Reduction: Methoxyisoflavone is claimed to lower cortisol levels, which may create a more favorable environment for muscle recovery and growth.[3][4]
-
Aromatase Inhibition: It may inhibit the aromatase enzyme, thereby interfering with the conversion of testosterone to estrogen.[9]
-
NF-κB Inhibition: Methoxyisoflavone has been identified as an inhibitor of NF-κB.[9]
Despite these claims, robust clinical data in humans is limited and some studies have shown no significant effects on body composition, training adaptations, or anabolic/catabolic hormone status in resistance-trained males.[6][7][10]
Genistein
Genistein is a potent phytoestrogen with a well-documented ability to modulate numerous signaling pathways, contributing to its diverse biological effects.[11] Key pathways influenced by genistein include:
-
Estrogen Receptor Signaling: Genistein exhibits a significantly higher binding affinity for ERβ over ERα, acting as a selective estrogen receptor modulator (SERM).[1][2][8] This interaction is central to its hormone-like effects.
-
PI3K/Akt/mTOR Pathway: Genistein can inhibit this pathway, leading to the suppression of anti-apoptotic proteins and the induction of apoptosis.[12][13]
-
NF-κB Signaling: It can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[11][12][13]
-
MAPK Pathway: Genistein modulates the MAPK signaling cascade, affecting cell proliferation and apoptosis.[12][13]
-
Wnt/β-catenin Pathway: It has been shown to attenuate Wnt signaling in certain cancer cell lines.[11][12]
Caption: Genistein's modulation of key signaling pathways.
Daidzein
Daidzein, another major soy isoflavone, also functions as a phytoestrogen with a preference for ERβ, though its binding affinity is lower than that of genistein.[1][2] Its bioactivities are mediated through several pathways:
-
Estrogen Receptor Signaling: Like genistein, daidzein's interaction with ERs is a primary mechanism of its action.[1]
-
TGF-β/Smad Pathway: Daidzein has been shown to stimulate collagen synthesis by activating this pathway.[14]
-
PPARα/γ and JNK Pathways: It can regulate the expression of pro-inflammatory genes by activating PPARα and PPARγ and inhibiting the JNK pathway.[15]
-
PI3K/Akt/mTOR Pathway: Daidzein is also known to activate this pathway, which can promote neuronal function.[16]
-
NF-κB and MAPK/ERK Pathways: It can inhibit the production of inflammatory cytokines by suppressing the activation of NF-κB and ERK1/2.[17]
Caption: Daidzein's influence on various signaling cascades.
Experimental Protocols
Estrogen Receptor Binding Assay
This assay is crucial for determining the affinity of a compound for estrogen receptors.[18][19]
Objective: To quantify the in vitro binding affinity of a test compound (e.g., isoflavone) to ERα and ERβ by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Generalized Protocol:
-
Receptor Preparation: Estrogen receptors (ERα and ERβ) are typically sourced from recombinant expression systems or cytosolic extracts of target tissues (e.g., rat uterus).
-
Competitive Binding: A constant concentration of a radiolabeled estrogen, such as [³H]-17β-estradiol, is incubated with the prepared receptors.
-
Incubation with Test Compound: The incubation is performed in the presence of varying concentrations of the test compound.
-
Separation: After reaching equilibrium, receptor-bound and unbound radioligand are separated, often by filtration or dextran-coated charcoal adsorption.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to the IC50 of 17β-estradiol.
Caption: Workflow for an estrogen receptor binding assay.
Cell Proliferation Assay (e.g., MCF-7 Proliferation Assay)
This assay is used to assess the effect of a compound on the growth of estrogen-responsive cells.[19]
Objective: To determine the effect of a test compound on the proliferation of estrogen-receptor-positive cells, such as the MCF-7 human breast cancer cell line.
Generalized Protocol:
-
Cell Culture: MCF-7 cells are cultured in an appropriate medium, typically phenol red-free to avoid estrogenic effects from the pH indicator.
-
Seeding: Cells are seeded into multi-well plates and allowed to attach.
-
Treatment: The cells are then treated with a range of concentrations of the test compound. A vehicle control and a positive control (e.g., 17β-estradiol) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 6 days) to allow for cell proliferation.
-
Quantification of Proliferation: Cell proliferation can be measured using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal proliferative response (EC50) is calculated.
Conclusion
Genistein and daidzein are well-researched isoflavones with clear evidence of their interaction with estrogen receptors and modulation of multiple intracellular signaling pathways. Their bioactivity is complex, with effects being dose- and cell-type dependent. Methoxyisoflavone, in contrast, is primarily promoted for its anabolic potential, but the scientific literature supporting these claims with robust, peer-reviewed experimental data is sparse. For researchers and drug development professionals, genistein and daidzein represent compounds with a wealth of data for further investigation into their therapeutic potential, while the purported bioactivities of methoxyisoflavone warrant more rigorous scientific validation.
References
- 1. Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. gigasnutrition.com [gigasnutrition.com]
- 5. Methoxyisoflavone as a dietary supplement | Research Starters | EBSCO Research [ebsco.com]
- 6. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of methoxyisoflavone, ecdysterone, and sulfo-polysaccharide supplementation on training adaptations in resistance-trained males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androgen receptor and soy isoflavones in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Daidzein stimulates collagen synthesis by activating the TGF-β/smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Daidzein's potential in halting neurodegeneration: unveiling mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Methoxyisoflavone vs. Ipriflavone: A Comparative Analysis of Their Effects on Bone Density Markers
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutic agents to combat bone density loss, a hallmark of osteoporosis, has led to the investigation of various synthetic and naturally derived compounds. Among these, isoflavones have garnered significant attention due to their potential to modulate bone metabolism. This guide provides an objective comparison of two such isoflavone derivatives, methoxyisoflavone and ipriflavone, focusing on their effects on key bone density markers. The information presented herein is supported by experimental data from preclinical and clinical studies, offering a valuable resource for researchers and professionals in the field of bone biology and drug development.
At a Glance: Methoxyisoflavone vs. Ipriflavone
| Feature | Methoxyisoflavone | Ipriflavone |
| Primary Forms Studied | Formononetin, Polymethoxyflavones (e.g., Nobiletin), 5-Methyl-7-methoxyisoflavone | 7-isopropoxyisoflavone |
| Primary Mechanism of Action | Stimulates osteoblast differentiation and mineralization; may inhibit osteoclastogenesis. | Primarily inhibits osteoclast-mediated bone resorption; may also promote osteoblast activity. |
| Evidence Base | Primarily preclinical (in vitro and animal studies). Limited human clinical trial data. | Extensive preclinical and clinical trial data in humans. |
| Key Bone Density Marker Effects | Increased bone formation markers (ALP, Osteocalcin), enhanced bone regeneration in animal models. | Prevention of bone loss and, in some studies, a modest increase in bone mineral density (BMD) in postmenopausal women. Reduction in bone resorption markers. |
Quantitative Analysis of Effects on Bone Density Markers
The following tables summarize the quantitative data from various studies on the effects of methoxyisoflavone and ipriflavone on bone mineral density and key biochemical markers of bone turnover.
Methoxyisoflavone: Effects on Bone Density Markers (Preclinical Data)
| Compound | Model | Dosage | Duration | Key Findings | Reference |
| Formononetin | Ovariectomized (OVx) rats | 10 mg/kg/day (oral) | 4 weeks | Increased mass of femur, tibia, and L-4 vertebra. Increased femoral and tibial bone diameter. | [1] |
| Formononetin | Ovariectomized (OVx) mice with cortical bone defect | 10 mg/kg/day (oral) | 21 days | Promoted bone healing and regeneration, comparable to parathyroid hormone (PTH) treatment. | [2][3] |
| Polymethoxyflavones (PMFs) | Ovariectomized (OVx) mice | 5 mg/day (oral) | Not specified | Restored the loss of femoral Bone Mineral Density (BMD). | [4] |
| Nobiletin | Ovariectomized (OVx) mice | Not specified | Not specified | Prevented the reduction in bone mineral density of the femur. | [5][6] |
Ipriflavone: Effects on Bone Density Markers (Human Clinical Trial Data)
| Study Population | Dosage | Duration | Key Findings on Bone Mineral Density (BMD) | Key Findings on Bone Turnover Markers | Reference |
| Postmenopausal women with low bone mass | 600 mg/day + 1g Ca/day | 2 years | Maintained vertebral and radial BMD (vs. significant decrease in placebo). Bone-sparing effect of 1.6% (vertebral) and 3.5% (radial). | Decreased serum bone Gla-protein (BGP) and urinary hydroxyproline/creatinine (HOP/Cr). | [7] |
| Postmenopausal women with low bone density | 600 mg/day + 1g Ca/day | 2 years | No change in vertebral BMD (-0.4%) vs. a 4.9% decline in the placebo group. | Higher urinary hydroxyproline/creatinine in the control group at the end of the study. | [8] |
| Ovariectomized women | 600 mg/day + 500mg Ca/day | 12 months | No significant modification in radial bone density. | Restrained the increase in urinary hydroxyproline, serum alkaline phosphatase, and plasma bone Gla protein. | [9] |
| Elderly osteoporotic women | 600 mg/day + 1g Ca/day | 2 years | Significant increase in forearm BMD. | Significantly decreased urinary hydroxyproline. | [10] |
| Postmenopausal osteoporotic women | 600 mg/day + 500mg Ca/day | 36 months | No significant difference in the annual percentage change from baseline in lumbar spine BMD compared to placebo. | No significant difference in urinary hydroxyproline and CrossLaps corrected for creatinine compared to placebo. | [11] |
Signaling Pathways and Mechanisms of Action
Methoxyisoflavone Signaling Pathway
Methoxyisoflavones, such as formononetin, appear to primarily exert their effects by promoting bone formation. They have been shown to stimulate the differentiation and mineralization of osteoblasts, the cells responsible for building new bone.[12] The underlying signaling pathways are still under investigation but may involve the activation of key transcription factors and signaling molecules crucial for osteogenesis.
Caption: Proposed signaling pathway for methoxyisoflavone in promoting bone formation.
Ipriflavone Signaling Pathway
Ipriflavone's primary mechanism of action is the inhibition of bone resorption.[10] It achieves this by directly affecting osteoclasts, the cells that break down bone tissue. Ipriflavone is thought to interfere with osteoclast recruitment and activity. Some studies also suggest a secondary effect of promoting osteoblast function.[9][10]
Caption: Dual mechanism of action proposed for ipriflavone on bone metabolism.
Experimental Protocols
Methoxyisoflavone: Animal Study Protocol (Bone Regeneration Model)
A representative experimental design to evaluate the bone regenerative effects of a methoxyisoflavone like formononetin is as follows:
-
Animal Model: Ovariectomized (OVx) female Balb/c mice to simulate postmenopausal bone loss.[2][3]
-
Surgical Procedure: A cortical bone defect is created in the mid-femur of all animals.[2][3]
-
Treatment Groups:
-
Duration: Treatment is administered daily for a period of 21 days.[2][3]
-
Outcome Measures:
-
Histomorphometry: Analysis of the femur bones at the injury site using micro-computed tomography (μCT) to assess bone volume, trabecular thickness, and other microarchitectural parameters.[2][3]
-
Confocal Microscopy: Calcein labeling to visualize and quantify new bone formation (mineral deposition).[2][3]
-
Biochemical Markers: Measurement of osteogenic markers (e.g., alkaline phosphatase, osteocalcin) in the tissue surrounding the injury site.[3]
-
Caption: A typical experimental workflow for evaluating bone regeneration.
Ipriflavone: Human Clinical Trial Protocol
A common design for clinical trials investigating the efficacy of ipriflavone in postmenopausal women is a randomized, double-blind, placebo-controlled study:
-
Study Population: Postmenopausal women with low bone mineral density (osteopenia or osteoporosis).[7][8]
-
Intervention:
-
Co-administration: All participants receive a daily calcium supplement (e.g., 1 gram).[7]
-
Duration: The study duration is typically 2 years or longer to observe significant changes in bone density.[7]
-
Primary Outcome Measures:
-
Bone Mineral Density (BMD) of the lumbar spine and/or radius, measured by dual-energy X-ray absorptiometry (DXA) or dual-photon absorptiometry (DPA) at baseline and at regular intervals (e.g., every 6 months).[7]
-
-
Secondary Outcome Measures:
-
Safety Monitoring: Regular assessment of adverse events and laboratory parameters.[11]
Discussion and Conclusion
The available evidence suggests that methoxyisoflavone and ipriflavone influence bone metabolism through different primary mechanisms. Methoxyisoflavones, particularly formononetin and polymethoxyflavones, show promise in preclinical models by stimulating bone formation and regeneration.[1][2][3] This anabolic effect could be highly beneficial for restoring bone mass. However, the lack of robust human clinical trial data for methoxyisoflavones is a significant limitation in directly comparing their efficacy to ipriflavone in a clinical setting.
Ipriflavone, on the other hand, has been extensively studied in humans and has demonstrated a consistent, albeit modest, effect in preventing bone loss in postmenopausal women, primarily by inhibiting bone resorption.[7][8][9][10] While some studies have shown a slight increase in BMD, others have reported no significant difference compared to calcium supplementation alone, highlighting some controversy regarding its efficacy.[11]
For drug development professionals, methoxyisoflavones represent a potentially interesting class of compounds with a bone-forming mechanism that warrants further investigation through well-designed clinical trials. Ipriflavone, while having a more established clinical profile, may be considered a modest anti-resorptive agent. Future research should focus on direct, head-to-head comparative studies in humans to definitively establish the relative efficacy and safety of these two isoflavone derivatives in the management of bone density loss.
References
- 1. Effect of Formononetin on Mechanical Properties and Chemical Composition of Bones in Rats with Ovariectomy-Induced Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formononetin, a methoxy isoflavone, enhances bone regeneration in a mouse model of cortical bone defect | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Formononetin, a methoxy isoflavone, enhances bone regeneration in a mouse model of cortical bone defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. saveourbones.com [saveourbones.com]
- 6. Nobiletin Prevents Body Weight Gain and Bone Loss in Ovariectomized C57BL/6J Mice [scirp.org]
- 7. Effect of chronic treatment with ipriflavone in postmenopausal women with low bone mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of ipriflavone--a synthetic derivative of natural isoflavones--on bone mass loss in the early years after menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of ipriflavone administration on bone mass and metabolism in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ipriflavone in the treatment of postmenopausal osteoporosis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Formononetin in Osteoblast Function and Mineralization Potential with Deproteinized Bovine Bone Material - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Neurotrophic Effects of Methoxyflavone via TrkB Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the neurotrophic effects of novel compounds, such as Methoxyflavone, specifically through their interaction with the Tropomyosin receptor kinase B (TrkB). It offers a comparative analysis with well-established TrkB modulators, detailed experimental protocols, and visualizations of key biological and experimental pathways.
The activation of TrkB by its endogenous ligand, Brain-Derived Neurotrophic Factor (BDNF), is crucial for neuronal survival, differentiation, and synaptic plasticity.[1][2] Small molecules that can mimic the effects of BDNF are of significant therapeutic interest for a range of neurological disorders.[1][3] While 7,8-dihydroxyflavone (7,8-DHF) is a widely studied flavonoid TrkB agonist, the potential of other flavonoids, including methoxy-substituted variants, remains an active area of research.[1][4] This guide outlines the necessary steps to rigorously assess a test compound like Methoxyflavone for its potential as a TrkB agonist.
Comparative Analysis of TrkB Modulators
A critical step in validating a novel compound is to benchmark its activity against known modulators. The following table summarizes key quantitative data for BDNF, the potent agonist 7,8-DHF, the partial agonist LM22A-4, and the selective antagonist ANA-12, providing a reference for comparison.
| Compound | Type | Mechanism of Action | Potency (EC₅₀ / K_d / IC₅₀) | Key Features & Notes |
| BDNF | Endogenous Ligand (Agonist) | Binds to TrkB extracellular domain, inducing dimerization and autophosphorylation.[2][5] | High Affinity | The natural ligand for TrkB; serves as the gold standard positive control but has poor pharmacokinetic properties.[1][4] |
| 7,8-Dihydroxyflavone (7,8-DHF) | Small Molecule Agonist | Binds to TrkB extracellular domain, mimicking BDNF to induce receptor activation.[1][5][6] | K_d = 320 nM[6] | A well-characterized, brain-penetrant TrkB agonist.[1][7] Its use as a reliable tool has been debated, with some studies unable to replicate robust TrkB activation.[8][9] |
| LM22A-4 | Small Molecule Partial Agonist | Selective, non-peptide partial agonist of TrkB.[6][10] | EC₅₀ = 200–500 pM[10] | Shows neuroprotective and neurogenic effects but has poor blood-brain barrier penetration, often requiring intranasal administration.[10][11] |
| ANA-12 | Small Molecule Antagonist | Non-competitive antagonist that binds to TrkB and prevents BDNF-induced activation.[12][13] | IC₅₀ = 45.6 nM (high-affinity site)[14][15] | A crucial tool for confirming that observed neurotrophic effects are specifically mediated through TrkB.[12][16] |
| Methoxyflavone (Hypothetical) | Test Compound | To be determined. | To be determined. | The objective is to determine if it activates TrkB and elicits downstream neurotrophic effects. |
Experimental Validation Workflow
Validating a novel TrkB agonist involves a multi-step process, from initial biochemical assays to functional neuronal assays. This workflow ensures that the compound directly engages the target, activates the appropriate signaling pathways, and produces the desired physiological effects in a TrkB-dependent manner.
Key Experimental Protocols
Detailed and reproducible protocols are essential for the validation process. Below are methodologies for two cornerstone experiments.
TrkB Phosphorylation Assay (Western Blot)
This assay directly measures the activation of the TrkB receptor in a cellular context by detecting its autophosphorylation at specific tyrosine residues.
-
Objective: To determine if Methoxyflavone induces TrkB phosphorylation in cultured cells.
-
Cell Culture: Use a cell line stably expressing TrkB (e.g., T48, NIH-3T3 TrkB) or primary cortical/hippocampal neurons.[1][17] Culture cells to ~80% confluency.
-
Procedure:
-
Serum Starvation: Starve cells in serum-free media for 4-6 hours to reduce basal receptor activity.[17]
-
Treatment: Treat cells with various concentrations of Methoxyflavone. Include vehicle (DMSO), a positive control (BDNF or 7,8-DHF), and a negative control. For specificity, include a condition with Methoxyflavone co-treated with a Trk inhibitor like K252a or ANA-12.[2][18] Incubate for 15-30 minutes at 37°C.[19]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated TrkB (e.g., p-TrkB Y816) overnight at 4°C.[19]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total TrkB as a loading control.[19]
-
-
-
Data Analysis: Quantify band intensity using densitometry software. Express the results as a ratio of phosphorylated TrkB to total TrkB.
Neurite Outgrowth Assay
This functional assay assesses the ability of a compound to promote the growth of neurites, a key indicator of neurotrophic activity.
-
Objective: To quantify the effect of Methoxyflavone on neurite length and branching in cultured neurons.
-
Cell Culture: Plate primary neurons (e.g., hippocampal, cortical) or iPSC-derived neurons at a low density on laminin or poly-D-lysine coated plates (96- or 384-well format is common).[20][21]
-
Procedure:
-
Plating: Seed neurons and allow them to adhere for several hours or overnight.[21]
-
Treatment: Replace the medium with a culture medium containing various concentrations of Methoxyflavone, vehicle control, positive control (BDNF), and negative control.
-
Incubation: Culture the cells for 48-72 hours to allow for neurite extension.[21]
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1-0.25% Triton X-100.
-
Stain with a neuronal marker, such as an antibody against β-III Tubulin, to visualize neurons and their processes.
-
Use a fluorescent secondary antibody and a nuclear counterstain like DAPI.
-
-
-
Data Acquisition & Analysis:
-
Capture images using a high-content imaging system or a fluorescence microscope.[20]
-
Use automated image analysis software (e.g., ImageJ with NeuronJ plugin, or commercial software) to quantify parameters such as total neurite length per neuron, number of branches, and number of primary neurites.[22]
-
Normalize data to the vehicle control and perform statistical analysis.
-
TrkB Signaling Pathway
Upon activation by an agonist, TrkB initiates several downstream signaling cascades that are fundamental to its neurotrophic effects. The three primary pathways are the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which collectively regulate gene transcription, cell survival, and neuronal plasticity.[23][24][25]
References
- 1. pnas.org [pnas.org]
- 2. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 5. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Small Molecule Activators of the Trk Family of Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 7,8-dihydroxyflavone, a small-molecule TrkB agonist, on emotional learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. LM22A-4 - Wikipedia [en.wikipedia.org]
- 11. biorxiv.org [biorxiv.org]
- 12. ANA-12 - Wikipedia [en.wikipedia.org]
- 13. Identification of a low-molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ANA 12 | Trk Receptors | Tocris Bioscience [tocris.com]
- 16. apexbt.com [apexbt.com]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of TrkB receptor tyrosine kinase and its internalization by neuronal activity and Ca2+ influx - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jneurosci.org [jneurosci.org]
- 20. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 23. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. moodle2.units.it [moodle2.units.it]
- 25. aacrjournals.org [aacrjournals.org]
A Comparative Study of Methoxyvone and Other Synthetic TrkB Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methoxyvone (also known as 7,8-dihydroxyflavone or 7,8-DHF) and other notable synthetic small-molecule agonists of the Tropomyosin receptor kinase B (TrkB). The activation of TrkB by its endogenous ligand, brain-derived neurotrophic factor (BDNF), is crucial for neuronal survival, synaptic plasticity, and neurogenesis. However, the therapeutic potential of BDNF is limited by its poor pharmacokinetic profile.[1] This has spurred the development of synthetic TrkB agonists that can mimic the neurotrophic effects of BDNF. This report summarizes key performance data, experimental methodologies, and signaling pathways associated with these compounds.
Comparative Analysis of Synthetic TrkB Agonists
This compound (7,8-dihydroxyflavone; 7,8-DHF)
This compound is a naturally occurring flavone that has been identified as one of the first small-molecule TrkB agonists.[2][3] It has been shown to cross the blood-brain barrier and exert neuroprotective effects in various animal models of neurological disorders.[3] Upon binding to the extracellular domain of TrkB, this compound promotes receptor dimerization and autophosphorylation, initiating downstream signaling cascades.[3] However, there is some debate in the scientific literature regarding its precise binding affinity and efficacy, with some studies suggesting it may have off-target effects.[3][4]
LM22A-4
LM22A-4 is a synthetic small-molecule that acts as a partial agonist of the TrkB receptor.[4] It was designed to mimic a loop domain of BDNF involved in receptor binding. LM22A-4 has demonstrated selectivity for TrkB over other Trk receptors and has shown neuroprotective and neurogenic effects in preclinical studies.[4][5] Its ability to be administered intranasally to achieve central nervous system effects is a notable feature.[4]
N-acetylserotonin (NAS)
N-acetylserotonin, an endogenous molecule and a precursor to melatonin, has been identified as a selective TrkB agonist.[6] It has been shown to activate TrkB signaling in a circadian manner and exhibits antidepressant-like effects.[6] NAS activates TrkB independently of BDNF and does not activate TrkA or TrkC receptors.[6]
HIOC
HIOC (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxo-3-piperidinecarboxamide) is a synthetic derivative of N-acetylserotonin. It is a potent and selective TrkB agonist that can penetrate the blood-brain and blood-retinal barriers.[7][8][9] HIOC has demonstrated robust neuroprotective effects in models of retinal degeneration.[9]
Quantitative Data Presentation
The following tables summarize the available quantitative data for the compared TrkB agonists. It is important to note that experimental values can vary significantly between different studies and assay conditions.
| Compound | Binding Affinity (Kd) | Effective Concentration (EC50) | Notes |
| This compound (7,8-DHF) | ~10 nM - 320 nM[10][11] | ~5-10 nM (derivatives in primary neurons)[3] | Some studies report micromolar binding affinity with no functional activation in certain cell lines.[2][4] |
| LM22A-4 | Not consistently reported | Induces TrkB phosphorylation at 500 nM[5] | Acts as a partial agonist.[4] |
| N-acetylserotonin (NAS) | ~3-5 nM (in rat brain synaptosomes)[12] | Activates TrkB in the low nM range.[13] | Endogenous molecule with a potential physiological role in TrkB activation.[6] |
| HIOC | Not explicitly reported | Prominent TrkB activation at 500 nM (comparable to BDNF)[7] | A derivative, HIFN, showed TrkB activation at 10 nM.[14] |
| BDNF (endogenous ligand) | ~1.7 nM - 9.9 x 10⁻¹⁰ M[4][10] | ~190 pM (for TrkB phosphorylation)[15] | Serves as the benchmark for agonist activity. |
Selectivity and Pharmacokinetics
| Compound | Selectivity | Blood-Brain Barrier (BBB) Penetration |
| This compound (7,8-DHF) | Selective for TrkB over TrkA and TrkC, but may have other off-target effects.[4][10] | Yes, but brain distribution may be low.[1][16][17][18] |
| LM22A-4 | Selective for TrkB over TrkA and TrkC.[4] | Yes, particularly via intranasal administration.[4] |
| N-acetylserotonin (NAS) | Selective for TrkB over TrkA and TrkC.[6] | Yes. |
| HIOC | Selective TrkB agonist.[7][8][9] | Yes, also penetrates the blood-retinal barrier.[9] |
Experimental Protocols
TrkB Phosphorylation Assay (Western Blot)
This protocol describes the detection of TrkB activation by measuring its autophosphorylation.
a. Cell Culture and Treatment:
-
Seed neuronal or TrkB-expressing cells (e.g., SH-SY5Y, PC12, or transfected HEK293 cells) in appropriate culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal TrkB activity.
-
Treat the cells with the synthetic TrkB agonist at various concentrations for a specified time (e.g., 15-30 minutes). Include a vehicle control and BDNF as a positive control.
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
d. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated TrkB (e.g., anti-p-TrkB Y816) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total TrkB to normalize for protein loading.[19][20][21][22]
Cell Survival Assay
This assay measures the ability of TrkB agonists to protect neurons from apoptosis.
-
Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) in 96-well plates.
-
Pre-treat the cells with various concentrations of the synthetic TrkB agonist for 1-2 hours.
-
Induce apoptosis by adding a neurotoxic agent (e.g., staurosporine, glutamate, or MPP+).
-
Co-incubate the cells with the agonist and the neurotoxin for a specified period (e.g., 24-48 hours).
-
Assess cell viability using a commercial assay kit, such as an MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's instructions. Increased signal indicates greater cell survival.[2][23]
Mandatory Visualizations
Caption: TrkB signaling pathway activated by a synthetic agonist.
Caption: Workflow for a TrkB phosphorylation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TrkB Agonist LM22A-4 Increases Oligodendroglial Populations During Myelin Repair in the Corpus Callosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIOC | TrkB agonist | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N-acetyl serotonin derivatives as potent neuroprotectants for retinas [pubmed.ncbi.nlm.nih.gov]
- 10. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Actions of the TrkB Agonist Antibody ZEB85 in Regulating the Architecture and Synaptic Plasticity in Hippocampal Neurons [frontiersin.org]
- 12. Characteristics of high affinity binding of [3H]N-acetylserotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Acetylserotonin: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Item - TrkB activation by HIOC and analogs: HIFN vs HIOC. - Public Library of Science - Figshare [plos.figshare.com]
- 15. Fully human agonist antibodies to TrkB using autocrine cell-based selection from a combinatorial antibody library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacokinetics of 7,8-dihydroxyflavone in neonatal mice with hypoxia-ischemia related brain injury [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
Independent Replication of Methoxyvone's Effects on Muscle Protein Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-methyl-7-methoxy-isoflavone (Methoxyvone) and its purported effects on muscle protein synthesis. An objective review of available scientific literature, including a key independent replication study, is presented alongside data for alternative compounds. This document is intended to serve as a resource for researchers and professionals in the fields of physiology, pharmacology, and drug development.
Executive Summary
This compound, a synthetic isoflavone, has been marketed as a non-hormonal anabolic agent capable of increasing muscle protein synthesis. However, independent scientific evaluation has not substantiated these claims in human subjects. This guide details the findings of a significant study that investigated the effects of this compound in resistance-trained males and found no significant impact on muscle mass, strength, or hormonal markers of anabolism. In contrast, other compounds, such as specific essential amino acid formulations, particularly those enriched with leucine, and certain plant-derived flavonoids like 5-hydroxy-7-methoxyflavone, have demonstrated measurable effects on muscle protein synthesis in experimental settings. This guide presents the available data for these compounds, their proposed mechanisms of action, and detailed experimental protocols to facilitate comparative analysis and inform future research.
Data Presentation
Table 1: Comparison of this compound and Alternatives on Body Composition and Performance
| Compound | Dosage | Study Population | Duration | Change in Fat-Free Mass (FFM) | Change in Bench Press 1RM | Primary Outcome |
| This compound | 800 mg/day | 45 resistance-trained males | 8 weeks | +0.29 ± 1.4 kg (No significant difference from placebo)[1] | +2.5 ± 5 kg (No significant difference from placebo)[1] | No significant effect on body composition or training adaptations.[1] |
| Ecdysterone | 200 mg/day | 46 trained male athletes | 10 weeks | Significant increase vs. placebo | Significant increase in 1-RM vs. placebo | Enhanced muscle mass and strength. |
| Leucine-Enriched EAAs | 10 g (3.5 g Leucine) | 8 adults | Single bout of exercise | Not directly measured | Not applicable | 33% greater muscle protein synthesis post-exercise compared to lower leucine EAA. |
| Placebo | Dextrose | 45 resistance-trained males | 8 weeks | +0.94 ± 1.5 kg[1] | +6.2 ± 7 kg[1] | Baseline changes due to training.[1] |
Table 2: In Vitro Effects on Myotube Hypertrophy
| Compound | Concentration | Cell Line | Duration | Change in Myotube Diameter | Proposed Mechanism |
| 5-hydroxy-7-methoxyflavone (HMF) | 10 µM | C2C12 myotubes | 48 hours | Significant increase | Intracellular Ca2+ signaling |
| 5,7-dimethoxyflavone (DMF) | 10 µM | C2C12 myotubes | 48 hours | No significant change | PI3K/Akt/mTOR pathway activation |
Experimental Protocols
This compound and Ecdysterone Supplementation in Resistance-Trained Males (Adapted from Wilborn et al., 2006)[1]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Forty-five resistance-trained males with at least one year of consistent training experience.
-
Supplementation Protocol: Participants were randomly assigned to one of four groups:
-
Placebo (dextrose)
-
This compound (800 mg/day)
-
Ecdysterone (200 mg/day)
-
Sulfo-polysaccharide (1,000 mg/day) Supplementation was administered daily for 8 weeks.
-
-
Resistance Training Program: Subjects engaged in a periodized, four-day-per-week resistance training program for the duration of the study. The program was split into two upper-body and two lower-body workouts per week.
-
Outcome Measures:
-
Body Composition: Assessed at weeks 0, 4, and 8 using dual-energy x-ray absorptiometry (DEXA).
-
Muscular Strength: One-repetition maximum (1RM) for bench press and leg press was determined at weeks 0, 4, and 8.
-
Hormonal Analysis: Fasting blood samples were collected at weeks 0, 4, and 8 to analyze active testosterone, free testosterone, and cortisol levels.
-
Leucine-Enriched Essential Amino Acid Supplementation and Muscle Protein Synthesis (Adapted from Pasiakos et al., 2011)
-
Study Design: A randomized, crossover study.
-
Participants: Eight healthy adults.
-
Experimental Protocol:
-
Participants completed two separate bouts of cycle ergometry (60 minutes at 60% of VO2 peak).
-
During each exercise bout, participants consumed one of two isonitrogenous 10g essential amino acid (EAA) drinks:
-
Leucine-enriched EAA (L-EAA): 3.5 g leucine.
-
Control EAA: 1.87 g leucine.
-
-
-
Outcome Measures:
-
Muscle Protein Synthesis (MPS): Determined using primed continuous infusions of stable isotope tracers ([(2)H(5)]phenylalanine and [1-(13)C]leucine). Muscle biopsies were obtained to measure the rate of tracer incorporation into muscle protein.
-
Intracellular Signaling: Western blotting was used to quantify the phosphorylation status of key proteins in the mTORC1 signaling pathway (e.g., Akt, mTOR, S6K1) in muscle biopsy samples.
-
In Vitro Myotube Hypertrophy Assay for Flavonoid Compounds (Adapted from Ono et al., 2019)
-
Cell Culture and Differentiation: Murine C2C12 myoblasts were cultured and induced to differentiate into myotubes by switching to a differentiation medium (DMEM with 2% horse serum) for 5-7 days.
-
Treatment: Differentiated myotubes were treated with either 5-hydroxy-7-methoxyflavone (10 µM), 5,7-dimethoxyflavone (10 µM), or a vehicle control (DMSO) for 48 hours.
-
Outcome Measures:
-
Myotube Diameter: Myotubes were fixed and immunostained for myosin heavy chain (MyHC). The diameter of at least 100 myotubes per condition was measured using fluorescence microscopy and image analysis software.
-
Protein Synthesis: The surface sensing of translation (SUnSET) method was used to quantify protein synthesis. Myotubes were incubated with puromycin, and the incorporation of puromycin into newly synthesized peptides was detected by western blotting.
-
Mandatory Visualization
Caption: Logical flow illustrating the lack of observed effect of this compound.
References
Synthetic vs. Soy-Extracted Isoflavones: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of synthetic versus soy-extracted isoflavones, supported by experimental data.
Isoflavones, a class of phytoestrogens, have garnered significant scientific interest for their potential therapeutic applications, ranging from managing menopausal symptoms to their role in cancer chemoprevention and cardiovascular health. These compounds are available for research and clinical investigation from two primary sources: chemical synthesis and extraction from soybeans. The choice between these sources is critical and depends on various factors including purity, bioavailability, cost, and the specific research application. This guide provides an objective comparison of synthetic and soy-extracted isoflavones, summarizing key experimental data and methodologies to aid researchers in making informed decisions.
I. Production and Purity
The origin of isoflavones significantly impacts their purity and composition. Synthetic isoflavones offer high purity of a specific isoflavone, while soy-extracted isoflavones provide a mixture of related compounds.
Synthetic Isoflavones: Chemical synthesis allows for the production of individual isoflavones, such as genistein and daidzein, with high purity. Various synthetic routes have been developed, often involving multi-step processes. A common strategy for genistein synthesis involves the use of (2,4,6-trihydroxyphenyl)ethanone as a starting material, followed by a series of reactions including enamino ketone formation, ring closure, and a Suzuki coupling reaction.[1][2] Another approach for daidzein synthesis utilizes p-hydroxyphenylacetic acid and resorcinol as raw materials in a condensation reaction followed by a cyclization reaction.[3] The primary advantage of chemical synthesis is the ability to obtain a highly pure compound, free from other isoflavones or plant-derived contaminants. The purity of synthesized isoflavones is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Soy-Extracted Isoflavones: Isoflavones are naturally abundant in soybeans, primarily as glycosides (e.g., genistin, daidzin). The extraction process from soy flour or soy germ typically involves the use of polar solvents like ethanol or acetonitrile, often in combination with water.[4][5] Subsequent purification steps, which may include column chromatography, are necessary to isolate and concentrate the isoflavones.[5] The resulting extract is a mixture of different isoflavones (genistein, daidzein, and glycitein) and their glycosidic forms. The composition of the extract can vary depending on the soybean variety, growing conditions, and the extraction and purification methods employed.[6]
II. Comparative Bioavailability and Pharmacokinetics
The bioavailability of isoflavones is a critical factor influencing their biological activity. While direct head-to-head clinical trials comparing the bioavailability of synthetic versus soy-extracted isoflavones are limited, existing research provides valuable insights.
Studies have shown that isoflavones from soy foods appear to be more bioavailable than those from supplements.[7] However, a systematic review and meta-analysis of randomized controlled trials concluded that isoflavone supplements, whether extracted or chemically synthesized, are significantly more effective than placebo in reducing menopausal hot flashes, suggesting that both forms can achieve biologically relevant concentrations.[3]
The chemical form of the isoflavone (aglycone vs. glycoside) also plays a crucial role in its bioavailability. Aglycones, such as genistein and daidzein, are generally absorbed more readily than their glycoside counterparts (genistin and daidzin).[8] However, some studies suggest that the oral bioavailability of genistin is greater than that of genistein in rats.[9][10] This highlights the complexity of isoflavone absorption and metabolism, which can be influenced by gut microbiota that hydrolyze glycosides to their absorbable aglycone forms.
Table 1: Comparative Pharmacokinetic Parameters of Isoflavones from Different Sources (Data from Animal and Human Studies)
| Parameter | Synthetic/Purified Isoflavones | Soy-Extracted Isoflavones (from food/supplements) | Key Observations |
| Bioavailability | Variable, dependent on the specific isoflavone and formulation. Purified genistein has shown moderate oral bioavailability in humans.[11] | Generally considered to have good bioavailability, though influenced by the food matrix and individual gut microbiota.[7][12] | The food matrix of soy may enhance the absorption of isoflavones compared to isolated supplements.[7] |
| Time to Maximum Concentration (Tmax) | Typically observed within a few hours after oral administration of aglycones. | Can be longer for glycoside forms, as they require hydrolysis by gut bacteria prior to absorption. | The chemical form (aglycone vs. glycoside) is a major determinant of Tmax. |
| Maximum Concentration (Cmax) | Dose-dependent. | Influenced by the isoflavone content and composition of the soy product. | Saturation of bioavailability may occur at higher doses of genistein from supplements.[7] |
| Metabolism | Undergo extensive phase II metabolism (glucuronidation and sulfation) in the liver and intestines.[11] | Similar metabolic pathways to synthetic isoflavones. The presence of other soy components may influence metabolism. | The majority of circulating isoflavones are in their conjugated forms, with only a small fraction as free aglycones.[11] |
III. Comparative Efficacy in Research Models
The efficacy of synthetic and soy-extracted isoflavones has been evaluated in various in vitro and in vivo models, with some studies suggesting potential differences in their biological effects.
In Vitro Studies
In vitro studies on cancer cell lines have demonstrated the anti-proliferative and pro-apoptotic effects of isoflavones. Genistein is often reported to be a more potent inhibitor of prostate cancer cell growth than daidzein.[8] A study comparing a whole soy extract to individual isoflavones found that the soy extract was more effective at inducing apoptosis in prostate cancer cells and showed greater specificity for cancer cells over non-cancerous cells.[13] This suggests that the synergistic effects of the various compounds present in soy extracts may contribute to their overall bioactivity.
Animal Studies
Animal models have been instrumental in evaluating the in vivo efficacy of isoflavones. A study in ovariectomized mice compared the effects of purified genistein and a soy extract (Novasoy) on bone health. The results showed that the soy extract was more effective than purified genistein in improving tibial trabecular bone quality, suggesting that other components in the soy extract may have additive or synergistic effects.[14][15] Another study in a rat model of post-menopausal osteoporosis found that genistein administration significantly improved femoral mechanical properties.[6][16]
Table 2: Comparative Efficacy of Synthetic/Purified vs. Soy-Extracted Isoflavones in Preclinical Models
| Research Area | Synthetic/Purified Isoflavones | Soy-Extracted Isoflavones | Key Findings |
| Cancer Cell Proliferation (In Vitro) | Genistein and daidzein inhibit proliferation of various cancer cell lines.[17][18] Genistein is often more potent than daidzein.[17] | Whole soy extract showed greater pro-apoptotic effects in prostate cancer cells compared to individual isoflavones.[13] | The combination of compounds in soy extracts may lead to enhanced and more specific anti-cancer activity.[13] |
| Bone Health (Animal Models) | Purified genistein showed some beneficial effects on bone-specific gene expression in ovariectomized mice.[14][15] | A soy extract (Novasoy) was more effective than purified genistein in preserving trabecular bone mass and volume in ovariectomized mice.[14][15] | Other components in soy extracts may contribute to the bone-protective effects of isoflavones.[14][15] |
| Cardiovascular Health | Isoflavones have been shown to have potential benefits for cardiovascular health.[19] | Meta-analyses of randomized controlled trials suggest that soy isoflavones can improve arterial stiffness.[20] | The overall evidence suggests a modest but significant beneficial effect of isoflavone exposure on vascular health.[21] |
IV. Safety and Toxicological Profile
The safety of isoflavones has been extensively reviewed. The current body of literature, including human studies and toxicological assessments, supports the safety of isoflavones when consumed at levels typically found in soy-based diets or supplements.[22][23][24] However, due to their estrogenic activity, concerns have been raised about their potential effects in hormone-sensitive conditions. A systematic review showed that synthetic isoflavones were reported to be superior to soy-derived isoflavones in reducing hot flashes, but also cautioned about potential adverse effects with high doses of genistein in menopausal women.[25] It is important to note that the vast majority of safety data pertains to soy-derived isoflavones. The safety profile of highly purified, synthetic isoflavones, especially at high doses and for long-term use, requires further investigation.
V. Experimental Protocols
A. Chemical Synthesis of Genistein
A representative protocol for the synthesis of genistein is outlined below, based on a novel five-step procedure.[1]
Workflow for the Chemical Synthesis of Genistein
Caption: A five-step chemical synthesis of genistein.
Materials:
-
(2,4,6-trihydroxyphenyl)ethanone
-
(Dimethoxymethyl)dimethylamine
-
Iodine
-
Palladium acetate
-
Aryl boronic acid
-
Various solvents and reagents
Procedure:
-
Enamino Ketone Formation: React (2,4,6-trihydroxyphenyl)ethanone with (dimethoxymethyl)dimethylamine to form the initial enamino ketone.
-
Ring Closure and Iodination: The enamino ketone undergoes subsequent ring closure and iodination to yield 3-iodo-4H-1-benzopyran-4-one.
-
Suzuki Coupling: A palladium acetate-catalyzed Suzuki reaction is used to attach the final ring to the 3-iodo-4H-1-benzopyran-4-one intermediate.
-
Purification: The crude product is purified by column chromatography.
-
Characterization: The final product is characterized by NMR and mass spectrometry to confirm its structure and purity.[1]
B. Extraction and Purification of Soy Isoflavones
A general protocol for the extraction and purification of isoflavones from soybeans is described below.[5]
Workflow for Extraction and Purification of Soy Isoflavones
Caption: General workflow for soy isoflavone extraction.
Materials:
-
Defatted soy flour
-
Extraction solvent (e.g., 80% ethanol or acetonitrile)
-
Filtration apparatus
-
Chromatography column and resins
-
Rotary evaporator
Procedure:
-
Extraction: Disperse defatted soy flour in the chosen solvent and mix vigorously.
-
Filtration: Separate the solid residue from the liquid extract by filtration or centrifugation.
-
Hydrolysis (Optional): The extract can be subjected to acid or enzymatic hydrolysis to convert isoflavone glycosides to their aglycone forms.
-
Purification: The crude extract is purified using column chromatography to separate isoflavones from other components.
-
Concentration: The purified isoflavone fraction is concentrated under reduced pressure.
-
Analysis: The final extract is analyzed by HPLC to determine the concentration and composition of isoflavones.[4]
VI. Signaling Pathways
Isoflavones exert their biological effects through various signaling pathways, most notably by interacting with estrogen receptors (ERα and ERβ). Their structural similarity to estradiol allows them to bind to these receptors and modulate gene expression.
Estrogen Receptor Signaling Pathway for Isoflavones
Caption: Isoflavone signaling through estrogen receptors.
Isoflavones can act as either estrogen agonists or antagonists depending on the tissue type, the concentration of endogenous estrogens, and the relative expression of ERα and ERβ.[26] This dual activity is a key aspect of their complex biological effects.
VII. Conclusion
The choice between synthetic and soy-extracted isoflavones for research purposes is multifaceted. Synthetic isoflavones offer high purity of a single compound, which is advantageous for mechanistic studies where the effects of a specific molecule are under investigation. Soy-extracted isoflavones, on the other hand, provide a mixture of related compounds that may have synergistic effects, potentially offering a more "naturalistic" model for studying the effects of dietary soy consumption.
While direct comparative data are not always available, this guide provides a framework for researchers to critically evaluate the existing literature and select the most appropriate source of isoflavones for their specific research questions. The detailed experimental protocols and comparative data tables serve as a valuable resource for designing and interpreting studies in this dynamic field of research. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in the bioavailability, efficacy, and safety of synthetic versus soy-extracted isoflavones.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN112812089A - Method for synthesizing daidzein - Google Patents [patents.google.com]
- 4. jfda-online.com [jfda-online.com]
- 5. Natural and synthetic isoflavones in the prevention and treatment of chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bone-protective effect of genistein in the animal model of bilateral ovariectomy: roles of phytoestrogens and PTH/PTHR1 against post-menopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of isoflavone supplements vs. soy foods on blood concentrations of genistein and daidzein in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The protective activity of genistein against bone and cartilage diseases [frontiersin.org]
- 11. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Daidzein is a more bioavailable soymilk isoflavone than is genistein in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoflavones are safe compounds for therapeutical applications – Evaluation of in vitro data | Semantic Scholar [semanticscholar.org]
- 14. experts.illinois.edu [experts.illinois.edu]
- 15. Genistein and a soy extract differentially affect three-dimensional bone parameters and bone-specific gene expression in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Bone-Protective Effect of Genistein in the Animal Model of Bilateral Ovariectomy: Roles of Phytoestrogens and PTH/PTHR1 Against Post-Menopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. toin.repo.nii.ac.jp [toin.repo.nii.ac.jp]
- 18. Genistein and daidzein induce cell proliferation and their metabolites cause oxidative DNA damage in relation to isoflavone-induced cancer of estrogen-sensitive organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of Isoflavones on Cardiovascular Health: Low But Not Out Either - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Effect of Soy Isoflavones on Arterial Stiffness: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. Soy isoflavones: a safety review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Isoflavone metabolites and their in vitro dual functions: they can act as an estrogenic agonist or antagonist depending on the estrogen concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoxyvone: An Evaluation of its Potential as a Selective Estrogen Receptor Modulator (SERM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyvone, chemically known as 5-methoxyisoflavone, is a synthetic isoflavone. Isoflavones, a class of phytoestrogens, have garnered significant scientific interest due to their structural similarity to 17β-estradiol, the primary female sex hormone. This structural resemblance allows them to interact with estrogen receptors (ERs), potentially modulating their activity.[1] Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[2] They are therapeutically valuable for conditions such as hormone-receptor-positive breast cancer and osteoporosis.[3][4]
While many natural isoflavones like genistein and daidzein have been extensively studied for their estrogenic and SERM-like properties, there is a notable lack of direct experimental data in the scientific literature specifically validating this compound's activity as a SERM.[1][5] This guide aims to provide a comparative framework to evaluate the potential of this compound as a SERM. Due to the limited direct data on this compound, this guide will draw comparisons with well-characterized isoflavones and established SERMs, and will outline the necessary experimental protocols to validate its activity.
Comparative Data: Estrogen Receptor Binding and In Vitro Activity
The SERM activity of a compound is determined by its binding affinity to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and its subsequent agonist or antagonist effects in different cell types. The following tables provide a comparative summary of the binding affinities and in vitro activities of well-known isoflavones and the established SERMs, Tamoxifen and Raloxifene. This data provides a benchmark against which this compound could be evaluated.
Table 1: Comparative Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA %) vs. Estradiol | IC50 (nM) |
| 17β-Estradiol | ERα | 100 | 1-2 |
| ERβ | 100 | 1-2 | |
| Genistein | ERα | 4 | ~50 |
| ERβ | 87 | ~2.3 | |
| Daidzein | ERα | 0.1 | >1000 |
| ERβ | 0.5 | ~400 | |
| Biochanin A (4'-methoxygenistein) | ERα | 0.2 | >1000 |
| ERβ | 1.8 | ~110 | |
| Tamoxifen | ERα | 2.5 | ~80 |
| ERβ | 2.5 | ~80 | |
| Raloxifene | ERα | 1 | ~200 |
| ERβ | 1 | ~200 | |
| This compound (5-methoxyisoflavone) | ERα | Data Not Available | Data Not Available |
| ERβ | Data Not Available | Data Not Available |
Note: RBA and IC50 values are approximate and can vary depending on the specific assay conditions.
Table 2: Comparative In Vitro Estrogenic/Antiestrogenic Activity in MCF-7 Breast Cancer Cells
| Compound | Activity | EC50 (Proliferation) | IC50 (Inhibition of E2-induced Proliferation) |
| 17β-Estradiol | Agonist | ~0.01 nM | N/A |
| Genistein | Mixed Agonist/Antagonist | ~1 µM | ~10 µM |
| Daidzein | Weak Agonist | >10 µM | Data Variable |
| Biochanin A | Weak Agonist/Antagonist | ~5 µM | ~20 µM |
| Tamoxifen | Antagonist | N/A | ~10 nM |
| Raloxifene | Antagonist | N/A | ~1 nM |
| This compound (5-methoxyisoflavone) | Data Not Available | Data Not Available | Data Not Available |
Note: EC50 and IC50 values are approximate and can vary depending on the specific assay conditions.
Experimental Protocols for Validating this compound as a SERM
To ascertain the SERM potential of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key assays.
Estrogen Receptor Competitive Binding Assay
This assay determines the affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen for receptor binding.
-
Receptor Source: Recombinant human ERα and ERβ expressed in a suitable system (e.g., baculovirus-infected insect cells or E. coli) are purified.
-
Radioligand: [³H]-17β-estradiol is used as the radiolabeled ligand.
-
Procedure:
-
A constant concentration of [³H]-17β-estradiol (e.g., 0.5 nM) is incubated with a fixed amount of either ERα or ERβ protein.
-
Increasing concentrations of unlabeled this compound (or reference compounds) are added to compete for binding.
-
The incubation is carried out at 4°C for 18-24 hours to reach equilibrium.
-
Bound and free radioligand are separated using a method such as hydroxylapatite or dextran-coated charcoal.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is calculated. The relative binding affinity (RBA) is then determined using the formula: RBA = (IC50 of Estradiol / IC50 of this compound) x 100.
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay assesses the estrogenic (agonistic) or antiestrogenic (antagonistic) effect of this compound on the proliferation of estrogen-dependent human breast cancer cells (MCF-7).
-
Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Agonist Assay:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The medium is replaced with fresh medium containing increasing concentrations of this compound or 17β-estradiol (positive control).
-
Cells are incubated for 6 days.
-
Cell proliferation is measured using a suitable method, such as the sulforhodamine B (SRB) assay.
-
-
Antagonist Assay:
-
Cells are treated with a fixed concentration of 17β-estradiol (e.g., 0.1 nM) that induces proliferation.
-
Concurrently, increasing concentrations of this compound or a known antagonist like Tamoxifen are added.
-
Cell proliferation is measured after 6 days.
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 for agonistic activity and the IC50 for antagonistic activity.
Estrogen Response Element (ERE) Reporter Gene Assay
This assay measures the ability of this compound to activate or inhibit gene transcription mediated by the estrogen receptor.
-
Cell Line: A suitable cell line (e.g., HeLa or MCF-7) is transiently or stably transfected with two plasmids: one expressing either ERα or ERβ, and a reporter plasmid containing an estrogen-responsive element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Procedure:
-
Transfected cells are treated with increasing concentrations of this compound, 17β-estradiol (agonist control), or 17β-estradiol in combination with this compound (for antagonist assessment).
-
After an incubation period (e.g., 24 hours), the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured.
-
-
Data Analysis: The level of reporter gene expression is indicative of the estrogenic or antiestrogenic activity of this compound. Dose-response curves are used to calculate EC50 and IC50 values.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Estrogen Receptor Signaling Pathway.
Caption: Workflow for Estrogen Receptor Competitive Binding Assay.
Caption: Workflow for MCF-7 Cell Proliferation (E-SCREEN) Assay.
Conclusion
The validation of this compound as a selective estrogen receptor modulator requires comprehensive experimental investigation. While direct evidence is currently unavailable, the established pharmacology of other isoflavones suggests that this compound may possess estrogenic or SERM-like properties. Its methoxy group could influence its binding affinity and subsequent activity at the estrogen receptors, potentially leading to a unique pharmacological profile compared to hydroxylated isoflavones like genistein. The provided experimental protocols offer a clear pathway for the systematic evaluation of this compound's binding affinity to ERα and ERβ, and its functional effects on estrogen-dependent cellular processes. Such studies are crucial to determine if this compound holds promise as a novel therapeutic agent in the realm of hormone-related conditions. Without such data, any claims regarding its SERM activity remain speculative.
References
- 1. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. Evaluating estrogenic activity of isoflavones in miso using yeast two-hybrid method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular identification of potential selective estrogen receptor modulator (SERM) like properties of phytoestrogens in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of phytoestrogens with estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Methoxyvone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methoxyvone, a compound requiring careful handling due to its potential hazards. Adherence to these procedural steps is crucial for personal safety and environmental compliance.
Immediate Safety Protocols
Before initiating any disposal procedures, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat is required.
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[1]
Waste Characterization and Segregation
Proper segregation of waste is the cornerstone of safe disposal. All materials that have come into contact with this compound must be treated as hazardous chemical waste.[1] Never mix this compound waste with other chemical wastes unless you can confirm they are compatible.[2]
Table 1: this compound Waste Classification and Handling
| Waste Type | Description | Container Type |
| Solid Waste | Unused or expired this compound powder, contaminated PPE (gloves, wipes), weigh boats, and other consumables. | Dedicated, sealable, and clearly labeled hazardous solid waste container.[1] |
| Liquid Waste | Solutions containing this compound, solvents used for rinsing contaminated glassware. | Compatible, sealable, and clearly labeled hazardous liquid waste container.[1] |
| Sharps Waste | Contaminated needles, syringes, Pasteur pipettes, and broken glass. | Puncture-resistant, rigid container labeled for hazardous sharps waste.[1] |
Step-by-Step Disposal Procedures
1. Waste Container Preparation and Labeling:
-
Select a container made of a material compatible with this compound waste. The container must be in good condition, with no cracks, leaks, or rust.[2][3]
-
As soon as the first drop of waste is added, label the container with the words "Hazardous Waste."[2]
-
The label must also include the full chemical name ("this compound" and its specific chemical identifier if known), the date accumulation started, and any relevant hazard warnings (e.g., "Irritant"). Do not use abbreviations or chemical formulas.[2][4]
2. Waste Accumulation:
-
Solids: Carefully place solid waste into the designated solid waste container.
-
Liquids: Pour liquid waste into the designated liquid waste container, using a funnel if necessary.
-
Keep the waste container securely closed at all times, except when adding waste.[2]
-
Store the waste container in a designated satellite accumulation area (SAA) with secondary containment to catch any potential leaks.[2]
3. Decontamination of Empty Containers:
-
The original product container must be triple-rinsed with a suitable solvent.[2]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous liquid waste.[2]
-
After triple-rinsing, deface or remove the original product label.
4. Arranging for Waste Pickup:
-
Once the waste container is full or you have completed the project, arrange for waste pickup through your institution's EHS department.
-
Complete a hazardous waste pickup request form as required by your institution.
-
Do not transport hazardous waste containers yourself.[2]
Experimental Protocols
While specific experimental protocols for the neutralization of this compound are not available, a general approach for the decomposition of reactive chemical waste can be adapted. For instance, some reactive hydrides are decomposed by carefully adding a dry hydrocarbon solvent to reduce the concentration, followed by the dropwise addition of an excess of a less reactive alcohol under an inert atmosphere. This is then followed by the slow addition of cold water. This procedure should only be carried out by trained personnel and with a thorough understanding of the reactivity of this compound.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's EHS professionals for guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
